Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Description
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Properties
IUPAC Name |
methyl 4-cyano-2-fluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O4/c1-16-9(13)6-3-8(12(14)15)5(4-11)2-7(6)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXKIOJKNHOIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Abstract
This in-depth technical guide provides a comprehensive overview of Methyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS Number: 1149388-51-1), a pivotal intermediate in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, characteristic reactivity, and its significant applications, most notably in the synthesis of targeted cancer therapeutics such as PARP inhibitors. The guide emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Emergence of a Key Building Block
In the landscape of modern drug discovery, the demand for structurally complex and functionally optimized molecules is ever-increasing. Fluorinated aromatic compounds, in particular, have garnered significant attention due to their ability to modulate key pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] this compound has emerged as a strategically important building block, providing a versatile scaffold for the construction of sophisticated pharmaceutical agents.[2] Its unique arrangement of electron-withdrawing groups (nitro and cyano) and a leaving group (fluorine) on the benzene ring makes it a highly reactive and versatile intermediate for various chemical transformations.[3] This guide aims to be an essential resource for scientists working with this compound, offering both foundational knowledge and practical, actionable protocols.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in research and development.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1149388-51-1 | [4] |
| Molecular Formula | C₉H₅FN₂O₄ | [2] |
| Molecular Weight | 224.15 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While specific spectra for this exact compound are proprietary, representative data from analogous structures can provide valuable insights.[5][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display complex splitting patterns due to the fluorine-proton coupling.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will reveal signals for all nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the nitrile carbon, and the aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups: the nitrile (C≡N) stretch, the nitro (NO₂) asymmetric and symmetric stretches, the carbonyl (C=O) stretch of the ester, and C-F bond vibrations.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂).[7]
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 4-Cyano-2-fluoro-5-nitrobenzoic acid (CAS 1003709-73-6).[8][9][10][11]
Synthetic Pathway
The overall synthetic transformation is an acid-catalyzed esterification, a classic and robust method in organic synthesis.[12][13]
Caption: Synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocol
This protocol is based on established methods for Fischer esterification of fluorinated aromatic carboxylic acids.[14][15]
Materials:
-
4-Cyano-2-fluoro-5-nitrobenzoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-Cyano-2-fluoro-5-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).
-
Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). The addition is exothermic and should be done slowly.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Rationale for Experimental Choices:
-
Excess Methanol: Using methanol as both a reagent and a solvent drives the equilibrium of the esterification reaction towards the product side.
-
Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
-
Neutralization and Washing: These steps are crucial to remove the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The presence of strong electron-withdrawing groups (nitro and cyano) ortho and para to the fluorine atom makes the aromatic ring highly electron-deficient and activates the fluorine for nucleophilic aromatic substitution (SNAr).[16][17][18] This is the most significant reaction of this intermediate in drug synthesis.
Caption: General scheme of an SNAr reaction on the title compound.
Experimental Protocol (Example with an Amine):
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired amine (1.1-1.5 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Base: Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor by TLC.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The product can then be purified by crystallization or column chromatography.[19]
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which can then be further functionalized. This transformation is crucial for introducing diversity in drug candidate synthesis.[3][20][21]
Common Reducing Agents:
-
Catalytic Hydrogenation: H₂ gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel.
-
Metal/Acid Systems: Iron (Fe) or Tin(II) chloride (SnCl₂) in the presence of an acid like HCl.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively.[22][23][24][25][26] This allows for the introduction of another key functional group for further derivatization.
Application in Drug Discovery and Development: The Case of PARP Inhibitors
This compound is a key intermediate in the synthesis of several Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[27] A prominent example is its use in the synthesis of Olaparib.
Role in Olaparib Synthesis
In the synthesis of Olaparib, this compound is not directly used in the final steps but rather its derivatives which are synthesized from it. For instance, the fluoro-nitro-cyano-benzoate scaffold is elaborated through a series of reactions including nucleophilic aromatic substitution and reduction of the nitro group to build the core structure of the drug. The cyano group is often a precursor to other functionalities in the final drug molecule.
Caption: Logical relationship in the synthesis of PARP inhibitors.
The strategic placement of the functional groups in this compound allows for a convergent and efficient synthesis of these complex drug molecules, highlighting its importance in the pharmaceutical industry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][][29]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[][29]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[8]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[2][8][][29]
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its unique electronic properties and the strategic arrangement of its functional groups enable a wide range of chemical transformations, making it an essential building block for the synthesis of complex pharmaceutical agents, including life-saving cancer drugs. This guide has provided a comprehensive technical overview, from its synthesis and properties to its reactivity and applications, with the aim of equipping researchers with the knowledge and practical protocols necessary to effectively utilize this important compound in their scientific pursuits.
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1003709-73-6| Chemical Name : 4-Cyano-2-fluoro-5-nitrobenzoic acid | Pharmaffiliates. Available from: [Link]
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An In-depth Technical Guide to the Molecular Structure of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of Methyl 4-cyano-2-fluoro-5-nitrobenzoate. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features and chemical reactivity of this versatile synthetic intermediate. Through a detailed examination of spectroscopic data, a plausible synthetic pathway, and an exploration of its applications, particularly in the design of kinase inhibitors, this guide serves as an essential resource for the effective utilization of this compound in medicinal chemistry and organic synthesis.
Introduction: A Molecule of Strategic Importance
This compound is a highly functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its strategic importance lies in the unique arrangement of its substituents on the benzene ring: a methyl ester, a cyano group, a fluorine atom, and a nitro group. This combination of electron-withdrawing groups and reactive sites makes it a sought-after intermediate in the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom and the nitro group, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability and binding affinity.[1] This guide will provide a detailed exploration of the molecular architecture of this compound, offering insights into its synthesis, structural characterization, and potential applications.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is paramount for its effective use in research and development.
| Property | Value | Source |
| Chemical Formula | C₉H₅FN₂O₄ | [Myskinrecipes] |
| Molecular Weight | 224.15 g/mol | [Myskinrecipes] |
| CAS Number | 1149388-51-1 | [Benchchem] |
| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |
| Storage | 2-8°C | [Myskinrecipes] |
| Solubility | Predicted: Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from similar compounds |
Synthesis of this compound
The proposed synthesis commences with a suitable aniline precursor, Methyl 4-amino-2-fluoro-5-nitrobenzoate.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a well-reasoned proposal based on analogous transformations and should be optimized for specific laboratory conditions.
Step 1: Diazotization of Methyl 4-amino-2-fluoro-5-nitrobenzoate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Methyl 4-amino-2-fluoro-5-nitrobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the reaction mixture.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
Step 2: Sandmeyer Reaction for Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).[5]
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 8-12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[5]
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and aqueous ammonia to decompose any unreacted diazonium salt and precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Structural Elucidation: A Spectroscopic Deep Dive
The definitive structure of this compound is established through a combination of spectroscopic techniques. While a complete set of experimental spectra for this specific molecule is not publicly available, we can predict and interpret its spectral characteristics based on the known effects of its constituent functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons and the methyl protons of the ester.
-
Aromatic Protons (2H): Due to the strong electron-withdrawing nature of the nitro and cyano groups, the two aromatic protons will be significantly deshielded and will likely appear as doublets in the downfield region (δ 8.0-9.0 ppm). The fluorine atom will cause splitting of the adjacent proton signal (³J-H coupling).
-
Methyl Protons (3H): The protons of the methyl ester group will appear as a sharp singlet in the upfield region (δ 3.9-4.1 ppm).
¹³C NMR Spectroscopy (Predicted):
The carbon-13 NMR spectrum will provide a detailed map of the carbon skeleton.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | 160-165 | Typical range for an ester carbonyl carbon. |
| C-ipso (ester) | 125-130 | Attached to the ester group. |
| C-F | 155-165 (doublet) | Directly bonded to the electronegative fluorine atom, showing a large ¹J-F coupling. |
| C-H (ortho to CN) | 110-120 | Shielded by the ortho fluorine and meta to the nitro group. |
| C-CN | 115-120 | Attached to the cyano group. |
| C-NO₂ | 145-155 | Attached to the strongly electron-withdrawing nitro group. |
| C-H (ortho to NO₂) | 130-140 | Deshielded by the adjacent nitro group. |
| -C≡N | 115-120 | Characteristic chemical shift for a nitrile carbon. |
| -OCH₃ | 52-55 | Typical range for a methyl ester carbon. |
The interpretation of ¹³C NMR spectra for substituted nitrobenzenes can be complex due to the interplay of inductive and resonance effects, as well as the paramagnetic contribution to the chemical shift.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for each functional group present in the molecule.
Caption: Key functional groups and their expected IR absorption regions.
The nitrile stretch is particularly diagnostic, appearing as a sharp and intense band in a relatively uncongested region of the spectrum.[8][9] The two strong bands for the nitro group are also highly characteristic.[10][11][12]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 224.
-
Loss of -OCH₃: A significant fragment will likely be observed at m/z = 193, corresponding to the loss of the methoxy radical from the ester group.
-
Loss of -NO₂: Fragmentation involving the loss of the nitro group (46 Da) would lead to a peak at m/z = 178.
-
Loss of -COOCH₃: Cleavage of the entire methyl ester group (59 Da) would result in a fragment at m/z = 165.
The fragmentation of nitroaromatic esters is a well-studied process, and these predicted fragments are based on established patterns.[13][14][15][16][17]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay of its functional groups.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is activated towards nucleophilic substitution by the ortho- and para-directing electron-withdrawing nitro and cyano groups. This makes the molecule an excellent substrate for introducing a variety of nucleophiles at the C2 position.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl). This transformation opens up a plethora of synthetic possibilities for further functionalization, including the formation of amides, sulfonamides, and heterocyclic rings.
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This allows for the formation of amide bonds with various amines, a common strategy in drug discovery.
-
Transformations of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular diversification.
Applications in Drug Discovery and Development
This compound and its derivatives are of significant interest in the field of medicinal chemistry, particularly in the development of kinase inhibitors .[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
The scaffold of this molecule provides a versatile platform for the synthesis of compounds that can target the ATP-binding site of various kinases. The strategic placement of the functional groups allows for the introduction of different substituents to optimize potency, selectivity, and pharmacokinetic properties. For instance, the amino group, obtained from the reduction of the nitro group, can serve as an anchor point for building out the rest of the inhibitor molecule.
While specific examples of marketed drugs derived directly from this intermediate are not readily identifiable, the patent literature contains numerous examples of its use in the synthesis of novel kinase inhibitors for the treatment of various cancers.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the known hazards of structurally similar compounds, such as other fluorinated nitrobenzoates, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18][19][20][21]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[18][19][20][21]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18][19][20]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[18][21]
It is imperative to consult the MSDS of any structurally related compounds and to perform a thorough risk assessment before handling this chemical.
Conclusion
This compound is a molecule of significant synthetic value, offering a unique combination of reactive sites and electronically influential functional groups. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic protocol, and a thorough analysis of its expected spectroscopic characteristics. Its utility as a key intermediate in the synthesis of kinase inhibitors underscores its importance in modern drug discovery. By understanding the intricacies of its chemistry, researchers can continue to leverage this versatile building block to create novel and impactful molecules for a range of scientific applications.
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An In-depth Technical Guide to the Synthesis of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Introduction
Methyl 4-cyano-2-fluoro-5-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its highly functionalized aromatic core, featuring nitro, cyano, fluoro, and methyl ester groups, provides a versatile scaffold for the development of novel bioactive molecules. This guide provides a comprehensive overview of a strategic and efficient pathway for the synthesis of this important compound, delving into the rationale behind the chosen reactions and methodologies. The protocols described herein are designed to be robust and reproducible, providing researchers and drug development professionals with a solid foundation for their synthetic endeavors.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway commencing from a readily available starting material. The core strategy involves the sequential introduction of the key functional groups onto the benzene ring. The proposed forward synthesis is designed to maximize yield and purity while ensuring operational simplicity and safety.
The chosen synthetic route begins with the diazotization of a substituted aniline, followed by a Sandmeyer reaction to install the cyano group. Subsequent nitration and esterification steps complete the synthesis. This approach is advantageous as it allows for precise control over the regiochemistry of the substitutions.
Overall Synthesis Pathway
The following diagram illustrates the proposed multi-step synthesis of this compound.
Caption: Proposed synthesis pathway for this compound.
Part 1: Synthesis of 2-Fluoro-4-bromobenzonitrile via Sandmeyer Reaction
The initial step focuses on the introduction of the cyano group onto the aromatic ring using the classic Sandmeyer reaction. This reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[2][3]
Step 1a: Diazotization of 2-Fluoro-4-bromoaniline
The diazotization reaction converts the primary amino group of 2-fluoro-4-bromoaniline into a diazonium salt, which is a highly versatile intermediate.[4] The reaction is typically carried out at low temperatures to prevent the premature decomposition of the diazonium salt.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-fluoro-4-bromoaniline (1.0 eq).
-
Add a mixture of concentrated sulfuric acid and water, and cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 1b: Cyanation of the Diazonium Salt
The diazonium salt is then reacted with a cyanide source, typically cuprous cyanide, to yield the corresponding benzonitrile.[2][5] The copper(I) species plays a crucial role in catalyzing the displacement of the diazonium group by the cyanide nucleophile.[3]
Experimental Protocol:
-
In a separate flask, prepare a solution of cuprous cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Heat the cyanide solution to 60-70 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-fluoro-4-bromobenzonitrile.
-
Purify the crude product by column chromatography or recrystallization.
Part 2: Nitration of 2-Fluoro-4-bromobenzonitrile
The next critical step is the introduction of the nitro group at the 5-position of the benzonitrile ring. The regioselectivity of this electrophilic aromatic substitution is directed by the existing fluoro and cyano substituents. The fluorine atom is an ortho-, para-director, while the cyano group is a meta-director. The nitration is expected to occur at the position ortho to the fluorine and meta to the cyano group, which is the desired 5-position.
Experimental Protocol:
-
In a clean, dry flask, add 2-fluoro-4-bromobenzonitrile (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature between 0-10 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 2-fluoro-4-bromo-5-nitrobenzonitrile, is collected by filtration, washed with cold water until the washings are neutral, and dried.
Part 3: Cyanation of 2-Fluoro-4-bromo-5-nitrobenzonitrile
This step involves the conversion of the bromo substituent to the target cyano group. A common method for this transformation on an electron-deficient aromatic ring is a nucleophilic aromatic substitution using a cyanide salt, often catalyzed by a copper or palladium species. A patent for a similar transformation suggests using cuprous cyanide in a polar aprotic solvent like DMF or NMP.[6]
Experimental Protocol:
-
To a solution of 2-fluoro-4-bromo-5-nitrobenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add cuprous cyanide (1.5 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 4-cyano-2-fluoro-5-nitrobenzonitrile.
-
Purify the product by column chromatography.
Part 4: Hydrolysis of the Nitrile and Esterification
The final steps involve the hydrolysis of one of the nitrile groups to a carboxylic acid, followed by esterification to the methyl ester. Selective hydrolysis can be challenging, but under controlled acidic conditions, it is possible to hydrolyze the nitrile at the 1-position to a carboxylic acid while leaving the 4-cyano group intact. Subsequently, standard esterification procedures can be applied.
Step 4a: Hydrolysis to 4-Cyano-2-fluoro-5-nitrobenzoic acid
Experimental Protocol:
-
Add 4-cyano-2-fluoro-5-nitrobenzonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to 100-120 °C and stir for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and pour it onto ice.
-
The precipitated 4-cyano-2-fluoro-5-nitrobenzoic acid is collected by filtration, washed with cold water, and dried.
Step 4b: Esterification to this compound
The conversion of the carboxylic acid to its methyl ester is a standard and high-yielding reaction.[7][8]
Experimental Protocol:
-
Suspend 4-cyano-2-fluoro-5-nitrobenzoic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1a & 1b | 2-Fluoro-4-bromoaniline | NaNO₂, H₂SO₄, CuCN, KCN | 2-Fluoro-4-bromobenzonitrile | 70-80 |
| 2 | 2-Fluoro-4-bromobenzonitrile | HNO₃, H₂SO₄ | 2-Fluoro-4-bromo-5-nitrobenzonitrile | 80-90 |
| 3 | 2-Fluoro-4-bromo-5-nitrobenzonitrile | CuCN, DMF | 4-Cyano-2-fluoro-5-nitrobenzonitrile | 60-70 |
| 4a | 4-Cyano-2-fluoro-5-nitrobenzonitrile | H₂SO₄, H₂O | 4-Cyano-2-fluoro-5-nitrobenzoic acid | 85-95 |
| 4b | 4-Cyano-2-fluoro-5-nitrobenzoic acid | CH₃OH, H₂SO₄ | This compound | >90 |
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By employing well-established and reliable chemical transformations such as the Sandmeyer reaction, electrophilic nitration, nucleophilic aromatic substitution, and esterification, this key intermediate can be synthesized in good overall yield. The detailed protocols and the underlying chemical principles discussed herein provide a valuable resource for chemists in the pharmaceutical and agrochemical industries.
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An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
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An In-depth Technical Guide to the Reactivity and Functional Groups of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-cyano-2-fluoro-5-nitrobenzoate, with CAS Number 1149388-51-1, is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its unique arrangement of electron-withdrawing groups and a reactive leaving group makes it a versatile synthetic intermediate for the construction of complex molecular architectures. This guide provides a comprehensive analysis of the reactivity of its constituent functional groups—the methyl ester, cyano, fluoro, and nitro moieties—and explores their synergistic influence on the molecule's chemical behavior. As a key building block, understanding the nuanced reactivity of this compound is paramount for its effective utilization in the synthesis of novel therapeutic agents, particularly kinase inhibitors, and other biologically active molecules.[2][3]
Molecular Structure and Functional Group Analysis
The reactivity of this compound is dictated by the electronic properties of its four distinct functional groups attached to the benzene ring. The interplay of these groups creates a highly activated system amenable to specific chemical transformations.
| Functional Group | Position | Electronic Effect | Primary Reactivity |
| Methyl Ester (-COOCH₃) | C1 | Weakly deactivating, Electron-withdrawing | Hydrolysis, Transesterification, Amidation |
| Fluoro (-F) | C2 | Inductively electron-withdrawing, Weakly deactivating | Leaving group in Nucleophilic Aromatic Substitution (SNAr) |
| Cyano (-CN) | C4 | Strongly deactivating, Electron-withdrawing | Hydrolysis, Reduction, Cycloadditions |
| Nitro (-NO₂) | C5 | Strongly deactivating, Electron-withdrawing | Reduction, Activates the ring for SNAr |
The combined electron-withdrawing effects of the nitro, cyano, and, to a lesser extent, the methyl ester and fluoro groups, render the aromatic ring electron-deficient. This electronic characteristic is the cornerstone of the molecule's primary mode of reactivity: nucleophilic aromatic substitution.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction of this compound is nucleophilic aromatic substitution (SNAr), wherein the fluorine atom at the C2 position is displaced by a nucleophile. The strong electron-withdrawing nitro and cyano groups, positioned ortho and para to the fluorine, respectively, are crucial for activating the ring towards nucleophilic attack. This activation facilitates the formation of a resonance-stabilized Meisenheimer complex, which is the key intermediate in the SNAr mechanism.[4][5] While the classical SNAr mechanism is depicted as a two-step process, recent studies suggest that many SNAr reactions may proceed through a concerted or borderline mechanism, depending on the specific reactants and conditions.[6][7][8]
Figure 1: Generalized workflow for the SNAr reaction.
SNAr with Thiol Nucleophiles: A Detailed Protocol
A prime example of the SNAr reactivity of this compound is its reaction with thiol nucleophiles. A patented procedure for the synthesis of mesosulfuron-methyl utilizes a similar starting material, Methyl 4-cyano-2-nitrobenzoate, in a reaction with benzyl mercaptan.[9] This protocol serves as an excellent template for the reaction of this compound with thiols.
Experimental Protocol:
Materials:
-
This compound
-
Benzyl mercaptan
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ice
Procedure:
-
In a 250 mL flask, dissolve 5 g of this compound and 3.5 g of benzyl mercaptan in 45 mL of DMF.
-
Cool the resulting solution to 0°C in an ice bath.
-
Prepare an aqueous solution of potassium hydroxide by dissolving 2.6 g of KOH in 11 mL of H₂O.
-
While maintaining the reaction temperature at 0°C, slowly add the potassium hydroxide solution dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for 30 minutes.
-
Upon completion of the reaction, pour the mixture into ice water.
-
Collect the resulting yellow solid by suction filtration.
Expected Outcome:
This procedure is reported to yield the corresponding 2-(benzylthio) derivative in over 80% yield.[9]
SNAr with Amine and Alcohol Nucleophiles
Analogous to the reaction with thiols, this compound readily undergoes SNAr with a variety of amine and alcohol nucleophiles. These reactions are typically carried out in a polar aprotic solvent such as DMF or DMSO, often in the presence of a base to deprotonate the nucleophile and enhance its reactivity.[4]
General Conditions for SNAr with Amines and Alcohols:
| Nucleophile | Base | Solvent | Temperature |
| Primary/Secondary Amines | K₂CO₃, Et₃N | DMF, DMSO | Room Temperature to 100°C |
| Alcohols/Phenols | NaH, t-BuOK | THF, DMF | 0°C to 80°C |
The choice of base and reaction temperature depends on the nucleophilicity of the reacting amine or alcohol. Weaker nucleophiles may require stronger bases and higher temperatures to achieve a reasonable reaction rate.
Reactivity of Other Functional Groups
While SNAr is the primary mode of reactivity, the other functional groups on the molecule can also undergo specific transformations, often in a selective manner.
Selective Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, providing a key functional handle for further derivatization. This transformation is crucial in many synthetic pathways, particularly in the preparation of kinase inhibitors.[2] The challenge lies in achieving this reduction without affecting the cyano and methyl ester groups.
Several methods have been developed for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.
Experimental Workflow for Selective Nitro Reduction:
Figure 2: General scheme for the selective reduction of the nitro group.
Commonly Employed Reducing Systems:
-
Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method for nitro group reduction.[10]
-
Metal/Acid Systems: Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl, or iron powder in acidic medium, are classical and effective reagents for this transformation.
-
Transfer Hydrogenation: Formic acid or ammonium formate can be used as a hydrogen source in the presence of a catalyst like Pd/C.[10]
Hydrolysis of the Methyl Ester and Cyano Groups
Both the methyl ester and the cyano group can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions. The relative rates of hydrolysis can sometimes be controlled by the reaction conditions. Generally, ester hydrolysis is more facile than nitrile hydrolysis.
Hydrolysis Conditions:
-
Ester Hydrolysis: Can be achieved with aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH) at elevated temperatures. Basic hydrolysis, or saponification, is typically irreversible.
-
Nitrile Hydrolysis: Generally requires more forcing conditions, such as prolonged heating with strong acid or base.
It is important to note that under harsh hydrolytic conditions, both the ester and the nitrile may be hydrolyzed. Selective hydrolysis can be challenging and may require careful optimization of the reaction parameters.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available in this guide, data for analogous compounds can provide expected chemical shift ranges.[11]
Expected ¹H NMR Spectral Features:
The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and the fluorine atom. A singlet corresponding to the methyl ester protons will also be present at a characteristic downfield position.
Expected ¹³C NMR Spectral Features:
The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbon atoms attached to the electron-withdrawing groups (ester, cyano, nitro, and fluoro) will appear at downfield chemical shifts. The nitrile and ester carbonyl carbons will have characteristic chemical shifts in the ranges of 115-125 ppm and 160-170 ppm, respectively.[12][13]
Applications in Drug Discovery and Agrochemicals
The multifaceted reactivity of this compound makes it a valuable precursor in the synthesis of a wide range of biologically active molecules.
-
Kinase Inhibitors: The 5-amino-4-cyano-2-substituted-benzoate core, readily accessible from this starting material, is a common scaffold in the design of various kinase inhibitors for cancer therapy.[2][3]
-
Agrochemicals: The presence of a fluorinated and nitrated aromatic ring is a feature found in many modern herbicides and pesticides, suggesting the utility of this compound in agrochemical synthesis.[1]
Conclusion
This compound is a highly activated and versatile building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution at the fluorine-bearing carbon, driven by the powerful electron-withdrawing nature of the nitro and cyano groups. Furthermore, the selective transformation of the nitro, methyl ester, and cyano functionalities provides multiple avenues for the synthesis of complex and biologically relevant molecules. A thorough understanding of the interplay of these functional groups and the reaction conditions required for their selective manipulation is essential for harnessing the full synthetic potential of this valuable intermediate.
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Physical and chemical characteristics of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
An In-depth Technical Guide to Methyl 4-cyano-2-fluoro-5-nitrobenzoate
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged in the use of this compound. This highly functionalized aromatic compound is a valuable intermediate in the synthesis of complex molecular architectures, particularly in the discovery and development of novel therapeutics. Its unique substitution pattern—featuring cyano, fluoro, nitro, and methyl ester groups—offers a versatile platform for a multitude of chemical transformations.
Molecular Identity and Physicochemical Characteristics
This compound is a key building block whose precise arrangement of electron-withdrawing groups and reactive sites makes it particularly useful in modern synthetic chemistry.
-
Chemical Name: this compound
-
CAS Number: 914399-66-7
-
Molecular Formula: C₉H₅FN₂O₄[1]
-
Molecular Weight: 224.15 g/mol [1]
Chemical Structure
The structure features a benzene ring substituted with four distinct functional groups. The fluorine atom at position 2 and the nitro group at position 5 strongly activate the ring for nucleophilic aromatic substitution, while the cyano and methyl ester groups provide handles for a wide array of subsequent chemical modifications.
Caption: Chemical structure of this compound.
Physical Properties
Quantitative physical data for this specific compound is not widely published. However, based on analogous structures, it is expected to be a solid at room temperature.
| Property | Value | Source/Justification |
| Appearance | Expected to be a white to yellow or tan crystalline solid. | Based on typical appearance of similar nitroaromatic compounds.[2] |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetone. Sparingly soluble in water. | Predicted based on its organic structure with multiple polar functional groups. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C.[1] | Standard practice for reactive organic intermediates to ensure long-term stability. |
Reactivity and Synthetic Utility
The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed sequentially or in tandem to build molecular complexity.
-
Nitro Group Reduction: The nitro group is readily reduced to an amine. This transformation is fundamental, as the resulting aniline derivative is a precursor to a vast array of heterocyclic systems, such as quinolines, benzimidazoles, and quinazolinones, which are privileged scaffolds in medicinal chemistry.[3]
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is highly activated towards SₙAr by the ortho-cyano and para-nitro electron-withdrawing groups. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alcohols) at the C2 position.
-
Hydrolysis/Transesterification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols, providing a key handle for amide bond formation or further structural modification.
-
Cyano Group Chemistry: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.
Core Reaction Pathway: Gateway to Bioactive Scaffolds
A primary application of this intermediate involves the reduction of the nitro group to form Methyl 2-amino-4-cyano-5-fluorobenzoate. This key step "unlocks" the molecule for subsequent cyclization reactions, a common strategy in the synthesis of kinase inhibitors.[1][3]
Caption: Key transformation pathway for synthetic applications.
Applications in Drug Discovery
This reagent is primarily employed as an intermediate in the synthesis of pharmaceuticals. The strategic placement of fluorine can enhance metabolic stability and binding affinity of a drug molecule to its target protein.
-
Kinase Inhibitors: Many kinase inhibitors feature a core heterocyclic structure derived from substituted anilines. This intermediate is ideally suited for constructing such scaffolds for applications in oncology and inflammation.[1]
-
Agrochemicals: The reactive nature of this compound also makes it a candidate for the development of new herbicides and pesticides, where fluorinated and nitrated aromatic structures are known to confer biological activity.[1]
Safety, Handling, and Storage
As a reactive nitroaromatic compound, this compound requires careful handling. The following information is based on data for structurally related compounds and represents best practices.[4]
Hazard Identification
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[4] |
| Skin Irritation | H315: Causes skin irritation.[4] |
| Eye Irritation | H319: Causes serious eye irritation.[4] |
| Mutagenicity | H341: Suspected of causing genetic defects.[4] |
| Carcinogenicity | H351: Suspected of causing cancer.[4] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child.[4] |
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[4]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4][5]
-
Storage: Keep the container tightly sealed and store in a cool, dry place (2-8°C is recommended) away from oxidizing agents.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may require disposal as hazardous waste.
Experimental Protocols
The following protocols are provided as illustrative examples of how this intermediate may be used and analyzed. Researchers should adapt these methods based on their specific reaction scale and available equipment.
Protocol 1: Reduction of the Nitro Group
This protocol describes a standard procedure for the reduction of the aromatic nitro group to an amine using tin(II) chloride.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add ethanol or ethyl acetate as the solvent (approx. 10-20 mL per gram of starting material).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volume of the reaction).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amine product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for GC-MS Analysis
This protocol provides a general method for assessing the purity and identity of the compound.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).[6]
-
Instrumentation: Use a Gas Chromatograph equipped with a mass spectrometer detector (GC-MS).
-
GC Conditions (Example): [6]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions (Example): [6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Analyze the resulting chromatogram for retention time and the mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm identity and purity.
References
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MySkinRecipes. (n.d.). This compound. [Link]
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ChemBK. (2024). methyl 2-fluoro-5-nitrobenzoate. [Link]
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PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for A mild and efficient protocol for the synthesis of esters from alcohols. [Link]
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AbacipharmTech. (n.d.). This compound. [Link]
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PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. [Link]
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An In-depth Technical Guide to Methyl 4-cyano-2-fluoro-5-nitrobenzoate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Methyl 4-cyano-2-fluoro-5-nitrobenzoate, a key intermediate in modern pharmaceutical and agrochemical research. We will delve into its historical context, plausible synthetic pathways with detailed mechanistic insights, chemical properties, and its significant role as a versatile building block in the development of complex, biologically active molecules.
Introduction and Historical Context
This compound (CAS No. 1149388-51-1) is a highly functionalized aromatic compound that has gained importance as a versatile intermediate in organic synthesis.[1] Its development can be traced to the early 21st century, a period marked by a surge of interest in fluorinated organic molecules within the pharmaceutical industry.[2] The presence of fluorine in drug candidates often enhances metabolic stability and biological activity.
First documented in chemical databases in 2012, the emergence of this compound reflects advances in selective functionalization techniques for complex aromatic systems.[2] The strategic placement of a fluoro, a nitro, a cyano, and a methyl ester group on the benzene ring creates a scaffold with multiple reactive sites, allowing for a diverse range of subsequent chemical transformations. This makes it a valuable precursor for the synthesis of kinase inhibitors and anti-inflammatory agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1149388-51-1 | [3] |
| Molecular Formula | C₉H₅FN₂O₄ | [2] |
| Molecular Weight | 224.14 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Soluble in common organic solvents like DMF, NMP, and chlorinated solvents | Inferred from synthetic procedures of similar compounds[4][5] |
Proposed Synthetic Pathways and Mechanistic Rationale
Retrosynthetic Analysis
A retrosynthetic approach suggests that the target molecule can be derived from a simpler benzoic acid precursor, which in turn can be synthesized from a functionalized toluene through oxidation. The cyano group can be introduced via a Sandmeyer reaction from an amino group or through nucleophilic aromatic substitution.
Caption: Plausible synthetic pathway for this compound.
Role in Drug Discovery and Development
The unique arrangement of functional groups in this compound makes it a highly valuable building block in medicinal chemistry.
-
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It is also a key functional group in many enzyme inhibitors.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group. This amino group can then be used for a wide variety of coupling reactions to build more complex molecules.
-
Fluoro Group: The fluorine atom can increase the metabolic stability of a drug molecule by blocking sites of oxidative metabolism. It can also modulate the pKa of nearby functional groups and participate in hydrogen bonding.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, or it can serve as a handle for attaching the molecule to a solid support for combinatorial synthesis.
The combination of these features allows for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures that are of interest in drug discovery, particularly in the fields of oncology and inflammatory diseases. [6][7]
Conclusion
This compound is a testament to the ongoing evolution of synthetic chemistry to meet the demands of modern drug discovery. While its specific discovery is not attributed to a single breakthrough moment, its emergence in the early 2010s is indicative of the increasing need for complex, polyfunctionalized intermediates. The plausible synthetic pathways, rooted in fundamental organic reactions, highlight the strategic thinking required to construct such molecules. Its utility as a scaffold for generating diverse and biologically active compounds ensures its continued importance for researchers and scientists in the pharmaceutical and agrochemical industries.
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PubMed Central. Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c]o[1][2][8]xadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. [Link]
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PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. [Link]
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Eureka | Patsnap. Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate. [Link]
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Scilit. Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5H‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. [Link]
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Google Patents. United States Patent. [Link]
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AbacipharmTech. This compound. [Link]
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MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
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PubMed. Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c]o[1][2][8]xadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization. [Link]
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ResearchGate. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
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ResearchGate. Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. [Link]
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ChemBK. methyl 2-fluoro-5-nitrobenzoate. [Link]
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An In-depth Technical Guide to the Key Reactive Sites of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical reactivity of Methyl 4-cyano-2-fluoro-5-nitrobenzoate, a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. By elucidating the electronic properties and steric environment of the molecule, this document serves as a predictive roadmap for its strategic application in the synthesis of complex chemical entities.
Molecular Overview and Strategic Importance
This compound is a versatile chemical intermediate valued for its dense array of functional groups that can be selectively manipulated.[1] Its utility is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the introduction of fluorinated and nitrated aromatic scaffolds can significantly enhance biological activity.[1][2] The strategic placement of a fluoro group, a nitro moiety, a cyano functionality, and a methyl ester on the benzene ring creates a molecule with distinct and predictable reactive centers. Understanding the hierarchy of reactivity among these sites is crucial for designing efficient and high-yielding synthetic routes.
Electronic Landscape: The Foundation of Reactivity
The reactivity of this compound is fundamentally governed by the electronic interplay of its substituents. The aromatic ring is rendered exceptionally electron-deficient by the concerted action of three powerful electron-withdrawing groups (EWGs):
-
Nitro Group (-NO₂): Exerts a strong -I (inductive) and -M (mesomeric or resonance) effect, significantly decreasing electron density on the ring.
-
Cyano Group (-CN): Functions as a potent EWG through both inductive and resonance effects.
-
Methyl Ester (-COOCH₃): Contributes to the electron-deficient nature of the ring, primarily through its -M effect.
This pronounced electron deficiency deactivates the ring towards electrophilic aromatic substitution but critically activates it for nucleophilic aromatic substitution (SNAᵣ).[3][4][5]
Diagram 1: Electronic Influence of Substituents
Caption: Visualization of the electron-deficient aromatic core.
Primary Reactive Site: Nucleophilic Aromatic Substitution at C-2
The most prominent reactive center on the molecule is the carbon atom bonded to the fluorine (C-2). This position is highly susceptible to nucleophilic attack due to:
-
Ortho/Para Activation: The fluorine atom is positioned ortho to the methyl ester and para to the nitro group. These EWGs effectively stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAᵣ reaction through resonance.[3][4][5]
-
Fluorine as a Leaving Group: In SNAᵣ reactions on electron-deficient rings, fluoride is an excellent leaving group. The rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond.[5]
This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to forge new carbon-heteroatom bonds.
Experimental Protocol: Synthesis of a 2-Amino Derivative via SNAᵣ
Objective: To exemplify the displacement of the fluoride with a primary amine.
Materials:
-
This compound (1.0 eq)
-
A primary amine (e.g., benzylamine) (1.2 eq)
-
A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) (2.0 eq)
-
Polar aprotic solvent (e.g., DMF or DMSO)
-
Ethyl acetate and water for workup
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the base, followed by the dropwise addition of the primary amine at room temperature.
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup by partitioning between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Causality and Trustworthiness:
-
The use of a polar aprotic solvent is critical as it solvates the cationic species, promoting the reaction rate without interfering with the nucleophile.
-
The base is essential to neutralize the HF generated in situ, thereby driving the equilibrium towards the product. This self-validating system ensures the reaction proceeds to completion.
Diagram 2: Workflow for Nucleophilic Aromatic Substitution
Caption: A typical experimental workflow for SNAᵣ.
Secondary Reactive Site: Reduction of the Nitro Group
The nitro group at C-5 represents a valuable synthetic handle that can be readily reduced to an amine. This transformation opens up a vast array of subsequent chemical modifications.
Chemoselective Reduction: A key consideration is the chemoselective reduction of the nitro group in the presence of the nitrile and ester functionalities. Several methods are effective:
| Reducing System | Conditions | Advantages |
| H₂ gas, Pd/C | Methanol, room temp. | Clean, high-yielding, and avoids harsh reagents.[6] |
| SnCl₂·2H₂O | Ethanol, reflux | Mild and tolerant of many functional groups.[6][7] |
| Fe/NH₄Cl | Ethanol/Water, reflux | Cost-effective and suitable for large-scale synthesis. |
The resulting aniline derivative is a versatile intermediate for reactions such as diazotization (Sandmeyer reactions), amide and sulfonamide formation, and the construction of heterocyclic rings.
Diagram 3: Synthetic Pathways from the Reduced Aniline
Caption: Potential synthetic routes from the 5-amino intermediate.
Tertiary Reactive Sites: Hydrolysis of the Ester and Cyano Groups
The methyl ester and cyano groups can be hydrolyzed to their corresponding carboxylic acids, although this typically requires more forcing conditions than the previously mentioned transformations.
-
Ester Hydrolysis: Can be achieved under acidic or basic conditions. Saponification using a base like NaOH or LiOH in a water/alcohol mixture is common.[8][9]
-
Nitrile Hydrolysis: Generally requires harsher conditions, such as concentrated acid or base at elevated temperatures, to proceed to the carboxylic acid.[10] It is often possible to selectively hydrolyze the ester in the presence of the nitrile by using milder basic conditions.
Summary of Reactivity
The key to successfully employing this compound lies in understanding the hierarchical reactivity of its functional groups.
| Reactive Site | Position | Primary Transformation | Conditions |
| C-F Bond | C-2 | Nucleophilic Aromatic Substitution | Mild; Base, Nucleophile |
| Nitro Group | C-5 | Reduction to Amine | Mild; Catalytic Hydrogenation, SnCl₂ |
| Methyl Ester | C-1 | Hydrolysis to Carboxylic Acid | Moderate; Aqueous Acid/Base |
| Cyano Group | C-4 | Hydrolysis to Carboxylic Acid | Harsh; Strong Acid/Base, Heat |
By carefully selecting reagents and reaction conditions, chemists can selectively address these sites to build molecular complexity in a controlled and predictable manner.
References
A comprehensive list of authoritative sources is provided below for further reading and verification.
-
Title: Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene Source: Chemistry Stack Exchange URL: [Link]
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Title: this compound Source: MySkinRecipes URL: [Link]
-
Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]
-
Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles Source: YouTube URL: [Link]
-
Title: Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles Source: YouTube URL: [Link]
-
Title: 16.6 Nucleophilic Aromatic Substitution Source: OpenStax URL: [Link]
-
Title: 20.7: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PubMed Central URL: [Link]
-
Title: Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) Source: ResearchGate URL: [Link]
- Title: Process for the reduction of nitro derivatives to amines Source: Google Patents URL
-
Title: Aldehydes, Ketones and Carboxylic Acids Source: NCERT URL: [Link]
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Title: Nitriles to Esters Source: Chemistry Steps URL: [Link]
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Title: reduction of nitro Source: YouTube URL: [Link]
-
Title: More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger Source: Master Organic Chemistry URL: [Link]
-
Title: 45264-5G | Chemimpex Methyl 2-Fluoro-5-Nitrobenzoate Source: Neta Scientific URL: [Link]
-
Title: Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820 Source: PubChem URL: [Link]
-
Title: Methyl 2-Cyano-5-Nitrobenzoate Source: MySkinRecipes URL: [Link]
-
Title: methyl 2-fluoro-5-nitrobenzoate Source: ChemBK URL: [Link]
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Title: Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate Source: MDPI URL: [Link]
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Unlocking Synthetic Pathways: The Pivotal Role of the Nitro Group in Methyl 4-cyano-2-fluoro-5-nitrobenzoate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-cyano-2-fluoro-5-nitrobenzoate is a highly functionalized aromatic scaffold of significant interest in medicinal and agrochemical research.[1] Its synthetic utility is largely dictated by the specific arrangement and electronic nature of its substituents. This guide provides an in-depth analysis of the nitro group's role, moving beyond a simple description to a mechanistic exploration of its profound influence on the molecule's reactivity. We will dissect the electronic underpinnings of its function, detail its critical role in activating the molecule for key transformations, and provide practical, field-proven insights into its application in complex molecular synthesis.
The Molecular Architecture: An Interplay of Electronic Forces
To comprehend the role of the nitro group, we must first appreciate the electronic environment of the benzene ring. The ring is substituted with four distinct functional groups: a methyl ester, a cyano group, a fluorine atom, and the nitro group. Three of these—the nitro, cyano, and methyl ester groups—are potent electron-withdrawing groups (EWGs).
-
Inductive Effect (-I): All three EWGs, along with the fluorine atom, exert a strong inductive effect. Due to the high electronegativity of the oxygen, nitrogen, and fluorine atoms, they pull electron density away from the aromatic ring through the sigma bonds.[2][3]
-
Resonance Effect (-M): The nitro and cyano groups are particularly powerful activators due to their ability to withdraw electron density through resonance (a mesomeric or -M effect). They delocalize the ring's pi-electrons onto themselves, creating partial positive charges on the ortho and para carbons of the ring.[3][4][5]
The nitro group (–NO₂) is one of the strongest electron-withdrawing groups in organic chemistry.[6] Its influence stems from both a powerful inductive pull from the positively charged nitrogen atom and an extensive resonance delocalization of the ring's pi-electrons across the N=O bonds.[2][4] This dual action profoundly depletes the electron density of the aromatic ring, a feature that is central to the molecule's primary reactivity pattern.
The Core Directive: Activating for Nucleophilic Aromatic Substitution (SNAr)
While strong electron withdrawal deactivates an aromatic ring towards electrophilic substitution, it is the essential prerequisite for the most important reaction of this molecule: Nucleophilic Aromatic Substitution (SNAr).[6][7] In this compound, the fluorine atom is positioned para to the nitro group and ortho to the cyano group, making it an excellent leaving group for an SNAr reaction.
The role of the nitro group here is twofold and critical:
-
Activation of the Substitution Site: By withdrawing electron density, the nitro group (in concert with the cyano group) makes the carbon atom attached to the fluorine (C-2) highly electrophilic and thus susceptible to attack by a nucleophile.
-
Stabilization of the Reaction Intermediate: The SNAr reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8] The nitro group, being in the para position relative to the point of nucleophilic attack, plays a crucial role in stabilizing this negatively charged intermediate by delocalizing the charge onto its oxygen atoms. This stabilization significantly lowers the activation energy of the rate-determining step, thereby facilitating the reaction.[8][9]
The diagram below illustrates the SNAr mechanism, highlighting the stabilization of the Meisenheimer complex by the para-nitro group.
Caption: SNAr mechanism showing stabilization by the nitro group.
The fluorine atom is an ideal leaving group in this context. Although it forms a strong C-F bond, its high electronegativity contributes to the electrophilicity of the carbon center, and its small size offers little steric hindrance. In the elimination step, fluoride is readily expelled to restore the aromaticity of the ring.[7]
Synthetic Applications & Experimental Protocol
The facile displacement of the fluorine atom makes this compound a valuable building block for introducing complex functionalities. This is particularly relevant in drug discovery, where this scaffold can be used to synthesize kinase inhibitors, anti-inflammatory agents, and other biologically active molecules.[1][10]
Furthermore, the nitro group itself is a versatile functional handle. Following the SNAr reaction, it can be readily reduced to an amine (–NH₂).[10][11] This transformation from a strongly electron-withdrawing group to a strongly electron-donating group dramatically alters the electronic properties of the molecule and provides a nucleophilic site for subsequent reactions, such as amide bond formation or the construction of heterocyclic rings.[10]
Representative Protocol: SNAr with a Primary Amine
This protocol describes a general, self-validating procedure for the reaction of this compound with a generic primary amine (R-NH₂).
Objective: To replace the fluorine atom with an amino group via Nucleophilic Aromatic Substitution.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| This compound | 224.15 | 1.00 g | 4.46 | 1.0 |
| Primary Amine (R-NH₂) | - | - | 5.35 | 1.2 |
| Diisopropylethylamine (DIPEA) | 131.24 | 0.87 mL | 5.35 | 1.2 |
| Dimethyl Sulfoxide (DMSO) | - | 10 mL | - | - |
Procedure:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.00 g, 4.46 mmol).
-
Solvent & Reagent Addition: Add anhydrous DMSO (10 mL) to dissolve the starting material. Add the primary amine (5.35 mmol, 1.2 eq.) followed by the dropwise addition of DIPEA (0.87 mL, 5.35 mmol, 1.2 eq.) at room temperature. The DIPEA acts as a non-nucleophilic base to quench the HF generated during the reaction.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then a small amount of cold diethyl ether to aid in drying.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the C-F coupling in the NMR spectra is a key indicator of a successful reaction.
Caption: General experimental workflow for SNAr reaction.
Conclusion
In this compound, the nitro group is not merely a passive substituent; it is the primary director of the molecule's synthetic utility. Through its potent electron-withdrawing inductive and resonance effects, it powerfully activates the aromatic ring for nucleophilic aromatic substitution at the C-2 position. Its ability to stabilize the crucial Meisenheimer intermediate is key to the facile displacement of the fluorine leaving group. This designed-in reactivity, coupled with the nitro group's potential for subsequent transformation into an amine, establishes this compound as a versatile and highly valuable intermediate for the construction of complex, high-value molecules in the pharmaceutical and agrochemical industries. Understanding the fundamental principles governing the nitro group's role is essential for any scientist seeking to leverage this powerful scaffold in their research and development programs.
References
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Study Prep in Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to... [Online]. Available at: [Link]
-
Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? [Online]. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Online]. Available at: [Link]
-
Quora. (2017). How does the NO2 group deactivate the aromatic ring towards electrophilic substitution reaction? [Online]. Available at: [Link]
-
YouTube. (2017). Directing Effect of the Nitro Group in EAS. [Online]. Available at: [Link]
-
Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. [Online]. Available at: [Link]
-
RSC Publishing. (n.d.). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews. [Online]. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. [Online]. Available at: [Link]
-
PubMed Central (PMC), NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. [Online]. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. [Online].
-
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SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Online]. Available at: [Link]
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PubChem, NIH. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. [Online]. Available at: [Link]
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MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Online]. Available at: [Link]
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AbacipharmTech. (n.d.). This compound. [Online]. Available at: [Link]
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PubChem, NIH. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. [Online]. Available at: [Link]
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MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. [Online]. Available at: [Link]
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A Technical Guide to the Preliminary Biological Screening of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Foreword: Charting the Bio-Potential of a Novel Nitrobenzoate Derivative
To the researchers, scientists, and drug development professionals at the forefront of innovation, this technical guide serves as a comprehensive roadmap for the initial biological evaluation of Methyl 4-cyano-2-fluoro-5-nitrobenzoate. Nitrobenzoate derivatives represent a class of aromatic compounds with significant therapeutic promise, demonstrating a spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The unique structural attributes of this compound—specifically the presence of a cyano group, a fluorine atom, and a nitro group—suggest a rich and unexplored potential for biological activity. This document provides a foundational framework for a preliminary screening cascade designed to unveil the bio-active profile of this compound, grounded in established scientific principles and methodologies.
Compound Profile: this compound
-
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 1149388-51-1[3]
-
Molecular Formula: C9H4FN2O4
-
Molecular Weight: 223.14 g/mol
-
-
Structural Rationale for Biological Screening: The chemical architecture of this compound provides a compelling basis for investigating its biological properties. The nitro group is a well-established pharmacophore in various bioactive molecules, often contributing to antimicrobial and anticancer activities through bioreduction to reactive nitrogen species.[1][2] The fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the cyano group can participate in various biological interactions. This combination of functional groups within a benzoate scaffold warrants a multi-faceted screening approach.
A Strategic Approach to Preliminary Biological Screening
The initial screening of a novel compound should be broad enough to capture a range of potential activities, yet focused enough to be resource-efficient. Based on the known biological activities of related nitrobenzoate derivatives, the following tiered screening cascade is proposed.[1][2]
Caption: A tiered approach for the preliminary biological screening of this compound.
Tier 1: Primary Screening Protocols
Antimicrobial Activity Screening: Agar Well Diffusion Assay
The agar well diffusion method is a widely used and cost-effective technique to assess the antimicrobial potential of a compound against a panel of pathogenic microorganisms.[4][5] This assay relies on the diffusion of the test compound from a well through an agar medium inoculated with a target microorganism.
-
Microorganism Preparation:
-
Select a panel of clinically relevant bacterial and fungal strains, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast species (e.g., Candida albicans).[6][7]
-
Prepare a standardized inoculum of each microorganism, typically adjusted to a 0.5 McFarland turbidity standard.[8]
-
-
Agar Plate Preparation:
-
Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.[7]
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
-
Inoculation and Well Creation:
-
Compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a defined volume (e.g., 100 µL) of the test compound solution at various concentrations into the wells.
-
Include a positive control (a known antibiotic) and a negative control (solvent alone).[8]
-
-
Incubation and Data Analysis:
| Microorganism | Test Compound Conc. (µg/mL) | Zone of Inhibition (mm) | Positive Control (Drug) | Zone of Inhibition (mm) |
| S. aureus | 50 | Gentamicin (10 µg) | ||
| 100 | ||||
| E. coli | 50 | Ciprofloxacin (5 µg) | ||
| 100 | ||||
| P. aeruginosa | 50 | Ciprofloxacin (5 µg) | ||
| 100 | ||||
| C. albicans | 50 | Fluconazole (25 µg) | ||
| 100 |
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.
-
Cell Culture:
-
Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Culture the cells in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the cells with different concentrations of the compound for a specified duration (e.g., 24, 48, or 72 hours).[12]
-
Include a vehicle control (solvent-treated cells) and a positive control (a known anticancer drug).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[13]
-
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
| Cell Line | Test Compound IC50 (µM) | Positive Control (Drug) | IC50 (µM) |
| MCF-7 | Doxorubicin | ||
| A549 | Cisplatin | ||
| HCT116 | 5-Fluorouracil |
Antioxidant Activity Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the free radical scavenging capacity of a compound.[14] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored product in the presence of an antioxidant.
-
Reagent Preparation:
-
Assay Procedure:
-
Incubation and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[16]
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
| Compound | IC50 (µg/mL) |
| This compound | |
| Ascorbic Acid (Positive Control) |
Visualizing the Experimental Workflow
Caption: Workflow for the primary biological screening assays.
Concluding Remarks and Future Directions
The preliminary biological screening outlined in this guide provides a robust and efficient framework for the initial characterization of this compound. Positive results in any of these primary assays will necessitate progression to Tier 2 screening, which may include determining the Minimum Inhibitory Concentration (MIC) for antimicrobial hits, elucidating the mechanism of cell death for anticancer leads, or investigating enzyme inhibition for antioxidant compounds. The data generated from this initial cascade will be instrumental in guiding the subsequent stages of drug discovery and development for this promising nitrobenzoate derivative.
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ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]
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Adil, M., et al. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. [Link]
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Ghasemi, M., et al. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. [Link]
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ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]
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ResearchGate. (n.d.). (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. [Link]
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ResearchGate. (n.d.). In vitro antimicrobial activity screening. ResearchGate. [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
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Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]
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International Journal of Research in Engineering and Science. (n.d.). A comprehensive review on in-vitro methods for anti- microbial activity. [Link]
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ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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National Cancer Institute. (n.d.). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. JNCI: Journal of the National Cancer Institute. [Link]
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MDPI. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. [Link]
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ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
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Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
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ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. [Link]
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-
ChemBK. (2024, April 9). methyl 2-fluoro-5-nitrobenzoate. ChemBK. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of Methyl 4-cyano-2-fluoro-5-nitrobenzoate in the Synthesis of Kinase Inhibitors
Introduction: The Critical Role of Kinase Inhibitors and the Strategic Utility of Fluorinated Benzene Scaffolds
Protein kinases are a large family of enzymes that play a fundamental role in cellular signaling by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, leading to uncontrolled cell growth, proliferation, and survival.[1][2] Consequently, small molecule kinase inhibitors have emerged as a cornerstone of modern targeted therapy.[1] The design and synthesis of these inhibitors often rely on the use of versatile chemical building blocks that allow for the precise construction of molecules with high potency and selectivity.
Methyl 4-cyano-2-fluoro-5-nitrobenzoate is a key reagent in the synthesis of a variety of kinase inhibitors. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated. The fluorine atom, activated by the electron-withdrawing nitro and cyano groups, is particularly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of many kinase inhibitor scaffolds.[3][4][5] This application note will provide a detailed overview of the application of this compound in the synthesis of kinase inhibitors, with a specific focus on the preparation of a key intermediate for the Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib (LDK378).[6][7]
Chemical Properties and Reactivity of this compound
This compound is a trifunctional aromatic compound with the following key structural features that dictate its reactivity:
-
Activated Fluorine Atom: The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution. The strong electron-withdrawing effects of the adjacent nitro group and the para-cyano group create a significant partial positive charge on the carbon atom to which the fluorine is attached, making it an excellent electrophilic site for attack by nucleophiles.
-
Nitro Group: The nitro group serves a dual purpose. Primarily, it is a powerful electron-withdrawing group that activates the fluorine for SNAr. Secondly, it can be readily reduced to an amino group, providing a handle for further functionalization and scaffold elaboration.
-
Cyano and Methyl Ester Groups: These groups also contribute to the electron-deficient nature of the aromatic ring. The methyl ester can be hydrolyzed to a carboxylic acid, offering another point for modification.
The strategic placement of these functional groups makes this compound a highly valuable starting material for the convergent synthesis of complex drug molecules.
Application in the Synthesis of Ceritinib: A Case Study
Ceritinib (LDK378) is a potent and selective second-generation ALK inhibitor used in the treatment of certain types of non-small cell lung cancer (NSCLC).[6][8][9] The synthesis of Ceritinib provides an excellent example of the strategic use of this compound. A key step in the synthesis involves the nucleophilic aromatic substitution of the fluorine atom on a derivative of this starting material with an aniline-containing fragment.
Overall Synthetic Strategy for Ceritinib
The synthesis of Ceritinib can be conceptually broken down into the preparation of two key fragments, followed by their coupling and subsequent transformations. This compound is a precursor to one of these crucial fragments.
Caption: General synthetic workflow for Ceritinib.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-cyano-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)-5-nitrobenzoate
This protocol details the key nucleophilic aromatic substitution reaction to form a central intermediate in the synthesis of Ceritinib.
Materials:
-
This compound
-
2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride[10][11][12]
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride (1.1 equivalents) followed by the dropwise addition of diisopropylethylamine (3.0 equivalents) at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, Methyl 4-cyano-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)-5-nitrobenzoate.
Protocol 2: Reduction of the Nitro Group and Subsequent Transformations
The nitro group of the synthesized intermediate is then reduced to an amine, which is a key step towards the final Ceritinib molecule.
Materials:
-
Methyl 4-cyano-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)-5-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the product from Protocol 1 (1.0 equivalent) in ethanol.
-
Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (4.0-5.0 equivalents) in concentrated hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9), while cooling in an ice bath.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino-benzonitrile intermediate.
This intermediate can then be carried forward through a series of coupling and cyclization reactions to yield Ceritinib, as detailed in various patents and publications.[13][14][15]
Data Summary
| Parameter | This compound | 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline |
| Molecular Formula | C₉H₅FN₂O₄ | C₁₅H₂₄N₂O |
| Molecular Weight | 224.15 g/mol | 248.37 g/mol |
| Appearance | White to off-white solid | Off-white to pale yellow solid |
| Role in Synthesis | Electrophilic aromatic precursor | Nucleophilic coupling partner |
Mechanism of the Key SNAr Reaction
The core reaction in the utilization of this compound is the nucleophilic aromatic substitution. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex, although recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[4]
Caption: Mechanism of the SNAr reaction.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling all chemicals.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
This compound and its derivatives are potentially irritating to the eyes, skin, and respiratory tract. Avoid inhalation of dust and contact with skin and eyes.
-
Diisopropylethylamine (DIPEA) is a corrosive and flammable liquid. Handle with care.
-
Concentrated acids and bases are highly corrosive. Add them slowly and with cooling to prevent exothermic reactions.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a highly effective and versatile building block in the synthesis of kinase inhibitors. Its unique combination of activating and functionalizable groups allows for its strategic incorporation into complex molecular architectures. The synthesis of Ceritinib serves as a prime example of its application, where it facilitates a key nucleophilic aromatic substitution reaction to construct the core of the inhibitor. The protocols and principles outlined in this application note are intended to guide researchers in the successful utilization of this important synthetic intermediate in the development of novel therapeutics.
References
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- 2. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
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- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride [aromalake.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 13. CN104356112A - Method for preparing ceritinib - Google Patents [patents.google.com]
- 14. CN104356112B - A kind of preparation method of Ceritinib - Google Patents [patents.google.com]
- 15. US10604505B2 - Modified process for the preparation of Ceritinib and amorphous form of Ceritinib - Google Patents [patents.google.com]
Application Notes and Protocols for Methyl 4-cyano-2-fluoro-5-nitrobenzoate in Agrochemical Development
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals engaged in agrochemical development on the strategic application of Methyl 4-cyano-2-fluoro-5-nitrobenzoate. This document outlines the compound's significance as a key building block, details its application in the synthesis of potent herbicidal agents, and provides validated, step-by-step protocols for its utilization.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 1149388-51-1) is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of modern agrochemicals.[1][2] Its utility stems from the strategic arrangement of its functional groups: a methyl ester, a cyano group, a nitro group, and a fluorine atom. This unique combination offers multiple reaction sites for synthetic chemists to construct complex molecular architectures.
The presence of the fluorine atom and the electron-withdrawing nitro and cyano groups significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This enhanced reactivity is a cornerstone of its application, allowing for the facile introduction of various moieties to build the core structures of active agrochemical ingredients. Furthermore, the fluorinated nature of this intermediate is known to enhance the biological activity and metabolic stability of the final product, a desirable trait in the development of effective and persistent crop protection agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1149388-51-1 |
| Molecular Formula | C₉H₅FN₂O₄ |
| Molecular Weight | 224.15 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, Acetone) |
Core Application: Synthesis of Pyrazole-based Herbicides
A significant application of this compound is in the synthesis of pyrazole-based herbicides. These herbicides are a well-established class of agrochemicals known for their high efficacy and broad-spectrum weed control. The synthesis leverages the activated aromatic system of the starting material to construct the core pyrazole heterocycle.
Mechanistic Rationale: A Stepwise Approach to Herbicide Scaffolds
The synthetic strategy hinges on a series of well-understood organic transformations. The primary steps involve:
-
Nucleophilic Aromatic Substitution (SNAr): The highly reactive fluorine atom is displaced by a suitable nucleophile, which will form part of the pyrazole ring.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, which is then diazotized.
-
Cyclization: The diazotized intermediate undergoes intramolecular cyclization to form the pyrazole ring.
-
Further Functionalization: The resulting pyrazole scaffold can be further modified to enhance its herbicidal activity and selectivity.
This stepwise approach allows for a high degree of control over the final molecular structure, enabling the fine-tuning of its biological properties.
Detailed Protocol: Synthesis of a Pyrazole Herbicide Intermediate
This protocol details the synthesis of a key pyrazole intermediate from this compound. This intermediate serves as a versatile precursor for a range of pyrazole-based herbicides.
Step 1: Nucleophilic Aromatic Substitution with a Hydrazine Derivative
This initial step involves the displacement of the activated fluorine atom by a substituted hydrazine, which will ultimately form the pyrazole ring.
Materials:
-
This compound (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add this compound and potassium carbonate.
-
Add anhydrous DMF to dissolve the solids.
-
Slowly add the substituted hydrazine to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted benzoate.
Step 2: Reduction of the Nitro Group
The nitro group of the substituted benzoate is reduced to an amine, a crucial step for the subsequent cyclization.
Materials:
-
Substituted benzoate from Step 1 (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, suspend the substituted benzoate and iron powder in a mixture of ethanol and water.
-
Add ammonium chloride to the suspension.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino-benzoate, which can often be used in the next step without further purification.
Step 3: Diazotization and Intramolecular Cyclization to Form the Pyrazole Ring
The newly formed amine is converted to a diazonium salt, which then undergoes an intramolecular cyclization to form the pyrazole ring.
Materials:
-
Crude amino-benzoate from Step 2 (1.0 eq)
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Water
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the crude amino-benzoate in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
The cyclized product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to yield the pyrazole intermediate.
-
The product can be further purified by recrystallization if necessary.
Visualization of the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of the pyrazole herbicide intermediate from this compound.
Caption: Synthetic pathway from this compound to a pyrazole herbicide intermediate.
Conclusion and Future Perspectives
This compound is a versatile and highly valuable intermediate for the agrochemical industry. Its unique electronic and structural features facilitate the efficient synthesis of complex, biologically active molecules. The protocols outlined in this document provide a robust framework for the development of novel pyrazole-based herbicides. Further research can explore the use of this building block in the synthesis of other classes of agrochemicals, such as insecticides and fungicides, by leveraging its multiple reactive sites for diverse chemical transformations. The continued application of such strategic intermediates will undoubtedly fuel the discovery of next-generation crop protection solutions.
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Application Notes & Protocols: A Senior Scientist's Guide to Reactions with Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Introduction: The Strategic Value of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of reactive sites—a highly activated fluoro leaving group, a reducible nitro group, and hydrolyzable ester and nitrile functionalities—makes it a versatile scaffold for the synthesis of complex molecular architectures.[1] The electron-deficient nature of the benzene ring, engineered by the potent electron-withdrawing effects of the ortho-nitro and para-cyano groups, primes the C-F bond for facile nucleophilic aromatic substitution (SNAr). This unique reactivity profile allows for the sequential and controlled introduction of diverse functional groups, establishing this compound as a key intermediate in the development of novel therapeutics, particularly protein kinase inhibitors.[2][3] This guide provides a detailed exploration of the core reactions of this compound, grounded in mechanistic principles and supported by field-proven experimental protocols.
Critical Safety & Handling Protocols
Before commencing any experimental work, it is imperative to consult the latest Safety Data Sheet (SDS). As a substituted nitroaromatic compound, this compound and its derivatives should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]
-
Ventilation: Handle the solid and all solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[4]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The cornerstone of this reagent's utility lies in the exceptional reactivity of the C2-fluorine atom towards nucleophilic attack. This high reactivity is a direct consequence of the cumulative electron-withdrawing capabilities of the nitro group (ortho) and the cyano group (para), which stabilize the negatively charged intermediate.
The Causality of SNAr Reactivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-poor carbon atom bearing the fluorine. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7] The negative charge of this complex is delocalized onto the oxygen atoms of the nitro group and the nitrogen of the cyano group, significantly lowering the activation energy for its formation. In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring. Fluorine is an excellent leaving group in SNAr reactions, a counterintuitive fact for those accustomed to SN1/SN2 chemistry, because its high electronegativity maximally polarizes the C-F bond, making the carbon highly electrophilic.[8]
Table 1: Typical Conditions for SNAr Reactions
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent(s) | Temperature (°C) |
| Amines | Piperidine, Aniline | K₂CO₃, DIPEA, Et₃N | DMSO, DMF, NMP | 25 - 100 |
| Thiols | Benzyl mercaptan | K₂CO₃, NaH, KOH | DMF, THF | 0 - 80 |
| Alcohols/Phenols | Phenol, Methanol | NaH, K₂CO₃, t-BuOK | THF, DMF | 25 - 100 |
Protocol 1.1: SNAr with Amine Nucleophiles (N-Arylation)
This protocol is foundational for building many kinase inhibitor scaffolds. The choice of a mild inorganic base like potassium carbonate is often sufficient to scavenge the HF produced, driving the reaction to completion.
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2-0.5 M concentration). Add potassium carbonate (K₂CO₃, 2.0 eq) to the flask.[9]
-
Nucleophile Addition: Add the primary or secondary amine nucleophile (1.1 - 1.5 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C. The causality for heating is to provide sufficient activation energy for the nucleophilic attack, especially for less reactive amines.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. The organic layer is washed sequentially with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 1.2: SNAr with Thiol Nucleophiles (S-Arylation)
Thiolates are potent nucleophiles. For thiols, it is often advantageous to pre-form the thiolate anion using a suitable base before adding the electrophile. This prevents side reactions and ensures the nucleophile is in its most active state.
-
Reagent Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add the thiol (1.2 eq) and anhydrous DMF.
-
Thiolate Formation: Cool the flask in an ice bath (0 °C) and add potassium hydroxide (KOH, 1.2-1.5 eq) or sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.[10] Stir for 30 minutes at 0 °C. The formation of the thiolate is crucial for efficient reaction.
-
Electrophile Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Carefully pour the reaction mixture into ice-water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Section 2: Reduction of the Nitro Group to an Amine
The transformation of the nitro group into a primary amine is a critical step that unlocks a host of subsequent chemical modifications, most commonly amide bond formation or the synthesis of heterocyclic rings.[2] The choice of reducing agent is paramount and depends on the presence of other sensitive functional groups within the molecule.
Protocol 2.1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields. Palladium on carbon (Pd/C) is a common and effective catalyst. However, care must be taken as catalytic hydrogenation can also reduce other functional groups, though the nitrile is generally stable under these conditions.[11]
-
Setup: To a hydrogenation vessel, add the nitroaromatic compound (1.0 eq) and a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel, evacuate the air, and replace it with hydrogen gas (H₂). This is typically done using a balloon or a Parr hydrogenator apparatus. Stir the reaction vigorously at room temperature under a positive pressure of H₂.
-
Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the desired aniline, which is often pure enough for the next step.
Protocol 2.2: Metal-Mediated Reduction with Iron
Reduction with metals in acidic or neutral conditions is a classic, robust, and highly chemoselective method that tolerates many functional groups.[11][12] Iron powder in the presence of ammonium chloride is a mild and effective system.
-
Setup: In a round-bottom flask, suspend the nitroaromatic compound (1.0 eq) and iron powder (Fe, 3-5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 3-5 eq) to the mixture.
-
Reaction: Heat the suspension to reflux (approx. 80-90 °C) with vigorous stirring. The iron metal acts as the electron donor to reduce the nitro group.
-
Monitoring: The reaction progress can be monitored by TLC. The disappearance of the yellow color of the nitro compound is often a good visual indicator.
-
Workup: After completion, cool the reaction mixture and filter it through a pad of Celite® while hot to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed, dried, and concentrated to give the crude amine, which can be purified by column chromatography if necessary.
Section 3: Hydrolysis of the Methyl Ester
Converting the methyl ester to a carboxylic acid provides another critical functional handle. This transformation is typically achieved through saponification using a strong base, followed by acidification.
Protocol 3.1: Base-Mediated Ester Hydrolysis
-
Setup: Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) or methanol and water.[13]
-
Base Addition: Add lithium hydroxide (LiOH, 2-3 eq) or sodium hydroxide (NaOH, 2-3 eq) to the solution.[14]
-
Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). Gentle heating (40-50 °C) can be applied to accelerate the reaction if it is sluggish.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution by adding 1 M hydrochloric acid (HCl) dropwise until the pH is ~2-3.
-
Isolation: The carboxylic acid product will typically precipitate out of the acidic solution. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum. If the product is not a solid, it can be extracted with an organic solvent like ethyl acetate.
Application Workflow: Synthesis of a Core Kinase Inhibitor Intermediate
The true power of this compound is realized in multi-step synthetic sequences. The following workflow illustrates how the protocols described above can be combined to rapidly assemble a key intermediate used in the synthesis of various protein kinase inhibitors.[2][3][15]
This two-step sequence—a selective SNAr reaction followed by a robust nitro reduction—efficiently generates a highly decorated aniline derivative. This product serves as a valuable platform, ready for subsequent coupling reactions or cyclizations to build the final, biologically active molecule. This strategic approach minimizes purification steps and maximizes synthetic convergence, embodying the principles of modern drug development.
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- Wikipedia. Reduction of nitro compounds.
- TCI Chemicals. Safety Data Sheet for Methyl 3-Methyl-4-nitrobenzoate.
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- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
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- Sargsyan, A. et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences.
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Methyl 4-cyano-2-fluoro-5-nitrobenzoate: A Strategic Building Block for Advanced Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Among the repertoire of fluorinated building blocks, Methyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS No. 1149388-51-1) has emerged as a highly valuable intermediate, particularly in the synthesis of targeted therapies such as PARP inhibitors.[1] Its utility stems from a unique combination of functional groups that allow for selective and efficient chemical transformations.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in medicinal chemistry. We will delve into the chemical reactivity of this molecule, provide detailed protocols for its application in Nucleophilic Aromatic Substitution (SNAr) reactions, and discuss its pivotal role in the synthesis of complex pharmaceutical agents like Olaparib.
Molecular Profile and Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 1149388-51-1 | [2][3][4][5] |
| Molecular Formula | C₉H₅FN₂O₄ | [2][3] |
| Molecular Weight | 224.15 g/mol | [2][3] |
| Appearance | Expected to be a solid | N/A |
| Purity | Typically ≥98% | [2] |
The Chemistry of Activation: Understanding Reactivity
The synthetic utility of this compound is dictated by the electronic landscape of its substituted benzene ring. The molecule is primed for Nucleophilic Aromatic Substitution (SNAr) due to the presence of three key features:
-
A Good Leaving Group: The fluorine atom at the 2-position serves as an excellent leaving group in SNAr reactions. While fluoride is typically a poor leaving group in aliphatic substitution (Sₙ2), in the context of SNAr, the high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon highly electrophilic and susceptible to nucleophilic attack. This initial attack is the rate-determining step of the reaction.[6][7][8]
-
Strong Electron-Withdrawing Groups: The nitro (-NO₂) group at the 5-position and the cyano (-CN) group at the 4-position are powerful electron-withdrawing groups. Their presence, particularly ortho and para to the fluorine leaving group, is crucial. They serve to delocalize the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing this key intermediate and lowering the activation energy of the reaction.[6][8][9]
-
Reactive Handles for Further Functionalization: The methyl ester and cyano groups provide additional sites for subsequent chemical modifications, allowing for the construction of more complex molecular architectures.
The convergence of these features makes the fluorine atom highly susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This predictable reactivity is the foundation of its application as a versatile building block.
Application in Medicinal Chemistry: Synthesis of PARP Inhibitors
A prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[10][11][12] PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[12]
Olaparib, a first-in-class PARP inhibitor, utilizes a key intermediate derived from this compound.[10][13] The synthesis involves the displacement of the fluorine atom with a suitable amine-containing fragment, demonstrating the practical application of the SNAr chemistry discussed.
Protocols for Nucleophilic Aromatic Substitution (SNAr)
The following protocols are designed to be adaptable for a range of nucleophiles. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: General Procedure for SNAr with Primary and Secondary Amines
This protocol outlines the reaction of this compound with an amine nucleophile, such as a substituted piperazine, which is a common structural motif in many kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., 1-Boc-piperazine, 1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser or reaction setup with temperature control (oil bath)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen amine (1.1 - 1.5 eq).
-
Add the anhydrous base (K₂CO₃ or Et₃N, 2.0 - 3.0 eq).
-
Add a suitable volume of anhydrous DMSO or DMF to dissolve the reactants. The reaction is typically run at a concentration of 0.1-0.5 M.
-
Stir the reaction mixture at a temperature between 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine to remove residual DMSO or DMF.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO and DMF are ideal as they effectively solvate the cation of the base, leaving the nucleophile more "naked" and reactive.[14]
-
Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is required to scavenge the hydrofluoric acid (HF) that is formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction. The highly activated nature of the substrate means that reactions can often proceed at moderate temperatures.[14]
Caption: Generalized SNAr reaction workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and related compounds.
Hazard Identification:
Based on data for analogous compounds, this compound should be handled with care. The following hazard statements are likely applicable:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[15]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[17]
Caption: Recommended safety and handling workflow.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its highly activated aromatic system allows for predictable and efficient nucleophilic aromatic substitution reactions, providing a reliable route to complex molecular scaffolds. By understanding the principles of its reactivity and adhering to the outlined protocols and safety measures, researchers can effectively leverage this intermediate to accelerate the discovery and development of novel therapeutic agents.
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Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Chem-Space. (n.d.). This compound. Retrieved from [Link]
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-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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-
ResearchGate. (n.d.). The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with.... Retrieved from [Link]
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PubMed. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]
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PubMed. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]
-
National Institutes of Health. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Introduction
Methyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS No: 1149388-51-1, Molecular Formula: C₉H₅FN₂O₄) is a highly functionalized aromatic compound that serves as a pivotal building block in modern synthetic chemistry.[1][2] Its utility is rooted in the strategic arrangement of its functional groups: a methyl ester, a cyano group, a nitro group, and a synthetically versatile fluorine atom. The powerful electron-withdrawing effects of the nitro and cyano groups, positioned para and ortho respectively to the fluorine, render the C2 position exceptionally electrophilic. This electronic activation primes the molecule for facile nucleophilic aromatic substitution (SNAr), making the fluorine an excellent leaving group.[1][3] Beyond SNAr, the nitro, cyano, and ester moieties present orthogonal handles for a diverse array of chemical transformations.
This guide provides an in-depth exploration of the primary derivatization strategies for this versatile substrate, offering detailed protocols and the underlying chemical rationale. It is intended for researchers and professionals in pharmaceutical and agrochemical development who leverage such intermediates to construct complex molecular architectures.[4]
Core Derivatization Pathways
The derivatization of this compound can be logically categorized into three primary strategies, which can be pursued independently or in sequence to achieve complex molecular targets.
Caption: Key derivatization strategies for this compound.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluoro Position
The SNAr reaction is the most prominent transformation for this substrate. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile at the electron-deficient carbon bearing the fluorine atom. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The strong electron-withdrawing nitro and cyano groups are critical for stabilizing this intermediate. The subsequent elimination of the highly electronegative fluoride ion restores aromaticity and yields the substituted product. Fluorine's high electronegativity makes the attached carbon highly electrophilic, accelerating the rate-determining nucleophilic attack, thus making it an excellent leaving group in SNAr contexts.[5][6]
Caption: General mechanism for the SNAr reaction.
Protocol 1.1: Substitution with Amine Nucleophiles
Objective: To synthesize 2-amino derivatives, which are common precursors for heterocyclic ring formation.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and potassium carbonate (2.0 eq).[7]
-
Add anhydrous DMSO to dissolve the solids.
-
Add the desired amine (1.2 eq) to the mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time |
| Morpholine | K₂CO₃ | DMSO | 90 | 2-4 h |
| Aniline | DIPEA | DMF | 100 | 6-8 h |
| Benzylamine | K₂CO₃ | DMSO | 80 | 4-6 h |
| Piperidine | K₂CO₃ | DMF | 80 | 2-3 h |
Protocol 1.2: Substitution with Oxygen Nucleophiles
Objective: To synthesize 2-alkoxy or 2-aryloxy ethers.
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.3 eq) to the cold solvent.
-
Slowly add the alcohol or phenol (1.2 eq), dissolved in a minimal amount of anhydrous THF, to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the alkoxide/phenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. Gentle heating may be required for less reactive nucleophiles.
-
Cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of water or saturated NH₄Cl solution.
-
Perform a standard aqueous work-up and purification as described in Protocol 1.1.
Strategy 2: Selective Reduction of the Nitro Group
The conversion of the nitro group to a primary amine unlocks a wealth of subsequent chemical transformations, including diazotization and amide bond formation. The key challenge is to achieve this reduction selectively without affecting the cyano, ester, or halogen functionalities.
Protocol 2.1: Reduction via Catalytic Hydrogenation
Objective: To synthesize Methyl 5-amino-4-cyano-2-fluorobenzoate. This method is clean but carries a risk of dehalogenation.
Materials:
-
This compound (1.0 eq)
-
Catalyst: 10% Palladium on carbon (Pd/C) or Raney Nickel
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve this compound in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the catalyst (typically 5-10 mol% Pd/C). For substrates prone to dehalogenation, Raney Nickel is a recommended alternative.[8]
-
Purge the flask with H₂ gas.
-
Stir the suspension vigorously under a positive pressure of H₂ (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly or purified further.
Protocol 2.2: Reduction with Metals in Acidic Media
Objective: A classic and robust method for nitro group reduction that is often more tolerant of other functional groups than catalytic hydrogenation.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) or Iron powder (Fe) (5 eq)
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Acid: Concentrated Hydrochloric acid (HCl) or Acetic Acid (AcOH)
Procedure (using SnCl₂):
-
In a round-bottom flask, dissolve this compound in ethanol.[9]
-
Add Tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and stir. The reaction is typically complete in 1-3 hours.
-
Cool the reaction to room temperature and concentrate the solvent.
-
Redissolve the residue in ethyl acetate and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Filter the resulting suspension to remove tin salts.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the product.
| Reagent System | Selectivity Profile | Work-up Considerations |
| H₂ / Pd/C | High efficiency; risk of C-F bond cleavage.[8] | Simple filtration of catalyst. |
| H₂ / Raney Ni | Good for halogenated compounds; less dehalogenation.[8] | Simple filtration of catalyst. |
| SnCl₂ / HCl | Excellent selectivity for nitro group.[9] | Requires careful neutralization and removal of tin salts. |
| Fe / NH₄Cl | Inexpensive and effective; generally selective. | Requires filtration of iron oxides. |
| Zn / AcOH | Mild conditions, good for sensitive substrates.[8] | Requires filtration and neutralization. |
Strategy 3: Transformations of Ester and Cyano Groups
These functional groups are typically modified after performing SNAr or nitro reduction, providing secondary and tertiary diversification of the molecular scaffold.
Protocol 3.1: Saponification of the Methyl Ester
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a key handle for amide coupling reactions.
Materials:
-
Substituted benzoate starting material (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-3.0 eq)
-
Solvent mixture: THF/Water or Methanol/Water (e.g., 3:1 v/v)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the benzoate ester in the THF/water solvent mixture.
-
Add LiOH (or NaOH) and stir the reaction at room temperature.[10] Gentle heating (40-50 °C) can be applied to accelerate the reaction.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the mixture in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate of the carboxylic acid product should form.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.
Considerations for Cyano Group Transformations
The cyano group is robust but can be transformed under more forcing conditions.
-
Hydrolysis to Carboxylic Acid: Requires harsh conditions, such as refluxing in concentrated aqueous HCl or H₂SO₄.[11] These conditions will simultaneously hydrolyze the methyl ester, leading to a di-acid product.
-
Partial Hydrolysis to Amide: Can be achieved under carefully controlled acidic or basic conditions, but achieving high selectivity over ester hydrolysis can be challenging.
References
- A new reagent for selective reduction of nitro group. Google Search.
- Methyl 4-cyano-2-fluoro-5-nitrobenzo
- Reduction of nitro compounds - Wikipedia. Wikipedia.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. Master Organic Chemistry.
- Nitro Reduction - Common Conditions. organic-chemistry.org.
- This compound | 1149388-51-1 | Benchchem. Benchchem.
- Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Vapourtec.
- Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. YouTube.
- Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 - YouTube. YouTube.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4,5-dimethyl-2-nitrobenzo
- Methyl ester hydrolysis - ChemSpider Synthetic Pages. ChemSpider.
- This compound - AbacipharmTech-Global Chemical supplier. AbacipharmTech.
- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. vapourtec.com [vapourtec.com]
- 4. This compound [myskinrecipes.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
Application Note & Protocol: Large-Scale Synthesis of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Abstract
This document provides a comprehensive guide to the large-scale synthesis of Methyl 4-cyano-2-fluoro-5-nitrobenzoate, a key intermediate in the development of active pharmaceutical ingredients (APIs).[1] The synthetic strategy is designed for scalability, focusing on process safety, efficiency, and product purity. This application note details the underlying chemical principles, a step-by-step protocol, and critical considerations for process optimization and safe handling of hazardous reagents.
Introduction: Significance of Fluorinated Nitroaromatics
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2] Fluorinated nitroaromatic compounds, such as this compound, are particularly valuable building blocks. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution, providing a versatile handle for the introduction of further molecular complexity.[2] This specific derivative, with its unique substitution pattern, serves as a crucial precursor for a range of complex pharmaceutical agents.
Proposed Synthetic Strategy: A Two-Step Approach
A robust and scalable synthesis is paramount for industrial applications. The proposed pathway to this compound involves a two-step sequence commencing from the readily available starting material, 2-fluoro-4-cyanoaniline. This strategy is predicated on established and reliable chemical transformations: a Sandmeyer-type reaction followed by a nitration.
Caption: Proposed two-step synthesis of this compound.
This route is advantageous for large-scale production due to the relatively low cost of starting materials and the well-understood nature of the reactions, which allows for predictable scaling and process control.
Detailed Experimental Protocols
Safety First: The following procedures involve highly toxic and corrosive materials. All operations must be conducted in a certified chemical fume hood by personnel trained in handling hazardous chemicals. Adherence to strict safety protocols is mandatory.
Step 1: Synthesis of Methyl 2-fluoro-4-cyanobenzoate
This step involves the diazotization of 2-fluoro-4-cyanoaniline followed by an esterification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoro-4-cyanoaniline | 136.12 | 1.00 kg | 7.35 |
| Sodium Nitrite (NaNO₂) | 69.00 | 532 g | 7.71 |
| Sulfuric Acid (98%) | 98.08 | 1.5 L | - |
| Methanol (MeOH) | 32.04 | 10.0 L | - |
| Water (H₂O) | 18.02 | 5.0 L | - |
Protocol:
-
Diazotization:
-
In a 20 L jacketed reactor, carefully add 1.5 L of concentrated sulfuric acid to 5.0 L of water while cooling to maintain the temperature below 20°C.
-
Cool the diluted sulfuric acid solution to 0-5°C using a chiller.
-
Slowly add 1.00 kg (7.35 mol) of 2-fluoro-4-cyanoaniline to the cold acid solution with vigorous stirring. Maintain the temperature between 0-5°C.
-
In a separate vessel, dissolve 532 g (7.71 mol) of sodium nitrite in 1.5 L of water.
-
Add the sodium nitrite solution dropwise to the aniline slurry over 2-3 hours, ensuring the temperature does not exceed 5°C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Esterification:
-
In a separate 20 L reactor, bring 10.0 L of methanol to a gentle reflux.
-
Carefully add the cold diazonium salt solution to the refluxing methanol over 2-3 hours. Vigorous gas evolution (N₂) will occur. Control the addition rate to manage the effervescence.
-
After the addition is complete, continue to reflux for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 20 L of ice-water with stirring.
-
The product will precipitate as a solid. Isolate the crude product by filtration and wash the filter cake with cold water until the filtrate is neutral.
-
Dry the solid under vacuum at 50°C to a constant weight. The expected yield is 85-90%.
-
Step 2: Synthesis of this compound
This step involves the nitration of the intermediate, Methyl 2-fluoro-4-cyanobenzoate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-fluoro-4-cyanobenzoate | 179.14 | 1.00 kg | 5.58 |
| Sulfuric Acid (98%) | 98.08 | 3.0 L | - |
| Nitric Acid (70%) | 63.01 | 418 mL | 6.14 |
Protocol:
-
Nitration:
-
In a 10 L jacketed reactor, cool 3.0 L of concentrated sulfuric acid to 0°C.
-
Slowly add 1.00 kg (5.58 mol) of Methyl 2-fluoro-4-cyanobenzoate to the cold sulfuric acid with efficient stirring, maintaining the temperature between 0-5°C.
-
Prepare the nitrating mixture by slowly adding 418 mL (6.14 mol) of 70% nitric acid to 1.0 L of cold (0°C) concentrated sulfuric acid in a separate vessel.
-
Add the nitrating mixture dropwise to the solution of the starting material over 2-3 hours, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, allow the reaction to stir at 5-10°C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture onto 15 kg of crushed ice with vigorous stirring.
-
The crude product will precipitate. Isolate the solid by filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Dry the final product under vacuum at 50°C. The expected yield is 90-95%.
-
Process Optimization and Scale-Up Considerations
-
Temperature Control: Both the diazotization and nitration steps are highly exothermic. Efficient cooling and controlled addition rates are critical to prevent runaway reactions and the formation of byproducts.
-
Mixing: Homogeneous mixing is essential for consistent reaction outcomes, especially during the addition of reagents. Ensure adequate agitation throughout the process.
-
Material Compatibility: The use of highly corrosive acids necessitates reactors and transfer lines made of compatible materials (e.g., glass-lined steel).
-
Off-Gas Management: The diazotization step releases nitrogen gas, and the nitration can produce NOx fumes. The reactor system must be equipped with a proper venting and scrubbing system.
Safety Protocols for Handling Cyanides and Nitroaromatics
The handling of cyanide-containing compounds, even though not directly used in this proposed synthesis, is a common alternative route (cyanation of a nitro-aromatic precursor). Should such a route be considered, the following safety measures are paramount. These are also good practices for handling the cyano-group containing compounds in this synthesis.
Engineering Controls
-
All manipulations of solid cyanides and their solutions must be performed in a properly functioning chemical fume hood.[3][4]
-
A warning sign indicating the use of cyanides should be prominently displayed in the work area.[3]
-
Never work with cyanides alone in the laboratory.[3]
Personal Protective Equipment (PPE)
-
Standard laboratory attire, including closed-toe shoes, long pants, and a lab coat, is required.[3]
-
Chemical splash goggles and a face shield must be worn where there is a potential for splashes.[5][6]
-
Wear nitrile gloves; double-gloving is recommended, especially when direct contact is anticipated.[3][4][5]
Spill and Waste Management
-
In case of a small spill of a solid, carefully sweep it up to avoid dust formation.[3] For solutions, use chemical absorbent pads.
-
Decontaminate the spill area with a 10% bleach solution followed by a pH 10 buffer solution.[4][5]
-
All contaminated materials must be collected in sealed, heavy-duty plastic bags and disposed of as hazardous waste.[3]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[3]
-
Eye Contact: Flush the eyes with an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Inhalation: Move the affected person to fresh air immediately.[3]
-
Ingestion: If the person is conscious, induce vomiting and rinse their mouth with water.[3]
-
In all cases of exposure, seek immediate medical attention.[3] An antidote for cyanide poisoning exists but must be administered by trained medical personnel.
Conclusion
The described large-scale synthesis of this compound provides a practical and scalable route to this important pharmaceutical intermediate. By adhering to the detailed protocols and stringent safety measures, researchers and drug development professionals can safely and efficiently produce this valuable compound. The key to success in scaling up this synthesis lies in meticulous control of reaction parameters and an unwavering commitment to safety.
References
- Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)
- Methyl 4-cyano-2-fluoro-5-nitrobenzo
- Cyanides - Division of Research Safety - University of Illinois. (URL not available)
-
Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. - ResearchGate. (URL: [Link])
-
Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - CHIMIA. (URL: [Link])
- Preparation of nitrofluoroaromatic compounds - Google P
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P
- Preparation method of mesosulfuron-methyl - Google P
- Methods for producing 3-cyano- and 4-cyano- benzoic acid derivative compounds - Google P
- Information on Cyanide Compounds - Stanford Environmental Health & Safety. (URL not available)
- Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (URL not available)
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds D
Sources
Application Notes and Protocols for the Characterization of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Introduction
Methyl 4-cyano-2-fluoro-5-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its multifaceted structure, incorporating a nitro group, a cyano moiety, a fluorine atom, and a methyl ester on an aromatic ring, presents a unique analytical challenge. The precise characterization of this compound is paramount to ensure the quality, safety, and efficacy of the resulting active pharmaceutical ingredients (APIs). These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the thorough characterization of this compound. The methodologies detailed herein are designed to be robust starting points for identity confirmation, purity assessment, and quantitative analysis, grounded in established principles of analytical chemistry and regulatory expectations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₉H₅FN₂O₄ | [3] |
| Molecular Weight | 224.15 g/mol | [3] |
| CAS Number | 1149388-51-1 | [4] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not experimentally determined. Estimated based on related compounds such as Methyl 4-fluoro-3-nitrobenzoate (56-59 °C) and Methyl 4-nitrobenzoate (94-96 °C).[5][6] | N/A |
| Boiling Point | Not experimentally determined. Estimated based on related compounds like 4-Fluoro-2-methyl-5-nitrobenzoic acid (211-214 °C). | N/A |
| Solubility | Not experimentally determined. Predicted to be soluble in common organic solvents like methanol, acetonitrile, and dichloromethane, with low solubility in water, based on the behavior of similar aromatic esters.[7] | N/A |
| Storage | 2-8°C | [1] |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating this compound from impurities and for its quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) will depend on the sample matrix, the nature of potential impurities, and the specific analytical objective.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. A reversed-phase method is proposed, leveraging the compound's aromatic and moderately polar nature.
Causality Behind Experimental Choices:
-
Reversed-Phase Mode: The aromatic ring and methyl ester group provide sufficient hydrophobicity for retention on a non-polar stationary phase, while the polar nitro and cyano groups ensure good interaction with a polar mobile phase, allowing for excellent separation.
-
C18 Column: A C18 stationary phase is a versatile and robust choice for the separation of a wide range of aromatic compounds, offering a good balance of hydrophobic interactions.
-
Methanol/Water Mobile Phase: A mixture of methanol and water is a common, effective, and economical mobile phase for reversed-phase HPLC. The gradient elution allows for the separation of compounds with a range of polarities.
-
UV Detection: The presence of the nitroaromatic chromophore provides strong UV absorbance, enabling sensitive detection.
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to quantification.
Detailed HPLC Protocol:
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size | Provides good resolution and efficiency for aromatic compounds. |
| Mobile Phase A | Water | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Methanol | Organic modifier to elute the analyte. |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B | A gradient is essential to elute potential impurities with different polarities and to ensure the target analyte is well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV at 254 nm | The nitroaromatic structure provides strong absorbance at this wavelength. |
System Suitability: Before sample analysis, the chromatographic system should be evaluated according to USP <621> guidelines to ensure its performance.[6] Key parameters include theoretical plates, tailing factor, and reproducibility of injections.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a methyl ester, it is expected to have sufficient volatility for GC analysis, which can be particularly useful for identifying volatile impurities.
Causality Behind Experimental Choices:
-
GC-MS: This combination provides both chromatographic separation and mass spectral data, enabling definitive identification of the analyte and any co-eluting impurities.
-
Non-polar Column: A 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of aromatic compounds.
-
Temperature Programming: A temperature ramp is crucial for eluting compounds with different boiling points, ensuring sharp peaks for both early and late-eluting components.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow from sample preparation to identification.
Detailed GC-MS Protocol:
| Parameter | Recommended Condition | Rationale |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column for aromatic compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas compatible with mass spectrometry. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A starting point to separate compounds with varying volatilities.[8] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | To accommodate different sample concentrations. |
| MS Ion Source Temp. | 230 °C | Standard temperature for the ion source. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 50-400 | To cover the molecular ion and expected fragments. |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (δ):
-
Aromatic Protons (2H): Two distinct signals in the downfield region (δ 7.5-8.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom.
-
Methyl Protons (3H): A singlet in the upfield region (δ 3.8-4.0 ppm) corresponding to the ester methyl group.
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (δ):
-
Carbonyl Carbon (C=O): A signal in the highly downfield region (δ 160-170 ppm).
-
Aromatic Carbons (6C): Multiple signals in the aromatic region (δ 110-150 ppm), with the carbon attached to the fluorine exhibiting a large C-F coupling constant. The carbons attached to the nitro and cyano groups will also be significantly deshielded.
-
Cyano Carbon (C≡N): A signal around δ 115-125 ppm.
-
Methyl Carbon (-OCH₃): A signal around δ 50-55 ppm.
-
¹⁹F NMR Spectroscopy:
-
A single resonance is expected, and its chemical shift and coupling to adjacent protons will confirm the position of the fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |
| C≡N Stretch (Nitrile) | 2240–2220 | Sharp, medium intensity |
| C=O Stretch (Ester) | ~1730 | Strong, sharp |
| N-O Asymmetric Stretch (Nitro) | 1555–1485 | Strong |
| N-O Symmetric Stretch (Nitro) | 1355–1320 | Strong |
| C-F Stretch | 1250-1000 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to weak |
| C-H Stretch (Aromatic) | 3100-3000 | Medium to weak |
| C-H Stretch (Methyl) | 2960-2850 | Medium to weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 224.
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and the nitro group (-NO₂).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for quantitative analysis and to provide information about the electronic transitions within the molecule.
-
Expected Absorption Maxima (λmax): The nitroaromatic system is expected to exhibit strong absorption in the UV region, likely between 250-300 nm. This property is the basis for the UV detection in HPLC.
Method Validation
All analytical methods developed for the characterization of this compound must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.
Validation Workflow
Caption: A typical workflow for analytical method validation according to ICH guidelines.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. The protocols and application notes provided herein offer a robust framework for achieving a comprehensive understanding of this important pharmaceutical intermediate. The successful implementation of these methods, coupled with rigorous validation, will provide the necessary confidence in the analytical data to support drug development and manufacturing processes. It is imperative that all analytical work is conducted in compliance with relevant regulatory guidelines to ensure data integrity and product quality.
References
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link].
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Phenomenex. Temperature Programming for Better GC Results. Available from: [Link].
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U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available from: [Link].
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MySkinRecipes. This compound. Available from: [Link].
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AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link].
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SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available from: [Link].
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Research and Reviews: Journal of Pharmaceutical Analysis. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link].
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PubMed. Gas chromatographic analysis of fatty acid methyl esters. Available from: [Link].
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Application Notes and Protocols for the Purification of Products Derived from Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Abstract
Methyl 4-cyano-2-fluoro-5-nitrobenzoate is a versatile building block in medicinal chemistry and materials science, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions and nitro group reductions. The purity of the resulting derivatives is paramount for their downstream applications, necessitating robust and efficient purification strategies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the purification of products derived from this key starting material. We will delve into the underlying principles of various purification techniques, offer step-by-step protocols for common scenarios, and present data in a clear, comparative format.
Introduction: The Synthetic Utility of this compound
The chemical architecture of this compound makes it an excellent substrate for a variety of chemical transformations. The fluorine atom is highly activated towards SNAr by the strongly electron-withdrawing nitro and cyano groups positioned ortho and para to it.[1][2][3] This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse molecular scaffolds.[1][4] Additionally, the nitro group can be readily reduced to an amine, which can then be further functionalized.
Given the nature of these reactions, the crude product mixture often contains unreacted starting material, the desired product, and potentially regioisomeric byproducts or impurities from side reactions. Therefore, a systematic approach to purification is essential to isolate the target compound with the high degree of purity required for subsequent synthetic steps and biological evaluation.
Strategic Approach to Purification
The selection of an appropriate purification strategy is dictated by the physicochemical properties of the target molecule and the impurities present in the crude reaction mixture. A general workflow for purification is outlined below.
Caption: A general workflow for the purification of synthetic products.
Purification of SNAr Products
Nucleophilic aromatic substitution reactions on this compound typically involve the displacement of the fluoride with an amine, thiol, or alcohol. The resulting products are often yellow solids due to the presence of the nitroaromatic chromophore.
General Considerations
-
Reaction Monitoring: Before commencing purification, it is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help determine if the starting material has been consumed and will provide a preliminary indication of the number of products and byproducts.
-
Aqueous Work-up: The first step in purification is typically an aqueous work-up to remove inorganic salts and water-soluble impurities. The reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous basic solution (e.g., saturated sodium bicarbonate) if an acid scavenger like triethylamine was used.
Purification by Recrystallization
For solid products with moderate to high purity after work-up, recrystallization is an effective and scalable purification method. The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point. Common solvents for nitroaromatic compounds include ethanol, isopropanol, ethyl acetate, and toluene.[5] A systematic approach to solvent screening with small amounts of the crude product is recommended.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The product should crystallize out. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
| Solvent System | Typical Compound Class | Advantages | Disadvantages |
| Ethanol/Water | Amine substitution products | High purity, well-formed crystals | Product may oil out if water is added too quickly |
| Ethyl Acetate/Hexanes | Thiol substitution products | Good for moderately polar compounds | Hexanes are highly flammable |
| Toluene | Less polar derivatives | Can remove non-polar impurities effectively | High boiling point, can be difficult to remove completely |
Table 1: Common Recrystallization Solvent Systems.
Purification by Column Chromatography
When recrystallization is ineffective due to the presence of impurities with similar solubility profiles or if the product is an oil, silica gel column chromatography is the method of choice.[1][6][7]
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A good system will provide a clear separation between the product spot and any impurities, with the product having an Rf value between 0.2 and 0.4. Common eluents are mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of the eluent and pour it into a glass column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Caption: A schematic of a typical column chromatography setup.
Purification of Nitro Group Reduction Products
The reduction of the nitro group on the aromatic ring to an amine is a common transformation. The resulting amino-benzoate derivatives are valuable intermediates for further functionalization.
General Considerations
-
Reaction Work-up: After the reduction (e.g., using SnCl2/HCl, catalytic hydrogenation), the work-up procedure is critical. For reductions using metals in acid, the reaction mixture is typically basified to precipitate metal hydroxides and to deprotonate the anilinium salt. The product is then extracted into an organic solvent.
-
Product Lability: The resulting anilines can be sensitive to oxidation, so it is advisable to handle them under an inert atmosphere and to purify them promptly.
Purification of Amino-Derivatives
The resulting amino-benzoate is significantly more polar than its nitro-precursor. This change in polarity must be considered when selecting a purification method.
Protocol 3: Purification of Methyl 4-cyano-2-substituted-5-aminobenzoate
-
Aqueous Work-up and Extraction: Following the reduction, carefully neutralize the reaction mixture with a base (e.g., NaHCO3, NaOH) and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Column Chromatography: Due to the increased polarity, a more polar eluent system will be required for column chromatography compared to the nitro-analogs. A gradient elution from a less polar to a more polar solvent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be employed to achieve high purity.
| Derivative Type | Typical Purification Method | Key Considerations |
| SNAr with Amines | Recrystallization, Column Chromatography | Products are often colored solids. |
| SNAr with Thiols | Column Chromatography, Recrystallization | Potential for disulfide byproduct formation. |
| Nitro Reduction Products | Column Chromatography | Increased polarity of the product. Potential for oxidation. |
Table 2: Summary of Purification Strategies for Common Derivatives.
Conclusion
The purification of derivatives of this compound is a critical step in their synthesis and application. A systematic approach, beginning with careful reaction monitoring and followed by an appropriate choice of purification technique—be it recrystallization for crystalline solids or column chromatography for oils or complex mixtures—is essential for obtaining materials of high purity. The protocols and guidelines presented herein provide a solid foundation for researchers to develop robust and efficient purification strategies for this important class of compounds.
References
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
- Google Patents. (n.d.). Method of crystallizing nitro products.
- Benchchem. (n.d.). Recrystallization methods for 2-Isopropyl-1-methoxy-4-nitrobenzene.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- ResearchGate. (n.d.). How can I purify impure benzonitrile?.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- PubMed Central. (2022, January 10). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation.
- AIChE. (n.d.). (512e) A New Recrystallization Method for Nitroguanidine.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Nitrobenzoates.
- Eureka | Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide.
- ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated.
- Google Patents. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide.
- Apollo Scientific. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid.
- Chemicalbook. (n.d.). METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis.
- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
- SpringerLink. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- PMC - NIH. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- PMC - PubMed Central - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Google Patents. (n.d.). Preparation method of mesosulfuron-methyl.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4,5-dimethyl-2-nitrobenzoate.
- MySkinRecipes. (n.d.). This compound.
- Benchchem. (n.d.). This compound | 1149388-51-1.
- Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
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Application Notes and Protocols for Solid-Phase Synthesis Utilizing Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Introduction: Strategic Utility of Methyl 4-cyano-2-fluoro-5-nitrobenzoate in Combinatorial Chemistry
This compound is a highly functionalized aromatic building block poised for significant applications in solid-phase organic synthesis (SPOS), particularly for the construction of diverse heterocyclic libraries for drug discovery and chemical biology. Its strategic arrangement of functional groups—a nucleophilic substitution-activating fluoride, two potent electron-withdrawing groups (nitro and cyano), and a methyl ester for further derivatization—makes it an exceptionally versatile reagent.
The core utility of this molecule lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The fluorine atom, positioned ortho to a nitro group and para to a cyano group, is an excellent leaving group. This electronic activation facilitates its displacement by a wide array of nucleophiles under relatively mild conditions, a critical feature for compatibility with various solid supports and appended substrates.[1][2] This reactivity profile is central to its application in the traceless solid-phase synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry renowned for its broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][4]
This guide provides a comprehensive overview of the application of this compound in the solid-phase synthesis of benzimidazole libraries. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the broader implications for drug development professionals.
Core Application: Solid-Phase Synthesis of 2,5,6-Trisubstituted Benzimidazole Libraries
The primary application of this compound in SPOS is as a foundational scaffold for creating libraries of benzimidazoles with multiple points of diversity. The general synthetic strategy is adapted from established protocols for similar fluoro-nitroaromatic compounds and involves a multi-step sequence on a solid support.[3]
Principle of the Synthesis
The synthesis hinges on a robust and sequential series of reactions performed on a solid support, typically an amino-functionalized resin.
-
Immobilization via Nucleophilic Aromatic Substitution: The synthesis commences with the immobilization of the scaffold onto the solid support. An amine-functionalized resin (e.g., Rink amide or aminomethyl polystyrene) acts as the nucleophile, displacing the activated fluorine atom of this compound. This step anchors the building block to the solid phase, allowing for subsequent reactions to be carried out in a controlled manner, with purification achieved by simple filtration and washing.
-
Reduction of the Nitro Group: The nitro group, having served its purpose as an activating group for the SNAr reaction, is then reduced to a primary amine. This transformation is typically achieved using a mild reducing agent like tin(II) chloride (SnCl₂), which is well-suited for solid-phase applications.[3] This step generates a resin-bound o-phenylenediamine derivative, a key precursor for benzimidazole formation.
-
Cyclization to Form the Benzimidazole Core: The newly formed diamine is then condensed with an aldehyde (R²-CHO). This reaction proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. The oxidation can often be accomplished simply by exposure to air overnight.[3] This step introduces the second point of diversity (R²) into the scaffold.
-
Optional Derivatization of the Methyl Ester: The methyl ester at the 4-position of the original scaffold (now the 6-position of the benzimidazole) can be carried through the synthesis or can be saponified to the corresponding carboxylic acid either on-resin or after cleavage. This acid can then be coupled with a variety of amines to introduce a third point of diversity (R³).
-
Cleavage from the Solid Support: The final step involves the cleavage of the synthesized benzimidazole from the solid support. For acid-sensitive resins like Rink amide, this is typically accomplished using a solution of trifluoroacetic acid (TFA).[3]
Visualizing the Workflow
The overall synthetic workflow can be visualized as follows:
Caption: Workflow for the solid-phase synthesis of benzimidazoles.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis of a benzimidazole library using this compound.
Protocol 1: Immobilization of the Scaffold onto Rink Amide Resin
This protocol describes the nucleophilic aromatic substitution reaction to attach the scaffold to the solid support.
Materials:
-
Rink Amide resin
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
1-Methyl-2-pyrrolidinone (NMP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Rink Amide resin (1.0 eq) in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and wash the resin with DCM (3 x) and NMP (3 x).
-
Prepare a solution of this compound (5.0 eq) and DIEA (5.0 eq) in NMP.
-
Add the solution to the swollen resin and agitate the mixture at 50 °C for 18 hours.
-
Drain the reaction solution and wash the resin sequentially with NMP (5 x), DCM (5 x), and MeOH (3 x).
-
Dry the resin under vacuum.
Protocol 2: Reduction of the Nitro Group
This protocol details the conversion of the resin-bound nitro group to an amine.
Materials:
-
Resin-bound scaffold from Protocol 1
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
NMP
-
DCM
-
MeOH
Procedure:
-
Swell the resin from the previous step in NMP.
-
Prepare a 3 M solution of SnCl₂·2H₂O in NMP.
-
Add the SnCl₂ solution to the resin and agitate at room temperature for 16 hours.
-
Drain the solution and wash the resin thoroughly with NMP (5 x), NMP containing 5% DIEA (3 x), DCM (5 x), and MeOH (3 x).
-
Dry the resin under vacuum.
Protocol 3: Benzimidazole Ring Formation
This protocol outlines the cyclization reaction with an aldehyde to form the benzimidazole core.
Materials:
-
Resin-bound o-phenylenediamine from Protocol 2
-
Aldehyde (R²-CHO) (5.0 eq)
-
DMF
-
DCM
-
MeOH
Procedure:
-
Swell the resin from the previous step in DMF.
-
Add a solution of the desired aldehyde (5.0 eq) in DMF to the resin.
-
Agitate the mixture at room temperature for 18 hours, leaving the vessel open to the air to facilitate oxidation.[3]
-
Drain the reaction solution and wash the resin sequentially with DMF (5 x), DCM (5 x), and MeOH (3 x).
-
Dry the resin under vacuum.
Protocol 4: Cleavage of the Benzimidazole from the Resin
This protocol describes the final step to release the product from the solid support.
Materials:
-
Resin-bound benzimidazole from Protocol 3
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
DCM
-
Cold diethyl ether
Procedure:
-
Wash the resin with DCM (3 x) and dry briefly under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.
-
Purify the product by preparative HPLC if necessary.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for a representative synthesis. Yields and purities are based on analogous syntheses reported in the literature.[3]
| Step | Key Reagents | Expected Outcome | Typical Yield/Purity |
| Immobilization | This compound, DIEA | Scaffold covalently bound to resin via an amine linkage | >95% loading |
| Nitro Reduction | SnCl₂·2H₂O | Conversion of nitro group to primary amine | Quantitative |
| Cyclization | R²-CHO, Air | Formation of the benzimidazole ring system | >90% conversion |
| Cleavage & Purification | TFA, HPLC | Isolated 2,5,6-trisubstituted benzimidazole | 30-60% overall yield, >90% purity |
Causality Behind Experimental Choices
-
Choice of Resin: Rink Amide resin is chosen for its acid lability, allowing for cleavage under standard TFA conditions to yield a C-terminal amide if the methyl ester is first saponified and coupled to the resin's amine linker. For direct attachment as described, an aminomethyl resin would also be suitable, and the final product would retain the methyl ester.
-
Activation Strategy: The ortho-nitro and para-cyano groups are crucial. These strong electron-withdrawing groups significantly lower the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack and facilitating the displacement of the fluoride leaving group.[1]
-
Reducing Agent: SnCl₂ is a mild and effective reducing agent for converting aromatic nitro groups to amines, especially in the context of solid-phase synthesis where harsh conditions are to be avoided to preserve the integrity of the linker and the growing molecule.[3]
-
Oxidation: While stronger oxidizing agents can be used for the final aromatization step, simple exposure to atmospheric oxygen is often sufficient and represents a milder and more practical approach for library synthesis.[3]
Conclusion and Future Directions
This compound is a powerful and versatile building block for the solid-phase synthesis of benzimidazole libraries. The protocols outlined here provide a robust framework for researchers to generate diverse collections of molecules for screening in various therapeutic areas. The multiple points of diversity allow for fine-tuning of physicochemical properties and biological activity. Future applications could involve the development of novel linkers attached to the cyano or ester functionalities, further expanding the synthetic possibilities of this valuable reagent.
References
- Hermann, T. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron Letters, 44(37), 6961-6964.
-
MDPI. (2019). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
-
Beilstein Journals. (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]
-
MDPI. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. [Link]
-
ResearchGate. (2018). In the synthesis of benzimidazole the aromatic aldehydes with electron-donating groups and heteroaromatic compounds reacted a little faster, why?. [Link]
-
National Institutes of Health. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. [Link]
-
PubMed. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
ResearchGate. (2001). Traceless solid-phase synthesis of 5-benzoylbenzimidazoles. [Link]
-
ACS Figshare. (2019). Enantioselective Synthesis of β‑Fluoro Amines via β‑Amino α‑Fluoro Nitroalkanes and a Traceless Activating Group Strategy. [Link]
-
ResearchGate. (2020). Scheme 4. Nucleophilic Aromatic Substitution of 1-Fluoro-2-nitrobenzene.... [Link]
-
RSC Publishing. (2024). Al 2 O 3 promoted mechanochemical nucleophilic aromatic substitution. [Link]
-
National Institutes of Health. (2017). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. [Link]
-
Semantic Scholar. (2002). “Traceless” solid-phase synthesis of benzimidazole libraries. [Link]
-
Johns Hopkins University. (2017). Novel fluorescent benzimidazoles: Synthesis, characterization, crystal structure and evaluation of their anticancer properties. [Link]
-
PubMed Central. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. [Link]
-
RSC Publishing. (2020). Nitro – a traceless directing group for reversing the radical site-selectivity of styrene derivatives. [Link]
-
ResearchGate. (2019). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy | Request PDF. [Link]
-
ResearchGate. (2016). (PDF) Microwave-Assisted, Metal-Free, Base-Mediated C-N Bond Formation/Cleavage: Synthesis of Benzimidazo[1,2-a]quinazoline Derivatives. [Link]
-
PubMed Central. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. [Link]
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Introduction: The Strategic Importance of 2-Fluoro-4-amino-5-cyanobenzoates
An In-Depth Guide to the Selective Catalytic Reduction of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
This compound is a highly functionalized aromatic compound. The selective reduction of its nitro group to a primary amine is a critical transformation, yielding Methyl 4-amino-5-cyano-2-fluorobenzoate. This product serves as a valuable and versatile building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals where the specific arrangement of fluoro, cyano, and amino substituents can impart desired biological activity.[1]
The primary challenge in this conversion lies in achieving high chemoselectivity. The molecule contains multiple reducible or labile functional groups: a nitro group, a cyano group, and an aryl-fluoride bond. A successful protocol must reduce the nitro group to an amine with high efficiency while preserving the other functionalities. This guide provides a comprehensive analysis of the reaction, discusses the causality behind methodological choices, and presents two field-proven protocols for researchers, scientists, and drug development professionals.
Section 1: The Chemoselectivity Challenge
The successful synthesis of the target aniline derivative hinges on navigating a competitive reaction landscape. The choice of catalyst and reaction conditions must be finely tuned to favor the desired transformation over potential side reactions.
-
Target Reaction (Desired): Reduction of the nitro group (-NO2) to an amine (-NH2). This is a six-electron reduction that is typically fast and highly exothermic.[2][3]
-
Side Reaction 1 (Hydrodefluorination): Reductive cleavage of the carbon-fluorine bond. This is a common issue when using highly active catalysts like Palladium on Carbon (Pd/C), leading to the formation of an undesired, non-fluorinated byproduct.[4][5]
-
Side Reaction 2 (Nitrile Reduction): Reduction of the cyano group (-C≡N) to a primary amine (-CH2NH2). While nitriles are generally less reactive to catalytic hydrogenation than nitro groups, harsh conditions (high pressure, high temperature, or aggressive catalysts) can lead to over-reduction.[6]
Therefore, the central goal is to employ a catalytic system mild enough to preserve the C-F and C≡N bonds but active enough to ensure complete reduction of the nitro group in a practical timeframe.
Section 2: Mechanistic Considerations and Catalyst Selection
The reduction of nitroarenes typically proceeds via a direct hydrogenation pathway, involving a series of intermediates like nitroso and hydroxylamine species, which are rapidly converted to the final amine on the catalyst surface.[3][7] The choice of catalyst and hydrogen source is paramount for controlling selectivity.
Catalyst Comparison
| Catalyst | Hydrogen Source | Advantages | Disadvantages & Selectivity Concerns |
| Palladium on Carbon (Pd/C) | H₂ Gas, Hydrazine | High activity for nitro reduction.[8] Widely used and effective. | High propensity for hydrodehalogenation (C-F bond cleavage).[5] Not ideal for this substrate without careful optimization. |
| Raney® Nickel | H₂ Gas | Excellent activity for nitro reduction.[7] Generally shows lower incidence of hydrodehalogenation for aryl halides compared to Pd/C.[5] Cost-effective. | Pyrophoric and requires careful handling.[9] Can sometimes affect nitriles under forcing conditions. |
| Platinum on Carbon (Pt/C) | H₂ Gas | Highly active catalyst. | Can be too aggressive, leading to over-reduction or ring saturation under harsh conditions. |
| Iron (Fe) or Zinc (Zn) Powder | Acid (e.g., AcOH, HCl) | Classical method, highly selective for nitro groups in the presence of other reducible groups.[3][5] | Stoichiometric quantities of metal are required, leading to significant metallic waste and often difficult workups. |
-
For direct hydrogenation with H₂ gas , Raney Nickel emerges as a superior choice to Pd/C due to its reduced tendency to cleave the aryl-fluoride bond, offering a better selectivity profile for this specific transformation.[5]
-
For catalytic transfer hydrogenation , which avoids the use of high-pressure hydrogen gas, a combination of a catalyst like Pd/C with a hydrogen donor such as hydrazine hydrate can be highly effective.[4][10] The kinetics and selectivity profile of transfer hydrogenation are different, and this method often provides excellent selectivity under milder conditions.[4]
Figure 1: General reaction pathway for the catalytic reduction of this compound, highlighting the desired product and the primary undesired side-product resulting from hydrodefluorination.
Section 3: Critical Safety Protocols for Catalytic Hydrogenation
Catalytic hydrogenation reactions are inherently hazardous and demand strict adherence to safety protocols. The primary risks involve flammable hydrogen gas and pyrophoric catalysts.[2]
-
Catalyst Handling:
-
Never allow hydrogenation catalysts like Raney Nickel or dry Pd/C to be exposed to air.[9] They are pyrophoric and can ignite flammable solvents spontaneously.
-
Always handle catalysts in an inert atmosphere (e.g., nitrogen or argon) or as a slurry under solvent.[11]
-
Post-Reaction Quenching: After the reaction, the catalyst remains active and pyrophoric. It must be filtered carefully and never allowed to dry on the filter paper.[9] The filter cake should be immediately and gently submerged in a large volume of water to deactivate it before disposal in a dedicated, clearly labeled waste container.[11]
-
-
Hydrogen Gas Management:
-
All hydrogenation reactions, especially those under pressure, must be conducted in a certified chemical fume hood behind a blast shield.[12]
-
Before introducing hydrogen, the reaction vessel must be thoroughly purged of all oxygen by evacuating and backfilling with an inert gas (e.g., nitrogen) at least three times.[2]
-
After the reaction is complete, the vessel must be purged with inert gas again to remove all residual hydrogen before opening it to the atmosphere.[6]
-
-
Thermal Management:
-
The reduction of nitro groups is highly exothermic.[2] Ensure adequate cooling is available and perform the reaction on a small scale initially to assess the thermal profile. For larger-scale reactions, controlled addition of a limiting reagent or the hydrogen source may be necessary.
-
Section 4: Experimental Protocols
Protocol A: High-Pressure Hydrogenation with Raney® Nickel and H₂ Gas
This protocol is suitable for laboratories equipped with a high-pressure hydrogenation reactor (e.g., a Parr shaker). It leverages the selectivity of Raney Nickel to minimize hydrodefluorination.
Materials and Equipment:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol (MeOH), anhydrous
-
Ethyl Acetate (EtOAc)
-
Diatomaceous earth (Celite®)
-
High-pressure hydrogenation vessel (e.g., Parr apparatus)
-
Hydrogen gas cylinder with regulator
-
Nitrogen gas cylinder with regulator
-
Magnetic stirrer and stir bars
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Reactor Preparation: Place a magnetic stir bar into the pressure vessel. Add this compound (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add Raney® Nickel (approx. 5-10% by weight of the starting material). Use a pipette to remove the excess water from the slurry and transfer the catalyst. Immediately add the methanol solvent (approx. 10-20 mL per gram of substrate).
-
System Sealing and Purging: Securely seal the reactor vessel. Connect it to the hydrogenation apparatus. Evacuate the vessel to remove air and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Hydrogenation: Evacuate the vessel one final time and introduce hydrogen gas to the desired pressure (e.g., 50-60 psi). Begin vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen from the ballast tank. The reaction is typically complete within 2-6 hours.
-
Reaction Completion and Depressurization: Once hydrogen uptake ceases, stop the stirring. Close the hydrogen supply. Carefully vent the residual hydrogen gas. Purge the vessel three times with nitrogen to remove all traces of hydrogen.[6]
-
Catalyst Filtration (Critical Step): Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel and pre-wet it with methanol. Under a nitrogen atmosphere if possible, decant the reaction mixture onto the Celite pad.[9]
-
CAUTION: Never allow the catalyst on the filter pad to run dry. Keep it covered with solvent at all times.[9] Rinse the reaction vessel with additional methanol and pass it through the filter to ensure complete transfer.
-
Catalyst Quenching: Once filtration is complete, immediately transfer the wet Celite/catalyst cake into a beaker containing a large volume of water. The catalyst will be safely deactivated.
-
Workup: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by column chromatography.
Protocol B: Catalytic Transfer Hydrogenation with Pd/C and Hydrazine Hydrate
This protocol is a safer and more accessible alternative that avoids handling hydrogen gas. It is well-suited for standard laboratory glassware.[4]
Materials and Equipment:
-
This compound
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Hydrazine monohydrate (NH₂NH₂·H₂O) - CAUTION: Toxic and corrosive.
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Magnetic stirrer, stir bars, and heating mantle
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the this compound (1.0 eq) and the solvent (MeOH or EtOH, 15-25 mL per gram of substrate).
-
Catalyst Addition: Under a flow of nitrogen, carefully add 10% Pd/C (approx. 1-3 mol %).
-
Heating: Heat the stirred suspension to a gentle reflux (approx. 65-80°C).
-
Hydrazine Addition: Once the mixture is at reflux, add hydrazine monohydrate (3.0-5.0 eq) dropwise via a syringe or dropping funnel over 30-60 minutes. The reaction is exothermic and may cause vigorous gas evolution (N₂). Controlled addition is crucial.
-
Reaction Monitoring: After the addition is complete, maintain the reflux and monitor the reaction progress by TLC (see Section 5). The reaction is often complete within 1-3 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. As with Protocol A, keep the catalyst pad wet with solvent at all times and quench it immediately in water after filtration.[9]
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be dissolved in ethyl acetate, washed with water and brine to remove any remaining hydrazine, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Section 5: Reaction Monitoring and Characterization
Thin-Layer Chromatography (TLC) Analysis:
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.
-
Visualization: UV light (254 nm).
-
Procedure: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on a silica gel TLC plate.
-
Interpretation: The product, Methyl 4-amino-5-cyano-2-fluorobenzoate, is significantly more polar than the starting nitro-compound due to the presence of the amino group. Therefore, the product spot will have a much lower Retention Factor (Rf) than the starting material spot. The reaction is complete when the starting material spot is no longer visible in the RM lane.
Confirmatory Analysis:
-
LC-MS: Confirm the mass of the product (C₉H₇FN₂O₂: Expected [M+H]⁺ = 195.05) and check for the mass of the hydrodefluorination side-product (Expected [M+H]⁺ = 177.06).
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product.
Section 6: Workflow and Data Summary
Figure 2: A generalized experimental workflow for the catalytic conversion, from preparation to final product analysis.
Expected Results Summary
| Protocol | Catalyst | H-Source | Typical Conditions | Expected Yield | Key Advantage |
| A | Raney® Nickel | H₂ Gas | 50-60 psi, Room Temp, 2-6 h | >90% | High selectivity, minimal hydrodefluorination. |
| B | 10% Pd/C | NH₂NH₂·H₂O | Reflux (MeOH/EtOH), 1-3 h | >85% | Avoids H₂ gas; rapid reaction. |
Conclusion
The selective catalytic reduction of this compound is a readily achievable transformation when appropriate considerations for chemoselectivity and safety are made. For reactions utilizing high-pressure hydrogen gas, Raney Nickel is the recommended catalyst to preserve the aryl-fluoride bond. As a highly effective and more accessible alternative, catalytic transfer hydrogenation using Pd/C and hydrazine hydrate offers a rapid and selective method suitable for standard laboratory equipment. By following the detailed protocols and safety guidelines presented, researchers can reliably synthesize the valuable Methyl 4-amino-5-cyano-2-fluorobenzoate intermediate in high yield and purity.
References
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. SYSTAG. [Link]
-
Hydrogenation SOP. Tufts University. [Link]
-
Li, H., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(7), 10298–10306. [Link]
-
Gowda, D. C., et al. (2000). Zinc/hydrazine: A low cost-facile system for the reduction of nitro compounds. Indian Journal of Chemistry - Section B, 39(7), 504-508. [Link]
-
Kumbhar, A., et al. (1999). Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO2–SnO2 Catalyst. Chemical Communications, (6), 535-536. [Link]
-
Hydrogenation | Fact Sheet. Stanford Environmental Health & Safety. [Link]
-
Malik, S., et al. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(2), 29-35. [Link]
-
Hydrogenation Reactions Safety Guidelines. University of Pittsburgh. [Link]
-
Lauwiner, M., et al. (1998). Reduction of aromatic nitro compounds with hydrazine hydrate in the presence of an iron oxide hydroxide catalyst. I. The reduction of monosubstituted nitrobenzenes with hydrazine hydrate in the presence of ferrihydrite. Applied Catalysis A: General, 172(1), 141-148. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
Hydrogenation of aromatic nitro compounds to amines on nickel and iron-containing catalysts. Rasayan Journal of Chemistry, 11(2), 803-812. [Link]
-
This compound. MySkinRecipes. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. njhjchem.com [njhjchem.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO2–SnO2 Catalyst - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. safety.pitt.edu [safety.pitt.edu]
Subject: Safe Handling, Storage, and Disposal of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction and Scope
Methyl 4-cyano-2-fluoro-5-nitrobenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its molecular structure, incorporating cyano, fluoro, and nitro functional groups, offers versatile reactivity but also presents a complex hazard profile that demands rigorous safety protocols. The electron-withdrawing nature of these groups makes the compound highly reactive and potentially toxic.[1]
This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound. As a Senior Application Scientist, my objective is to synthesize established safety principles for its constituent hazardous groups into a coherent, field-proven protocol. The procedures outlined herein are designed to empower researchers to work safely, mitigate risks, and ensure regulatory compliance. These guidelines are based on best practices for handling aromatic nitro compounds, cyano compounds, and halogenated substances.
Hazard Profile Overview
The primary hazards associated with this compound are derived from its three key functional groups. A thorough risk assessment must precede any handling of this compound.
Caption: Key hazardous functional groups and their associated risks.
| Hazard Class | Description | Primary Mitigation Strategy |
| Acute Toxicity (Cyano Group) | Cyanide-containing compounds are fast-acting poisons that can be fatal if inhaled, ingested, or absorbed through the skin.[2] They can hydrolyze in the presence of acid or moisture to release highly toxic hydrogen cyanide (HCN) gas.[3] | Strict engineering controls (fume hood), mandatory PPE, and avoiding contact with acids.[3][4] |
| Reactivity (Nitro Group) | Aromatic nitro compounds can be thermally unstable and may decompose explosively, especially polynitrated aromatics. They are strong oxidizing agents and can react violently with reducing agents. | Store away from heat and incompatible materials; avoid shock and friction. |
| Organ Toxicity | Aromatic nitro compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[1] | Use of appropriate PPE to prevent contact and inhalation.[5][6] |
| Environmental Hazard (Halogenated) | As a fluorinated compound, it is classified as a halogenated organic substance. Improper disposal can lead to persistent environmental contamination.[7][8] | Segregate as halogenated organic waste for proper disposal according to institutional and local regulations.[8] |
Engineering Controls & Designated Work Area
The principle of containment is paramount. All work involving this compound must be performed within a designated area to prevent cross-contamination and accidental exposure.
-
Chemical Fume Hood: All handling, including weighing, transferring, and solution preparation, must occur inside a certified chemical fume hood with a verified face velocity.[2][3][9] This is non-negotiable, as it provides the primary barrier against inhalation of fine powders or potential evolution of HCN gas.[9]
-
Designated Area: Establish a clearly marked "Designated Area" within the fume hood for cyanide compound use.[3][4] This area should be free of incompatible materials, especially acids.[3][4]
-
No Working Alone: Due to the acute toxicity, personnel must never work with this compound alone.[3][9] A "buddy system" ensures an immediate response is possible in case of an emergency.[9]
-
Safety Equipment: Ensure an emergency safety shower and eyewash station are accessible and have been tested within the last month.[4]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to protect against all potential routes of exposure. Standard laboratory attire is insufficient.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double Gloving: Inner nitrile glove covered by a second, thicker nitrile or neoprene glove.[3][4][9] | The cyano group poses a significant dermal absorption risk. Double gloving provides enhanced protection against tears and permeation. Gloves must be inspected for holes before each use and changed immediately upon contamination.[9][10] |
| Eye & Face Protection | Safety Goggles and Face Shield: ANSI Z87.1-compliant safety goggles worn with a full-face shield.[3][9][10] | Protects against splashes of solutions and accidental dispersal of solid powder. A face shield is critical when there is any potential for splashes or energetic reactions.[9][10] |
| Body Protection | Flame-Resistant Lab Coat: A properly buttoned, flame-resistant lab coat (e.g., Nomex®) must be worn over long pants and closed-toe shoes.[10] | Provides a barrier against skin contact and offers protection from potential fire hazards associated with reactive nitro compounds. |
| Respiratory Protection | As needed: While a fume hood is the primary control, a risk assessment may indicate the need for a respirator for spill cleanup or other high-risk scenarios.[10][11] | Use must comply with institutional EHS policies, including fit-testing and training.[10] |
Chemical Handling Protocols
Adherence to methodical and precise protocols is essential for safety.
Protocol 4.1: Weighing and Transferring Solid Compound
-
Preparation: Don all required PPE as specified in Section 3.0. Ensure the designated area within the fume hood is clean and clear of all incompatible materials.
-
Grounding: If transferring significant quantities, ensure equipment is electrically grounded to prevent static discharge, a potential ignition source for reactive compounds.
-
Weighing: Use a tared, sealed container (e.g., a vial with a cap) to weigh the solid. This "weigh-in-container" method minimizes the risk of dispersing the fine, toxic powder.
-
Transfer: If transferring from the primary container to a reaction vessel, use appropriate tools (e.g., powder funnel) to prevent spillage. Perform this action slowly and deliberately over a contained surface like a weigh boat or spill tray.
-
Cleanup: Immediately after transfer, decontaminate the spatula and any surfaces within the designated area (see Section 7.0). Seal the primary chemical container tightly.
Protocol 4.2: Solution Preparation
-
Solvent Choice: Select a compatible, dry solvent. Avoid acidic media unless required by the reaction protocol, in which case extreme caution must be exercised due to the risk of HCN evolution.[3]
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and free from contaminants.
-
Dissolution: In the fume hood, add the weighed solid to the solvent in the reaction vessel. Do not add solvent directly to the primary storage bottle. Use a magnetic stirrer for gentle agitation if needed.
-
Temperature Control: Be aware that dissolution may be exothermic. If scaling up, consider pre-cooling the solvent or using an ice bath to manage any temperature increase, which could accelerate decomposition of the nitro group.
Storage Procedures
Improper storage is a leading cause of laboratory incidents. Segregation and clear labeling are key.
-
Location: Store in a cool, dry, dark, and well-ventilated area.[3][12] The storage location should be a designated cabinet for toxic and reactive chemicals, secured against unauthorized access.[3][9]
-
Container: Keep the compound in its original, tightly sealed container.[3][5] Use a sealable secondary container (e.g., a polypropylene tub) for added security and containment.[9]
-
Labeling: The container must be clearly labeled with the full chemical name, purchase date, opening date, and all relevant hazard pictograms.[13]
-
Segregation: Physical separation from incompatible materials is critical.
| Incompatible Material Classes | Examples | Rationale for Segregation |
| Acids and Acid Salts | Hydrochloric acid, sulfuric acid, ammonium chloride | Reacts with the cyano group to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3] |
| Strong Reducing Agents | Metal hydrides (e.g., NaBH₄), powdered metals (e.g., zinc) | Can react violently or explosively with the nitro group. |
| Strong Oxidizing Agents | Peroxides, chlorates, nitrates | While the nitro group is an oxidizer, mixing with other strong oxidizers can create highly unstable and shock-sensitive mixtures. |
| Heat and Ignition Sources | Ovens, hot plates, open flames | Aromatic nitro compounds can be thermally sensitive and may decompose violently upon heating. |
| Water/Moisture | Can lead to slow hydrolysis and potential pressure buildup or release of HCN over time. Store in a dry environment.[2] |
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is vital.
Caption: Emergency workflow for spill response.
Exposure Response
-
General: For any suspected exposure, do NOT wait for symptoms to develop. Call 911 or your institution's emergency number immediately and state that a cyanide exposure has occurred.[4]
-
Inhalation: Move the affected person to fresh air at once.[5] If they are not breathing, provide artificial respiration, but only if you are trained to do so without risking your own exposure.[14]
-
Skin Contact: Remove all contaminated clothing immediately.[4] Rinse the affected skin area under a safety shower for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][5]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[14]
Waste Disposal and Decontamination
All waste generated from handling this compound is considered acutely toxic and halogenated hazardous waste.
-
Waste Segregation: Collect all waste streams separately. Do not mix with other waste types.[2][8]
-
Solid Waste: Contaminated PPE (gloves, wipes), absorbent materials, and residual solid chemical.
-
Liquid Waste: Unused solutions or reaction mixtures.
-
Empty Containers: The original container, even when "empty," must be disposed of as hazardous waste as it is considered P-listed (acutely toxic) waste.[2]
-
-
Containers: Use designated, sealed, and clearly labeled hazardous waste containers.[8] The label must include the full chemical name and the words "Acutely Toxic Halogenated Waste".[8]
-
Decontamination Protocol: For cleaning contaminated glassware and surfaces within the fume hood:
-
Perform a preliminary rinse/wipe with a pH 10 buffer solution. This basic condition helps prevent the formation of HCN.[3][4]
-
Follow with a wipe-down using a freshly prepared 10% bleach solution.[3][4]
-
Conduct a final rinse with an appropriate solvent (e.g., acetone or ethanol) followed by soap and water.[8]
-
All wipes, rinsates, and gloves used during decontamination must be collected as hazardous waste.[3]
-
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]
-
Cyanide Safe Use Guidelines. Columbia University Research. [Link]
-
Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety. [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]
-
Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. University of Notre Dame. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. [Link]
-
Nitrobenzene - Registration Dossier. ECHA. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
-
Chemical Handling and Storage. University of Toronto Scarborough. [Link]
-
Managing Chemical Retention and Storage In Your Laboratory. Vanderbilt Environmental Health and Safety. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Welcome to the technical support resource for Methyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS 1149388-51-1). This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common issues and optimize reaction outcomes. As a highly activated substrate for Nucleophilic Aromatic Substitution (SNAr), this compound is a valuable building block, yet its reactivity profile presents unique challenges.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you improve your reaction yields and purity.
Understanding the Reactivity of this compound
The reactivity of this molecule is dominated by its electronic structure. The aromatic ring is rendered exceptionally electron-deficient by three powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂), the cyano group (-CN), and the methyl ester (-CO₂Me). This pronounced electron deficiency dramatically activates the ring for nucleophilic attack.
The fluorine atom at the C2 position is the designated leaving group. Its departure is facilitated because it is positioned ortho to the strongly resonance-withdrawing nitro group and para to the cyano group. This specific arrangement allows for the effective stabilization of the negative charge in the key intermediate of the SNAr mechanism, the Meisenheimer complex.[2][3] Understanding this principle is fundamental to troubleshooting reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My SNAr reaction is giving a very low yield or has failed completely. What are the primary causes and how can I systematically troubleshoot this?
A1: This is the most common issue and typically stems from one or more of four key areas: nucleophile reactivity, reaction conditions (solvent, base, temperature), substrate stability, or the presence of contaminants. A systematic approach is crucial.
Causality & Explanation: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack on the C2 carbon, is almost always the rate-determining step.[4] A low yield implies this step is either too slow or is being outcompeted by side reactions.
Troubleshooting Workflow: Begin by assessing the nucleophile's suitability, then systematically optimize the reaction environment.
-
Step 1: Evaluate Your Nucleophile
-
Weak Nucleophilicity: Aliphatic amines are generally more nucleophilic than aromatic amines (anilines).[5] If you are using an electron-deficient aniline, its low nucleophilicity may be the primary issue.[6]
-
Steric Hindrance: Bulky nucleophiles (e.g., diisopropylamine) or those with significant steric hindrance near the nucleophilic atom will react much slower than smaller ones (e.g., dimethylamine).[5]
-
-
Step 2: Optimize Reaction Conditions
-
Solvent Choice is Critical: The solvent has a profound effect on the reaction rate. Rates of SNAr reactions are significantly faster in dipolar aprotic solvents (e.g., DMSO, DMF, NMP, Acetonitrile) than in protic solvents (e.g., water, ethanol, methanol).[7][8] Protic solvents form hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity.[9][10] Dipolar aprotic solvents do not form such strong interactions, leaving the nucleophile "naked" and highly reactive.
-
The Role of the Base: A base is often required to act as an acid scavenger for the HF generated during the reaction. For amine nucleophiles, it can also deprotonate the zwitterionic intermediate, helping to drive the reaction forward.[5]
-
Use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base like DIPEA (N,N-Diisopropylethylamine).
-
Avoid strong, nucleophilic bases like NaOH or KOH if possible, as they can promote hydrolysis of the methyl ester.
-
-
Temperature Control: Many SNAr reactions with this substrate require heating to proceed at a reasonable rate, typically between 50-120 °C.[3][11] Start at a moderate temperature (e.g., 60-80 °C) and increase if the reaction is sluggish, but be mindful that higher temperatures can accelerate side reactions.
-
-
Step 3: Ensure an Anhydrous Environment
-
The presence of water can lead to competitive hydrolysis of the methyl ester, forming the corresponding carboxylic acid and consuming the substrate. Use anhydrous solvents and dry glassware, and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Issue 2: Side Reactions and Impurities
Q2: I've isolated my product, but it's contaminated with a significant byproduct. I suspect hydrolysis of the methyl ester. How can I confirm this and prevent it?
A2: Hydrolysis of the methyl ester to the corresponding carboxylic acid is the most common side reaction, particularly under basic conditions.
Causality & Explanation: The ester group is an electrophilic site susceptible to nucleophilic attack by hydroxide ions (OH⁻) or even water at elevated temperatures. Strong bases like NaOH or KOH, or even weaker bases in the presence of water, can facilitate this saponification process.[12][13]
Troubleshooting & Prevention Protocol:
-
Confirmation: The hydrolyzed byproduct will have a different Rf value on TLC (typically lower, more polar) and a distinct mass in LC-MS analysis (a loss of 14 Da: -CH₂). It will also be soluble in aqueous bicarbonate solution, unlike the ester.
-
Use a Milder Base: Switch from strong inorganic bases to milder options. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic to scavenge acid but are less likely to cause hydrolysis. Organic bases like DIPEA or triethylamine (TEA) are also effective.[3][11]
-
Strict Anhydrous Conditions: As mentioned before, rigorously exclude water. Use freshly distilled anhydrous solvents, flame-dry glassware, and maintain an inert atmosphere.
-
Control Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed. Overheating can accelerate the rate of hydrolysis.
-
Modified Workup: During the aqueous workup, use a buffered or mildly acidic solution (e.g., saturated ammonium chloride) instead of strong acids to neutralize the base.
Q3: Can the nitro or cyano groups react under typical SNAr conditions?
A3: Generally, no. The nitro and cyano groups are robust under standard SNAr conditions.
-
Nitro Group: Reduction of the nitro group requires specific reducing agents (e.g., H₂/Pd, SnCl₂, Fe/HCl) and is not a concern during the substitution step.[14]
-
Cyano Group: Hydrolysis of the nitrile to an amide or carboxylic acid requires harsh acidic or basic conditions, typically much stronger than those used for the SNAr reaction itself.
Data & Protocols
Table 1: Recommended Starting Conditions for SNAr Reactions
This table provides experimentally grounded starting points for optimization. The exact conditions may need refinement based on the specific nucleophile used.
| Nucleophile Class | Recommended Solvent | Recommended Base (eq.) | Typical Temp. (°C) | Key Considerations |
| Primary Aliphatic Amines | Acetonitrile (ACN), DMSO | K₂CO₃ (2.0) or DIPEA (2.5) | 25 - 80 °C | Generally highly reactive; reactions are often complete at room temperature or with gentle heating. |
| Secondary Aliphatic Amines | DMSO, DMF, NMP | K₂CO₃ (2.0) or Cs₂CO₃ (1.5) | 60 - 100 °C | Reactivity is sensitive to steric bulk.[5] Cyclic secondary amines (e.g., morpholine, piperidine) are often very reactive.[5] |
| Aromatic Amines (Anilines) | DMSO, NMP | Cs₂CO₃ (2.0) or NaOtBu (1.4) | 100 - 120 °C | Often require stronger bases and higher temperatures due to lower nucleophilicity.[6] |
| Thiols | DMF, DMSO | K₂CO₃ (2.0) | 25 - 60 °C | Thiolates (formed in situ with base) are excellent nucleophiles. Ensure inert atmosphere to prevent disulfide formation. |
| Alcohols / Phenols | DMSO, DMF | NaH (1.5) or K₂CO₃ (2.5) | 80 - 120 °C | Require conversion to the more nucleophilic alkoxide/phenoxide. NaH is effective but requires strict anhydrous technique. |
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a self-validating framework for a typical reaction.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent & Reagent Addition: Add anhydrous DMSO (to make a ~0.2 M solution) via syringe. Add the amine nucleophile (1.2 eq) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:7 mixture of Ethyl Acetate:Hexanes as the eluent. The product spot should be less polar than the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine (saturated aqueous NaCl solution) to remove residual DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Diagram 1: Troubleshooting Workflow for Low SNAr Yields
This decision tree provides a logical path for diagnosing and solving issues with reaction yield.
Caption: A logical workflow for troubleshooting low-yield SNAr reactions.
Diagram 2: The SNAr Mechanism
This diagram illustrates the key two-step addition-elimination pathway.
Caption: The addition-elimination mechanism for SNAr reactions.
Note: The images in Diagram 2 are placeholders to represent the chemical structures involved in the mechanism: the starting substrate, the nucleophile, the intermediate Meisenheimer complex, the final product, and the fluoride leaving group.
References
-
Guerra, C. F., Bickelhaupt, F. M. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881-2884. [Link]
-
Bentley, T. W. (2020). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Journal of Organic Chemistry. [Link]
-
Acevedo, O., Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. [Link]
-
LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Ibata, T., Isogami, Y., Nakano, S., et al. (1989). SNAr Reactions of Amines in Aprotic Solvents. ResearchGate. [Link]
-
Tanimoto, H., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Institutes of Health (PMC). [Link]
-
Chen, Y., et al. (2024). Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]
-
Besson, T., et al. (2014). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health (PMC). [Link]
-
Chounan, Y. (2018). Dearomatization Reactions of Electron-Deficient Aromatic Rings. ResearchGate. [Link]
-
LibreTexts Chemistry. (2023). 16.11: Reduction of Aromatic Compounds. [Link]
-
MySkinRecipes. (2024). This compound. [Link]
-
Shein, S. M., et al. (1984). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate. [Link]
-
Riedl, Z., et al. (2021). Alkoxyalkylation of Electron-Rich Aromatic Compounds. MDPI. [Link]
-
Wang, L., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]
-
Common Organic Chemistry. (2024). SNAr (Cl) - Aliphatic Amines (primary). [Link]
-
Kamm, O., Segur, J. B. (1923). m-NITROBENZOIC ACID. Organic Syntheses. [Link]
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Common side reactions and byproducts of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Welcome to the technical support center for Methyl 4-cyano-2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of this versatile building block. Here, we will delve into the causality behind experimental outcomes, offering field-proven insights to ensure the success and integrity of your research.
Introduction to this compound
This compound is a highly functionalized aromatic compound, prized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from a unique arrangement of substituents that activate the molecule for specific transformations. The fluorine atom at the 2-position is strategically located ortho to a cyano group and para to a nitro group, both powerful electron-withdrawing groups. This electronic arrangement renders the C-F bond highly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent scaffold for introducing a wide range of nucleophiles.[2]
However, the same features that make this molecule so reactive also predispose it to several side reactions and the formation of byproducts. A thorough understanding of these potential pitfalls is crucial for optimizing reaction conditions and ensuring the purity of your target compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with this compound.
Q1: What are the most common side reactions to be aware of?
The primary side reactions involve the other functional groups on the aromatic ring. Under basic or acidic conditions, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur.[3] Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, particularly under harsh conditions.[4]
Q2: I am seeing a byproduct with a mass corresponding to the loss of fluorine and the addition of my nucleophile, but my yields are low. What could be the issue?
Low yields in SNAr reactions with this substrate can often be attributed to incomplete reaction or competing side reactions. Ensure your reaction conditions (temperature, solvent, and base) are optimized for the specific nucleophile you are using. Dipolar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions.[5] The choice and stoichiometry of the base are also critical; an insufficient amount may lead to incomplete deprotonation of the nucleophile, while an overly strong or excess of base could promote hydrolysis of the ester or nitrile.
Q3: Can nucleophilic attack occur at a different position on the ring?
The fluorine at the C-2 position is the most activated site for nucleophilic attack due to the strong electron-withdrawing effects of the ortho-cyano and para-nitro groups.[6] While substitution at other positions is electronically disfavored, it is not impossible, especially with highly reactive nucleophiles or under forcing conditions. Careful analysis of your product mixture by techniques like 2D NMR can help identify any isomeric byproducts.
Q4: How can I best purify this compound and its derivatives?
Standard purification techniques such as recrystallization and column chromatography are typically effective. For recrystallization, a solvent system where the desired product has good solubility at elevated temperatures and poor solubility at room temperature should be chosen. Washing the crude product with a cold, non-polar solvent can help remove less polar impurities.[7] For column chromatography, a gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate) is generally a good starting point.
Troubleshooting Guide
This section provides a more in-depth, scenario-based approach to resolving common experimental challenges.
Problem 1: Low or No Conversion to the Desired SNAr Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining.
-
The desired product is observed, but in very low yield.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficiently Activated Nucleophile | Many nucleophiles (e.g., alcohols, thiols, secondary amines) require deprotonation by a base to become sufficiently nucleophilic for SNAr. | Ensure you are using an appropriate base (e.g., K₂CO₃, NaH, t-BuOK) in at least stoichiometric amounts. The pKa of the nucleophile should guide your choice of base. |
| Inappropriate Solvent | The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during SNAr.[8] | Use polar aprotic solvents such as DMF, DMSO, or NMP. These solvents effectively solvate cations, leaving the anionic nucleophile more reactive. |
| Low Reaction Temperature | SNAr reactions often have a significant activation energy barrier that needs to be overcome. | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without leading to decomposition or byproduct formation. |
| Poor Leaving Group Ability (in this case, less likely) | While fluoride is generally a good leaving group in activated SNAr reactions due to its high electronegativity stabilizing the transition state, other factors can play a role.[9] | This is less likely to be the primary issue with this substrate but ensure your system is anhydrous, as water can interfere with the reaction. |
Problem 2: Presence of Significant Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.
-
NMR of the crude product shows unexpected signals.
Potential Byproducts & Mitigation Strategies:
| Byproduct | Formation Mechanism | How to Avoid |
| 4-Cyano-2-(substituted)-5-nitrobenzoic acid | Hydrolysis of the methyl ester group, often catalyzed by strong bases or acids, or by water at elevated temperatures.[10] | Use a non-nucleophilic base if possible. If a strong base is required, use it in slight excess and at the lowest effective temperature. Ensure your reaction is conducted under anhydrous conditions. |
| Methyl 4-carboxy-2-(substituted)-5-nitrobenzoate | Hydrolysis of the nitrile group to a carboxylic acid. This typically requires more forcing conditions (strong acid or base and heat) than ester hydrolysis.[11] | Avoid prolonged reaction times at high temperatures, especially in the presence of strong acids or bases. If the desired reaction is sluggish, consider alternative activation methods rather than simply increasing the temperature. |
| Methyl 4-carbamoyl-2-(substituted)-5-nitrobenzoate | Partial hydrolysis of the nitrile group to an amide.[4] | Similar to nitrile hydrolysis, milder reaction conditions can prevent this side reaction. |
| Di-substituted Products | If the nucleophile has a second reactive site, it may react with another molecule of the starting material. | Use a slight excess of the starting material (this compound) to ensure the nucleophile is fully consumed. |
Experimental Workflow & Visualization
A typical experimental workflow for an SNAr reaction with this compound is outlined below.
The core of the troubleshooting process involves a logical flow of identifying the problem and systematically addressing the potential causes.
Sources
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- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]
Overcoming challenges in the purification of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Technical Support Center: Purification of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Welcome to the technical support center for this compound (CAS 1149388-51-1). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical pharmaceutical intermediate.[1][2] Achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dependent on the synthetic route, but typically arises from incomplete reactions or side reactions. Common impurities include:
-
Starting Materials: Unreacted precursors, such as methyl 4-cyano-2-fluorobenzoate, if the nitration step is incomplete.
-
Isomeric Byproducts: Nitration of the aromatic ring can sometimes yield small quantities of other positional isomers. The directing effects of the existing substituents strongly favor the desired product, but minor isomers can still form.
-
Dinitro Compounds: Aggressive nitrating conditions (e.g., high temperature or excessive nitrating agent) can lead to the formation of dinitroaromatic species, which are often highly colored.[3]
-
Hydrolysis Product: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water, yielding 4-cyano-2-fluoro-5-nitrobenzoic acid.[4][5]
-
Nitrophenolic Impurities: These can form under certain reaction conditions and contribute significantly to product discoloration.[3]
Q2: My isolated product is a distinct yellow or brownish solid. Is this normal, and does it indicate impurity?
A2: While many pure nitroaromatic compounds are pale yellow solids, a deep yellow, brown, or off-white color often indicates the presence of impurities. The most common culprits for significant coloration are dinitro byproducts or nitrophenolic compounds.[3] While a faint yellow hue might be acceptable depending on the required purity for your next step, any significant deviation from a pale, consistent color warrants further purification.
Q3: My post-purification yield is significantly lower than expected. What are the likely causes?
A3: Low yield after purification can stem from several factors:
-
Overly Aggressive Recrystallization: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor upon cooling.[6] Similarly, choosing a solvent in which your product has high solubility even at low temperatures will lead to poor recovery.
-
Product Loss During Chromatography: If using column chromatography, improper solvent selection can lead to poor separation, resulting in mixed fractions that are difficult to recover. Additionally, some product may irreversibly adsorb to the silica gel, especially if it is highly polar or sensitive.
-
Product Degradation: As mentioned in A1, hydrolysis of the ester group can occur during aqueous workups or if using protic solvents under non-neutral pH. This converts your desired product into its corresponding carboxylic acid, which will likely be removed during a standard purification workflow for the ester.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1] Storage at 2-8°C is often recommended to minimize potential degradation over long periods.
Troubleshooting Purification Challenges
This section provides detailed guides to tackle specific purification problems. The choice of method depends on the nature of the impurities, which can often be diagnosed using Thin-Layer Chromatography (TLC).
Guide 1: Removing Persistent Color and Minor Impurities
Issue: The product is off-white, yellow, or brown after initial isolation, but TLC shows a major spot with minor, often baseline, impurities.
Primary Cause: Presence of highly colored, polar impurities like nitrophenols or baseline material that is not effectively removed by simple washing.
Recommended Solution: Optimized Recrystallization
Recrystallization is a powerful technique that purifies compounds based on differences in solubility.[6] The goal is to dissolve the crude solid in a minimum amount of a hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the solvent.
-
Solvent Selection: Test the solubility of your crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. See Table 1 for suggestions.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and bring the mixture to a boil (using a hot plate and stirring). Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is still highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes. The charcoal will adsorb many colored impurities.
-
Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).[6]
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals under vacuum to a constant weight.
| Solvent System | Rationale & Use Case |
| Methanol | Often effective for nitrobenzoate esters.[3] Good for removing less polar impurities. |
| Ethanol | Similar properties to methanol, can be used as an alternative. |
| Ethyl Acetate / Hexanes | A two-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hot hexanes until the solution becomes slightly cloudy (the cloud point). Allow to cool. Excellent for fine-tuning polarity. |
| Toluene / Cyclohexane | This combination has been shown to be effective for similar fluoro-nitro-hydroxybenzoic acid derivatives and may be applicable here.[7] |
Guide 2: Separating Isomers and Close-Running Impurities
Issue: TLC analysis reveals multiple spots with close Rf values, indicating the presence of isomers or other byproducts with similar polarity to the desired product. Recrystallization is ineffective.
Primary Cause: Formation of isomeric byproducts during synthesis or the presence of unreacted starting material that has similar solubility characteristics.
Recommended Solution: Flash Column Chromatography
Flash column chromatography is the method of choice for separating compounds with different polarities.[8][9] It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to achieve separation.[10][11]
Sources
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- 2. This compound | 1149388-51-1 [sigmaaldrich.com]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. m.youtube.com [m.youtube.com]
Stability issues of Methyl 4-cyano-2-fluoro-5-nitrobenzoate in different reaction conditions
Welcome to the technical support center for Methyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS 1149388-51-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered during experimental work.
Introduction
This compound is a highly functionalized aromatic compound, valued as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is dictated by the interplay of its electron-withdrawing groups: the nitro, cyano, and fluoro substituents, which activate the benzene ring to various chemical transformations. However, this inherent reactivity can also lead to stability challenges under certain reaction conditions. This guide provides a comprehensive overview of potential stability issues and practical solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound that are susceptible to degradation?
A1: The primary sites of reactivity and potential degradation on this compound are:
-
The methyl ester: This group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.
-
The C-F bond: The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the ortho-nitro and para-cyano groups.
-
The nitro group: The nitro group can be reduced to an amino group under various reducing conditions.
-
The cyano group: While generally stable, the nitrile can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from strong acids, bases, oxidizing agents, and reducing agents. Storage at 2-8°C is recommended.[1] The container should be tightly sealed to prevent moisture ingress.
Q3: Is this compound sensitive to light?
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound.
Issue 1: Unexpected formation of a carboxylic acid byproduct.
Q: I am observing the formation of 4-cyano-2-fluoro-5-nitrobenzoic acid in my reaction. What is causing this, and how can I prevent it?
A: The formation of the corresponding carboxylic acid is a clear indication of ester hydrolysis . This can be triggered by several factors in your reaction setup.
Causality:
-
Acidic Conditions: The presence of strong acids can catalyze the hydrolysis of the methyl ester. The reaction is typically reversible, but the equilibrium can be shifted towards the carboxylic acid in the presence of water.
-
Basic Conditions: Basic conditions, particularly in the presence of water, will lead to saponification, an irreversible hydrolysis of the ester to the carboxylate salt. Subsequent acidic workup will then protonate the salt to form the carboxylic acid.
-
Moisture: Trace amounts of water in your solvents or reagents can be sufficient to cause hydrolysis, especially at elevated temperatures.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Control pH:
-
If your reaction is sensitive to acidic or basic conditions, consider using a non-acidic or non-basic catalyst if possible.
-
If a base is required, use a non-nucleophilic, sterically hindered base to minimize direct attack on the ester.
-
If an acid is necessary, use the minimum catalytic amount required.
-
-
Temperature Control:
-
Run the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
Experimental Protocol: Monitoring Ester Hydrolysis by HPLC
This protocol allows for the quantitative assessment of ester hydrolysis under your specific reaction conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare samples by subjecting the stock solution to your reaction conditions (e.g., specific pH, temperature) for various time points.
-
At each time point, quench the reaction (e.g., by neutralization) and dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a suitable ratio (e.g., 70% A, 30% B) and ramp up the organic phase to elute both the ester and the more polar carboxylic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the carboxylic acid by comparing retention times with authentic standards.
-
Calculate the percentage of hydrolysis at each time point by comparing the peak areas.
-
Issue 2: Unwanted nucleophilic substitution of the fluorine atom.
Q: I am trying to perform a reaction at a different position on the molecule, but I am seeing byproducts resulting from the displacement of the fluorine atom. How can I avoid this?
A: The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the ortho-nitro and para-cyano groups.
Causality:
-
Presence of Nucleophiles: Common nucleophiles such as amines, alkoxides, thiolates, and even water or hydroxide at elevated temperatures can displace the fluoride.
-
Reaction Conditions: High temperatures and the use of polar aprotic solvents (e.g., DMF, DMSO) can accelerate the rate of SNAr.
Troubleshooting Steps:
-
Choice of Reagents:
-
Avoid strong nucleophiles if they are not the intended reactant.
-
If a base is needed, opt for a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU in certain cases).
-
-
Protecting Groups: While less common for this specific issue, in complex syntheses, consider if a protecting group strategy for your intended reactive site could allow for milder overall conditions, thus avoiding SNAr.
-
Temperature and Reaction Time:
-
Conduct the reaction at the lowest possible temperature.
-
Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize the formation of the SNAr byproduct.
-
Data Presentation: Relative Reactivity of Functional Groups
| Functional Group | Reaction Type | Relative Rate | Conditions Favoring Reaction |
| Methyl Ester | Hydrolysis | Moderate | Acidic or basic conditions, presence of water, heat |
| Fluoro Group | SNAr | High | Presence of strong nucleophiles, polar aprotic solvents, heat |
| Nitro Group | Reduction | Moderate | Reducing agents (e.g., H₂, Pd/C; SnCl₂), catalytic hydrogenation |
| Cyano Group | Hydrolysis | Low | Harsh acid or base, prolonged heating |
Visualization: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Issue 3: Reaction mixture turns dark, and multiple unidentified byproducts are formed.
Q: My reaction mixture is turning dark brown/black, and TLC/LC-MS analysis shows a complex mixture of products. What could be happening?
A: A dark coloration and the formation of multiple byproducts often suggest decomposition or polymerization , which can be initiated by harsh reaction conditions.
Causality:
-
High Temperatures: Nitroaromatic compounds can be thermally unstable and may decompose at elevated temperatures.[4][5][6] The presence of other reactive species can lower the decomposition temperature.
-
Strongly Basic or Acidic Conditions: Extreme pH can lead to complex side reactions and degradation of the aromatic system.
-
Oxidative or Reductive Side Reactions: Incompatible reagents can lead to unintended redox reactions involving the nitro group or other parts of the molecule.
Troubleshooting Steps:
-
Temperature Control:
-
Carefully control the reaction temperature and avoid localized overheating. Use an oil bath for uniform heating.
-
Consider running the reaction at a lower temperature for a longer period.
-
-
Reagent Compatibility:
-
Thoroughly review the compatibility of all reagents in your reaction mixture.
-
Be cautious when using strong oxidizing or reducing agents in the presence of the nitro group unless its transformation is the desired outcome.
-
-
Degassing Solvents:
-
If you suspect oxidative decomposition, degassing your solvent by bubbling an inert gas through it before the reaction can be beneficial.
-
Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
-
M. A. K. Eusuf and M. H. Khundkar, "Thermal Decarboxylation of Nitrobenzoic Acids. I," Bulletin of the Chemical Society of Japan, vol. 44, no. 6, pp. 1547-1551, 1971.
-
Chemcess, "Nitrobenzoic Acid: Properties, Reactions And Production," Chemcess, 2023.
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J. Juillard, "Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid.," ResearchGate, 2018.
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J. C. Spain, "Nitroaromatic Compounds, from Synthesis to Biodegradation," Microbiology and Molecular Biology Reviews, vol. 75, no. 3, pp. 415-453, 2011.
-
A. K. Pandey, "New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG," Bioremediation Journal, vol. 19, no. 3, pp. 223-231, 2015.
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S. H. Lin, "Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process," Journal of Hazardous Materials, vol. 104, no. 1-3, pp. 31-40, 2003.
-
Y. H. Zhang, "Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?," Environmental Science & Technology Letters, vol. 8, no. 9, pp. 783-788, 2021.
-
S. H. Lin, "Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process," Journal of Photochemistry and Photobiology A: Chemistry, vol. 172, no. 3, pp. 273-280, 2005.
-
J. C. Spain, "Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765," Applied and Environmental Microbiology, vol. 61, no. 2, pp. 718-723, 1995.
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BenchChem, "this compound | 1149388-51-1," BenchChem, 2023.
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MySkinRecipes, "this compound," MySkinRecipes, 2023.
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AbacipharmTech, "this compound," AbacipharmTech, 2023.
-
Google Patents, "Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester," Google Patents, 2021.
-
S. H. Lin, "Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources," Photochemical & Photobiological Sciences, vol. 3, no. 10, pp. 913-918, 2004.
-
J. C. Spain, "Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes," Applied and Environmental Microbiology, vol. 59, no. 10, pp. 3458-3463, 1993.
-
S. H. Lin, "Thermal degradation of fluoropolymers," Fluoropolymers, 2020.
-
PubChem, "this compound," PubChem, 2023.
-
ChemicalBook, "4-CYANO-2-FLUORO-5-NITROBENZOIC ACID | 1003709-73-6," ChemicalBook, 2022.
-
PubChem, "4-Fluoro-2-methyl-5-nitrobenzoic acid," PubChem, 2023.
-
SIELC Technologies, "Methyl 2-fluoro-4-nitrobenzoate," SIELC Technologies, 2018.
-
BLD Pharm, "4-Cyano-2-fluoro-5-nitrobenzoic acid | 1003709-73-6," BLD Pharm, 2023.
-
Sigma-Aldrich, "4-Fluoro-2-methyl-5-nitrobenzoic acid | 64695-92-7," Sigma-Aldrich, 2023.
-
Marquette University, "TGA–FTi.r. investigation of the thermal degradation of Nafion® and Nafion®/[silicon oxide]-based nanocomposites," e-Publications@Marquette, 1998.
-
Google Patents, "A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid," Google Patents, 2019.
-
M. Borucka et al., "Products of Thermal Decomposition of Brominated Polymer Flame Retardants," Chemical Engineering Transactions, vol. 111, pp. 307-312, 2024.
-
PubChem, "Methyl 2-chloro-4-fluoro-5-nitrobenzoate," PubChem, 2023.
-
Sigma-Aldrich, "Methyl 3-Fluoro-4-hydroxy-5-nitrobenzoate | 850335-27-2," Sigma-Aldrich, 2023.
-
ChemicalBook, "this compound(1149388-51-1) 1H NMR spectrum," ChemicalBook, 2023.
-
ChemicalBook, "METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE - Safety Data Sheet," ChemicalBook, 2025.
Sources
Technical Support Center: Optimizing Reactions of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Welcome to the Technical Support Center for optimizing reactions involving Methyl 4-cyano-2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the effective use of this versatile pharmaceutical intermediate.[1]
Introduction to the Reactivity of this compound
This compound is a highly activated aromatic compound primed for nucleophilic aromatic substitution (SNAr). Its reactivity is dictated by the electronic properties of its substituents:
-
Electron-Withdrawing Groups: The nitro (-NO₂) and cyano (-CN) groups are powerful electron-withdrawing groups. They are positioned ortho and para to the fluorine atom, which strongly activates this position for nucleophilic attack by stabilizing the negatively charged intermediate (the Meisenheimer complex).
-
Leaving Group: Fluorine is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens (F > Cl > Br > I). This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom.[2][3]
The strategic placement of these functional groups makes this compound a valuable building block for the synthesis of complex pharmaceutical agents.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in an SNAr reaction with this compound?
A1: The success of your reaction hinges on the careful control of three main parameters: temperature, choice of base, and solvent. Temperature dictates the reaction rate, the base is often required to generate a potent nucleophile, and the solvent influences solubility and the stabilization of the transition state.
Q2: My reaction is sluggish or shows no conversion. What should I do?
A2: Low reactivity is a common issue. First, ensure your nucleophile is sufficiently potent. For amines, a moderate to strong base is usually sufficient. For alcohols or thiols, a stronger base like sodium hydride (NaH) may be needed to generate the more nucleophilic alkoxide or thiolate. If the nucleophile is adequate, incrementally increasing the reaction temperature is the next logical step. Many SNAr reactions require heating to overcome the activation energy barrier.
Q3: I am observing multiple spots on my TLC, indicating side products. What are the likely causes?
A3: Side product formation is often a result of excessive reaction temperature or prolonged reaction times. It's also possible that the nucleophile is reacting with the ester or cyano group, although the SNAr reaction at the fluorine-bearing carbon is typically much faster. Consider reducing the temperature or reaction time. If using a strong base, ensure it is not promoting unwanted side reactions.
Q4: Which solvents are recommended for this reaction?
A4: Polar aprotic solvents are the best choice as they can dissolve the reactants and stabilize the charged Meisenheimer complex without protonating the nucleophile. Recommended solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. Co-spotting your reaction mixture with the starting material will allow you to visualize the consumption of the electrophile and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guide
This table outlines common problems encountered during SNAr reactions with this compound and provides a systematic approach to resolving them.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reaction temperature. 2. Nucleophile is not strong enough. 3. Inappropriate solvent leading to poor solubility. 4. Deactivation of the nucleophile by moisture. | 1. Gradually increase the reaction temperature in 10-20°C increments. 2. For weak nucleophiles like alcohols or thiols, use a strong base (e.g., NaH) to generate the corresponding salt. 3. Switch to a high-boiling polar aprotic solvent like DMF or DMSO. 4. Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. The base is too strong or is promoting side reactions. | 1. Decrease the reaction temperature. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Consider a milder base (e.g., K₂CO₃ instead of NaH if applicable). |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Equilibrium has been reached. 3. Poor solubility of reactants at the reaction temperature. | 1. Extend the reaction time and continue to monitor by TLC or LC-MS. 2. Use a slight excess (1.1-1.5 equivalents) of the nucleophile to drive the reaction to completion. 3. Ensure the chosen solvent fully dissolves all reactants at the reaction temperature. |
| Product Purification Difficulties | 1. Presence of colored impurities. 2. Co-elution of product and impurities during chromatography. 3. Oiling out during recrystallization. | 1. During workup, wash the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) or treat the crude product with activated charcoal.[4][5] 2. Optimize the mobile phase for column chromatography by screening different solvent systems with TLC. A gradient elution may be necessary.[5] 3. For recrystallization, ensure the correct solvent or solvent mixture is used. If oiling out occurs, reheat the solution, add more of the "good" solvent, and allow for slower cooling.[4] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting logic for common SNAr reaction issues.
Detailed Experimental Protocols
The following protocols are representative examples for the SNAr of this compound. Note: These are starting points and may require optimization for your specific nucleophile.
Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)
This protocol describes a typical procedure for the synthesis of a 2-(piperidin-1-yl)-4-cyano-5-nitrobenzoate derivative.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add DMF to dissolve the solids.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours or heat to 50-80°C if the reaction is slow.[6]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[4][5][7]
Experimental Workflow Diagram
Sources
- 1. This compound [myskinrecipes.com]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Syntheses Involving Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for synthetic reactions involving Methyl 4-cyano-2-fluoro-5-nitrobenzoate. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve common challenges in your experiments.
Understanding the Reactivity of this compound
This compound is a highly activated aromatic system designed for Nucleophilic Aromatic Substitution (SNAr) reactions. The molecule's reactivity is dictated by several key features:
-
Electron-Deficient Ring: The nitro (-NO₂) and cyano (-CN) groups are powerful electron-withdrawing groups (EWGs). Their positions ortho and para to the fluorine atom significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[1][2]
-
Excellent Leaving Group: Fluorine is a highly electronegative atom, and while the C-F bond is strong, in the context of SNAr, its ability to polarize the C-F bond and the fact that C-F bond cleavage is not the rate-determining step makes it an excellent leaving group.[2]
-
Reactive Sites: The primary site of nucleophilic attack is the carbon atom bearing the fluorine. However, the ester and cyano functionalities, as well as the nitro group, can be susceptible to side reactions under certain conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your syntheses in a question-and-answer format.
Issue 1: Low or No Product Yield in SNAr Reactions
Question: I am attempting a Nucleophilic Aromatic Substitution (SNAr) with an amine/thiol nucleophile and this compound, but I'm observing a very low yield or no product formation. What are the likely causes and how can I resolve this?
Answer: Low or no product yield in an SNAr reaction with this substrate can stem from several factors. A systematic approach to troubleshooting is recommended.
Causality and Solutions:
-
Insufficient Nucleophilicity: While the aromatic ring is highly activated, a weak nucleophile may still react sluggishly.
-
Explanation: The rate of an SNAr reaction is dependent on the strength of the nucleophile. Amines and thiols are generally good nucleophiles for this reaction, but their reactivity can be diminished by steric hindrance or electronic effects.
-
Troubleshooting Steps:
-
Increase Nucleophile Equivalents: Try increasing the equivalents of the nucleophile from 1.1 to 1.5 or even 2.0 equivalents.
-
Use a Stronger Base: For amine nucleophiles, a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often sufficient. For less reactive amines or thiols, a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used to deprotonate the nucleophile and increase its reactivity.[3] For thiols, pre-formation of the thiolate with a base like sodium hydride (NaH) in an anhydrous solvent can be highly effective.[4]
-
Elevate the Temperature: Many SNAr reactions proceed well at room temperature, but for less reactive nucleophiles, heating the reaction to 50-80 °C can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
-
-
Improper Solvent Choice: The solvent plays a crucial role in SNAr reactions.
-
Explanation: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal for SNAr reactions because they can dissolve the reactants and stabilize the charged Meisenheimer intermediate without solvating the nucleophile excessively.[3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can compete with the intended nucleophile and can also lead to hydrolysis of the ester group. Ensure your solvent is anhydrous and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Switch to a More Polar Solvent: If your reaction is sluggish in a solvent like THF or MeCN, switching to a more polar aprotic solvent like DMF or DMSO can accelerate the reaction.
-
-
Workflow for Optimizing Low Yield SNAr Reactions
Sources
Technical Support Center: Purification of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Welcome to the technical support center for Methyl 4-cyano-2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this critical pharmaceutical intermediate.[1] The purity of this compound is paramount for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient.
This resource provides a structured approach to identifying and removing impurities, featuring troubleshooting guides in a question-and-answer format and a comprehensive FAQ section. Our goal is to equip you with the scientific principles and practical techniques to achieve high-purity this compound in your laboratory.
Troubleshooting Guide: A Systematic Approach to Purification
Encountering impurities is a common challenge in organic synthesis. This section provides a logical workflow to diagnose and resolve purity issues with your this compound sample.
Initial Assessment: What is the Nature of the Impurity?
The first step in any purification strategy is to understand the nature of the impurities present. Spectroscopic analysis is your primary tool for this initial assessment.
Q1: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A1: Unidentified peaks in your ¹H NMR spectrum can arise from several sources. Here's how to approach the problem:
-
Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., ethyl acetate, hexane, dichloromethane) are frequent culprits. These can be identified by their characteristic chemical shifts.[2][3]
-
Starting Materials: Incomplete reaction can leave unreacted starting materials. The most likely starting material is Methyl 4-cyano-2-fluorobenzoate. Compare the spectrum of your product with a spectrum of the starting material to identify any overlapping signals.
-
Isomeric Impurities: Nitration of aromatic rings can sometimes lead to the formation of regioisomers. Depending on the directing effects of the cyano and fluoro groups, you might have small amounts of other nitro-isomers. These will have distinct aromatic proton signals, often in the same region as your desired product but with different splitting patterns.
-
Hydrolysis Product: The ester group in this compound can be susceptible to hydrolysis, especially if your reaction workup involved acidic or basic aqueous solutions. This would result in the formation of 4-cyano-2-fluoro-5-nitrobenzoic acid. The carboxylic acid proton is typically a broad singlet, often far downfield (>10 ppm), and may not always be observed. The aromatic protons of the acid will also have a slightly different chemical shift compared to the ester.
-
Byproducts from Side Reactions: Depending on the specific synthetic route, other byproducts may be present. For instance, if the synthesis involves a Sandmeyer reaction from an aniline precursor, residual diazonium salts or their decomposition products could be present.
Q2: My crude product has a noticeable color (e.g., yellow, brown). What does this indicate?
A2: While pure this compound is expected to be a crystalline solid, a colored crude product often suggests the presence of nitrated byproducts or residual reagents from the nitration step. Aromatic nitro compounds themselves can be colored, and even small amounts of highly colored impurities can be visually prominent.
Purification Strategy Selection
Once you have an initial assessment of the potential impurities, you can select the most appropriate purification technique. The two most common and effective methods for a compound like this compound are recrystallization and column chromatography.
Caption: A general workflow for troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have during the purification process.
Recrystallization
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be very soluble at room temperature or insoluble at high temperatures. Given the polar nature of the nitro, cyano, and ester functional groups, you should start with moderately polar to polar solvents.
A systematic approach to solvent selection:
-
Start with single solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates to screen include:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Esters (Ethyl acetate)
-
Ketones (Acetone)
-
Aromatic hydrocarbons (Toluene)
-
Halogenated hydrocarbons (Dichloromethane)
-
-
Consider solvent mixtures: If a single solvent does not provide the desired solubility profile, a two-solvent system can be effective.[4] This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent mixtures to try include:
-
Ethyl acetate/Hexane
-
Dichloromethane/Hexane
-
Toluene/Hexane
-
Ethanol/Water
-
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present.[5][6]
Troubleshooting "oiling out":
-
Re-heat and add more solvent: Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent.
-
Slow cooling: Allow the solution to cool very slowly. You can do this by placing the flask in a warm water bath that is then allowed to cool to room temperature.
-
Lower the saturation temperature: Use a larger volume of solvent so that crystallization begins at a lower temperature.
-
Change the solvent system: The chosen solvent may be too non-polar. Try a more polar solvent or a different solvent mixture.
Q5: No crystals are forming even after the solution has cooled. What can I do?
A5: This is often due to supersaturation or using too much solvent.[5][7]
Inducing crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
-
Reduce the solvent volume: If you suspect too much solvent was added, you can evaporate some of it and attempt to crystallize again.[5]
Column Chromatography
Q6: How do I select a solvent system (mobile phase) for column chromatography?
A6: The choice of mobile phase is critical for achieving good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for developing your solvent system.[8][9][10]
Developing a mobile phase using TLC:
-
Spot your crude product on a TLC plate.
-
Develop the plate in a series of solvent systems of varying polarity. A common starting point for aromatic nitro compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[11]
-
Visualize the spots. Aromatic nitro compounds are often UV active and will appear as dark spots under a UV lamp.[12][13][14][15] Iodine staining can also be used for visualization.[12][14]
-
Aim for an Rf value of 0.25-0.35 for your desired product. The Rf (retention factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An Rf in this range generally provides the best separation on a column.[10]
-
Ensure good separation between your product and impurities. The spots for your product and any impurities should be as far apart as possible.
Q7: My compounds are not separating well on the column (co-elution). What should I do?
A7: Poor separation can be due to several factors.
Improving separation:
-
Optimize the mobile phase: If your compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If they are moving too slowly, increase the polarity.
-
Use a shallower solvent gradient: If you are using a gradient elution (gradually increasing the polarity of the mobile phase), make the gradient shallower to improve resolution.
-
Increase the column length or decrease the diameter: A longer, narrower column can provide better separation.
-
Use a smaller particle size for the stationary phase (silica gel): Smaller particles provide a greater surface area and can improve separation, but may require higher pressure to push the solvent through.
-
Ensure proper column packing: An improperly packed column with channels or cracks will lead to poor separation.
Q8: My product is taking a very long time to elute from the column.
A8: This indicates that your mobile phase is not polar enough to effectively move your compound down the column. Gradually increase the polarity of your solvent system. For example, if you are using 20% ethyl acetate in hexane, try increasing to 30% or 40%.
Post-Purification
Q9: How do I ensure my purified product is completely dry?
A9: Residual solvent can interfere with subsequent reactions and affect yield calculations.
Drying techniques:
-
Air drying: After filtration, allow the crystals to air dry on the filter paper for a period.
-
Oven drying: Place the product in a vacuum oven at a temperature well below its melting point.
-
Drying under high vacuum: Place the product in a desiccator under high vacuum for several hours or overnight.
Q10: The final NMR still shows an acidic peak. What should I do?
A10: If a broad peak characteristic of a carboxylic acid is present, it indicates some hydrolysis of the ester has occurred. If the level is unacceptably high, a second purification step may be necessary. Alternatively, you can wash a solution of the product in an organic solvent (like dichloromethane or ethyl acetate) with a dilute sodium bicarbonate solution to remove the acidic impurity. Be sure to then wash with water and brine, and thoroughly dry the organic layer before removing the solvent.
Summary of Purification Techniques
| Technique | Pros | Cons | Best For |
| Recrystallization | Simple, inexpensive, can yield very pure product. | Can have lower yields, not suitable for all compounds (e.g., oils), finding a good solvent can be time-consuming. | Purifying crystalline solids from a small number of impurities with different solubility profiles. |
| Column Chromatography | Versatile, can separate complex mixtures, applicable to both solids and oils. | More time-consuming and requires more solvent and materials than recrystallization. | Separating mixtures with multiple components, purifying non-crystalline materials, or when recrystallization is ineffective. |
References
-
Chemistry LibreTexts. (2021, August 21). 5.7: Visualizing TLC Plates. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
Chemistry For Everyone. (2024, January 16). How To Choose Solvent System For Column Chromatography?[Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Labster. (n.d.). TLC Visualization Methods. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Chemistry For Everyone. (2024, February 4). What Solvent Is Used In Column Chromatography?[Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
University of Calgary. (n.d.). Column chromatography. [Link]
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
PrepChem.com. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
SpectraBase. (n.d.). Methyl 4-nitrobenzoate. [Link]
-
PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. [Link]
-
SpectraBase. (n.d.). 4-Chloro-3-nitrobenzoic acid methyl ester. [Link]
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Preventing degradation of Methyl 4-cyano-2-fluoro-5-nitrobenzoate during storage
Technical Support Center: Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Introduction: The Challenge of Stability
This compound is a highly functionalized aromatic compound, prized as a versatile intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its utility stems from its array of reactive sites: a methyl ester, a nitrile, and an activated aromatic ring bearing both fluoro and nitro substituents. However, this same chemical reactivity makes it susceptible to degradation during storage, potentially compromising experimental outcomes, introducing impurities, and leading to significant financial and time losses.[2]
This guide provides a comprehensive, question-and-answer-based framework for researchers to understand, prevent, and troubleshoot the degradation of this compound. We will delve into the chemical logic behind its instability and provide actionable protocols to ensure its integrity from receipt to use.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can degrade this compound?
The stability of this compound is primarily threatened by four environmental factors:
-
Humidity (Moisture): This is the most critical factor. Water can act as a nucleophile, leading to hydrolysis.[3][4]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[3]
-
Light: Aromatic nitro compounds can be susceptible to photodegradation, where UV or visible light provides the energy to initiate decomposition reactions.[3]
-
Atmospheric Oxygen: While a lesser concern for this specific molecule compared to hydrolysis, long-term exposure to oxygen can contribute to oxidative degradation pathways, especially if initiated by light or trace metal contaminants.
Q2: I just received a new bottle. What is the ideal "out-of-the-box" storage protocol?
Upon receipt, immediate and proper storage is crucial. A "first-in, first-out" inventory system is recommended to avoid the degradation of older chemicals.[5]
-
Inspect: Check that the container seal is intact and there are no visible signs of degradation (e.g., discoloration, clumping).
-
Label: Clearly write the date of receipt and the date the container is first opened on the label. This is vital for tracking compound age.[5][6]
-
Transfer (if necessary): If the compound arrived in clear or non-airtight packaging, consider transferring it to a pre-dried amber glass vial with a PTFE-lined cap.
-
Store: Place the vial inside a desiccator containing fresh desiccant (e.g., silica gel) to minimize humidity.[7] Place the entire desiccator in a refrigerator designated for chemical storage at 2-8°C .[1] This location should be dark and away from any heat sources.
Q3: How long can I expect this compound to remain stable?
The shelf life is highly dependent on storage conditions. When stored unopened in a sealed container under the ideal conditions described above (refrigerated, dark, dry), the manufacturer's stated shelf life should be the primary guide. Once opened, the risk of degradation increases due to exposure to atmospheric moisture. For opened containers, it is best practice to re-qualify the material by an analytical method like HPLC if it has been stored for more than six months.[5]
Troubleshooting Guide: Identifying and Preventing Degradation
This section addresses specific issues you may encounter and connects them to the underlying chemical principles.
Issue 1: My reaction is giving low yields or unexpected side products.
Q: I suspect my starting material has degraded. What are the likely chemical degradation pathways?
There are two primary degradation pathways for this compound, both driven by its susceptibility to nucleophilic attack, particularly by water.
-
Pathway A: Hydrolysis of the Methyl Ester. The ester functional group can be hydrolyzed by water, especially under trace acidic or basic conditions, to yield 4-cyano-2-fluoro-5-nitrobenzoic acid and methanol.[8] This is often the most common degradation route. The reaction with pure water is typically slow but is catalyzed by acid or base.[8]
-
Pathway B: Nucleophilic Aromatic Substitution (SNAr) of the Fluoride. The fluorine atom is positioned ortho to a powerful electron-withdrawing nitro group, which strongly activates the aromatic ring for nucleophilic attack.[9] Water can act as a nucleophile, displacing the fluoride ion to form Methyl 4-cyano-2-hydroxy-5-nitrobenzoate.
Below is a diagram illustrating these primary degradation routes.
Caption: Primary degradation pathways for this compound.
Q: How can I analytically confirm if my sample has degraded?
You should use a combination of chromatographic and spectroscopic methods to assess the purity of your material.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity assessment. A high-purity sample will show a single major peak. Degraded samples will exhibit additional peaks corresponding to the more polar degradation products (the carboxylic acid and the phenol derivative).[10]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative check. Spot the material on a silica plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The appearance of multiple spots, especially those with lower Rf values than the main spot, indicates the presence of more polar impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide definitive structural evidence.
-
Ester Hydrolysis: Look for a decrease in the integration of the methyl ester singlet (around 3.9-4.0 ppm) and the potential appearance of a very broad singlet for the carboxylic acid proton (>10 ppm).
-
Fluoride Substitution: ¹⁹F NMR is highly informative; the signal for the starting material will decrease. In the ¹H NMR, the coupling patterns of the aromatic protons will change upon substitution of the fluorine atom.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for identifying the exact mass of the impurities observed in the HPLC, confirming their identity as the suspected degradation products.[10]
Issue 2: The physical appearance of the solid has changed.
Q: My white crystalline powder has become discolored or clumpy. What does this mean?
Physical changes are often the first sign of chemical degradation.
-
Clumping/Caking: This is a strong indicator of moisture absorption.[4] Hygroscopic materials absorb water from the air, causing the solid particles to stick together.[12] This indicates that the material has been exposed to humidity and hydrolysis has likely begun.
-
Discoloration (e.g., yellowing or browning): This can be a sign of more complex degradation pathways, potentially initiated by light or heat. Nitroaromatic compounds can form colored byproducts upon decomposition.[13]
If you observe these changes, the material's purity is questionable and it should be analyzed before use.
Protocols for Ensuring Long-Term Stability
Adherence to rigorous storage protocols is the most effective way to prevent degradation.
Recommended Storage Conditions
This table summarizes the optimal conditions for storing this compound to maximize its shelf-life.[3][7][14]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of all potential degradation reactions.[3] Avoid freezing unless specified, as this can sometimes cause moisture to crystallize and damage containers. |
| Humidity | As low as possible (Store in a desiccator) | Prevents hydrolysis of the ester and nucleophilic substitution of the fluoride, the two primary degradation pathways.[4][15] |
| Light | Protect from light (Use amber vials/store in the dark) | Prevents light-induced decomposition (photolysis), a known risk for nitroaromatic compounds.[3] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | For long-term storage (>1 year) or for highly sensitive applications, storing under an inert atmosphere minimizes exposure to both moisture and oxygen.[13] |
Experimental Workflow for Aliquoting and Storage
Follow this workflow to minimize contamination and degradation when handling the compound.
Caption: Recommended workflow for handling and aliquoting the compound.
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds. Retrieved from Benchchem. [Link: https://www.benchchem.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters. Retrieved from Google Patents. [Link: https://patents.google.
- Columbia University. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Retrieved from Columbia University Environmental Health & Safety. [Link: https://www.ehs.columbia.edu/sites/default/files/pdf/ChemicalRetentionStorage.pdf]
- Taylor & Francis Online. (2009). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Retrieved from Taylor & Francis Online. [Link: https://www.tandfonline.com/doi/full/10.1080/10426500903125707]
- OnePointe Solutions. (2020). Shelf Lives of Common Chemical Reagents. Retrieved from OnePointe Solutions. [Link: https://onepointesolutions.com/blog/shelf-lives-of-common-chemical-reagents/]
- Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. Retrieved from Apollo Scientific. [Link: https://www.apolloscientific.co.uk/storage-guide]
- Dehumidification Technologies, LP. (2024). Top 5 Factors Affecting Chemical Stability. Retrieved from Dehumidification Technologies, LP. [Link: https://www.dehumidificationtechnologies.com/blog/top-5-factors-affecting-chemical-stability/]
- Chemguide. (n.d.). Hydrolysis of esters. Retrieved from Chemguide. [Link: https://www.chemguide.co.uk/organicprops/esters/hydrolysis.html]
- WIPO Patentscope. (n.d.). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from WIPO Patentscope. [Link: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO1994014743]
- University of California, Berkeley. (n.d.). Chemical Storage Guidelines. Retrieved from Berkeley EH&S. [Link: https://ehs.berkeley.edu/chemical-management/chemical-storage-guidelines]
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from ATSDR. [Link: https://www.
- StabilityStudies.in. (n.d.). Effect of Humidity in Stability Studies. Retrieved from StabilityStudies.in. [Link: https://stabilitystudies.in/effect-of-humidity-in-stability-studies/]
- Mecklenburg, M. F., & Tumosa, C. S. (1999). Temperature and Relative Humidity Effects on the Mechanical and Chemical Stability of Collections. Retrieved from anagpic.org. [Link: https://anagpic.org/wp-content/uploads/2021/11/1999-Mecklenburg-and-Tumosa-Temp-and-RH-Effects-on-Mech-and-Chem-Stab-of-Collections.pdf]
- ResearchGate. (2021). Effect of Moisture on the Stability of Solid Dosage Forms. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/354089069_Effect_of_Moisture_on_the_Stability_of_Solid_Dosage_Forms]
- Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/protectivegroups/carboxylicacids/methyl-esters.htm]
- Moravek. (n.d.). Why Proper Chemical Storage Is Important in Laboratories. Retrieved from Moravek. [Link: https://www.moravek.
- ResearchGate. (n.d.). Scheme 4. Nucleophilic Aromatic Substitution of 1-Fluoro-2-nitrobenzene.... Retrieved from ResearchGate. [Link: https://www.researchgate.net/figure/Scheme-4-Nucleophilic-Aromatic-Substitution-of-1-Fluoro-2-nitrobenzene-8-with-Amidines_fig4_230752528]
- ResearchGate. (2023). Effect of moisture on solid state stability. Retrieved from ResearchGate. [Link: https://www.researchgate.
- Google Patents. (n.d.). US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline. Retrieved from Google Patents. [Link: https://patents.google.
- Environmental Analysis Health and Toxicology. (2022). Biodegradation of p-Nitro Aniline by Pseudomonas DL17. Retrieved from e-aht.org. [Link: https://www.e-aht.org/journal/view.php?doi=10.5620/eaht.2022004]
- ILO Encyclopaedia of Occupational Health and Safety. (2011). Cyano Compounds. Retrieved from ILO Encyclopaedia. [Link: https://www.ilo.org/online-encyclopaedia/part-iv/chemical-safety/item/336-cyano-compounds]
- National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from NIH National Library of Medicine. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1489642/]
- International Journal of Research in Engineering and Science. (n.d.). Analytical methods for the degradation of phytoconstituents. Retrieved from ijres.org. [Link: https://www.ijres.org/papers/Volume-11/Issue-1/B11010711.pdf]
- National Institutes of Health. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from NIH National Library of Medicine. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7738221/]
- ResearchGate. (2009). STUDIES ON THE NUCLEOPHILIC AROMATIC SUBSTITUTION USING [18F]FLUORIDE IN METHOXY-SUBSTITUTED ORTHO-NITROBENZALDEHYDES. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/288497676_STUDIES_ON_THE_NUCLEOPHILIC_AROMATIC_SUBSTITUTION_USING_18FFLUORIDE_IN_METHOXY-SUBSTITUTED_ORTHO-NITROBENZALDEHYDES]
- Wiley Online Library. (n.d.). "Cyano Compounds, Inorganic," in: Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from Wiley Online Library. [Link: https://onlinelibrary.wiley.com/doi/10.1002/14356007.a08_159.pub3]
- Benchchem. (n.d.). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. Retrieved from Benchchem. [Link: https://www.benchchem.
- Chapman University. (n.d.). Guidelines for Chemical Storage. Retrieved from Chapman University. [Link: https://www.chapman.edu/research/environmental-health-safety/_files/docs/guidelines-for-chemical-storage.pdf]
- ResearchGate. (n.d.). Microbial degradation of nitroaromatic compounds. Retrieved from ResearchGate. [Link: https://www.researchgate.
- MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link: https://myskinrecipes.
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Technical Support Center: Catalyst Deactivation in Reactions with Methyl 4-cyano-2-fluoro-5-nitrobenzoate
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Welcome to the technical support center for addressing catalyst deactivation when working with Methyl 4-cyano-2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate.[1] We will explore the common challenges of catalyst deactivation in reactions involving this molecule, providing in-depth troubleshooting guides and frequently asked questions to ensure the success and efficiency of your experiments.
Introduction: The Challenge of Catalyst Deactivation
This compound is a key building block in organic synthesis, often employed in reactions such as the reduction of its nitro group to an amine or in nucleophilic aromatic substitution (SNAr) reactions. These transformations frequently rely on catalysts, which can lose their efficacy over time through a process known as deactivation. Catalyst deactivation can manifest as decreased reaction rates, lower yields, and reduced selectivity, ultimately impacting project timelines and costs. Understanding the root causes of deactivation is the first step toward effective mitigation.
This guide will focus on the most common deactivation mechanisms encountered when working with this specific substrate and provide actionable solutions.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section is designed to help you diagnose the potential cause of catalyst deactivation based on observable symptoms in your reaction.
Symptom 1: Gradual Decrease in Reaction Rate Over a Single Run
Q1: My reaction starts well, but the rate slows down significantly over time. What could be the cause?
A1: A gradual decrease in reaction rate is often indicative of catalyst poisoning or the formation of inhibitory intermediates .[2][3]
-
Catalyst Poisoning: This occurs when a substance binds strongly to the active sites of the catalyst, rendering them inactive.[4][5][6] In the context of reactions with this compound, potential poisons could be introduced through impure starting materials, solvents, or reagents.
-
Inhibitory Intermediates: The reaction itself may generate intermediates that adsorb onto the catalyst surface more strongly than the reactants, thereby blocking active sites.[2][3] For example, in nitro group reductions, partially reduced species like nitroso or hydroxylamine intermediates could temporarily inhibit the catalyst.[7]
Troubleshooting Workflow for Gradual Rate Decrease
Caption: Troubleshooting workflow for a gradual decrease in reaction rate.
Experimental Protocols:
-
Protocol 1: Reactant and Solvent Purification:
-
Solvents: Use freshly distilled, high-purity solvents.
-
Reactants: Purify this compound by recrystallization or column chromatography to remove potential impurities.
-
-
Protocol 2: Implementation of a Guard Bed:
-
Before the main reactor, pass the reactant stream through a small bed of a sacrificial catalyst or a suitable adsorbent to capture potential poisons.
-
Symptom 2: Significant Drop in Catalyst Activity Upon Reuse
Q2: My catalyst works well for the first run, but its activity is significantly lower when I try to recycle it. Why is this happening?
A2: A sharp decline in activity upon reuse often points to irreversible catalyst poisoning , leaching of the active metal , or coking/fouling .
-
Irreversible Poisoning: Some poisons form very strong bonds with the catalyst's active sites, and cannot be removed by simple washing.[4] Halide ions, if present, can be potent poisons for many metal catalysts.[8]
-
Leaching: The active metal component of the catalyst may dissolve into the reaction medium, leading to a permanent loss of active sites.
-
Coking/Fouling: High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking access to the active sites.[6][9]
Troubleshooting Workflow for Activity Loss on Reuse
Caption: Troubleshooting workflow for catalyst deactivation upon reuse.
Experimental Protocols:
-
Protocol 3: Hot Filtration Test for Leaching:
-
Run the reaction for a short period (e.g., 20-30% conversion).
-
While hot, quickly filter the solid catalyst from the reaction mixture.
-
Allow the filtrate to continue reacting under the same conditions.
-
If the reaction in the filtrate continues, it indicates that the active metal has leached into the solution and is catalyzing the reaction homogeneously.[10]
-
-
Protocol 4: Catalyst Regeneration (Example for Coking on Pd/C):
-
Carefully filter the catalyst from the reaction mixture.
-
Wash the catalyst with a suitable solvent to remove adsorbed species.
-
Dry the catalyst under vacuum.
-
Calcine the catalyst in a furnace under a controlled atmosphere (e.g., a flow of nitrogen followed by a dilute oxygen mixture) to burn off carbonaceous deposits.[11][12] Caution: This should be done with appropriate safety measures as palladium on carbon can be pyrophoric.
-
Symptom 3: Change in Product Selectivity
Q3: My reaction is now producing more byproducts and the selectivity towards my desired product has decreased. What is the underlying issue?
A3: A change in product selectivity can be a more subtle indicator of catalyst deactivation and may be caused by:
-
Partial Poisoning of Active Sites: Different types of active sites on a catalyst may be responsible for different reaction pathways. If certain sites are selectively poisoned, the overall product distribution can change.
-
Changes in Catalyst Structure (Sintering): At high temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger particles.[6] This process, known as sintering, reduces the active surface area and can alter the catalyst's selectivity.
Troubleshooting Workflow for Changes in Selectivity
Sources
- 1. This compound [myskinrecipes.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 8. Cationic Gold Catalyst Poisoning and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ss-pub.org [ss-pub.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on Methyl 4-cyano-2-fluoro-5-nitrobenzoate Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-cyano-2-fluoro-5-nitrobenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvent choice in modulating the reactivity of this versatile building block. As a highly activated aromatic system, the outcomes of nucleophilic aromatic substitution (SNAr) reactions involving this compound are profoundly influenced by the reaction medium. This document is designed to equip you with the foundational knowledge and practical insights to navigate these solvent effects and optimize your synthetic strategies.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, with a focus on how the solvent may be the root cause and how to remedy the problem.
Q1: My SNAr reaction is sluggish or incomplete, even with a strong nucleophile. What could be the issue?
A1: Low reactivity is a frequent challenge and can often be traced back to suboptimal solvent selection. Here are the primary solvent-related factors to consider:
-
Insufficient Polarity: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. Polar solvents are essential to stabilize this intermediate, thereby lowering the activation energy of the reaction. If you are using a non-polar solvent like toluene or hexane, the reaction rate will likely be very slow.
-
Protic Solvent Interference: While polar, protic solvents like ethanol or water can solvate the starting materials, they can also strongly solvate the nucleophile through hydrogen bonding. This "caging" of the nucleophile reduces its effective concentration and nucleophilicity, leading to a decreased reaction rate.
-
Poor Solubility: this compound, like many aromatic nitro compounds, has limited solubility in some solvents.[1][2] If the substrate is not fully dissolved, the reaction will be heterogeneous and significantly slower. Ensure your chosen solvent can fully dissolve the substrate at the reaction temperature.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The gold standard for SNAr reactions are polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP). These solvents have high dielectric constants and dipole moments to stabilize the Meisenheimer complex but do not engage in strong hydrogen bonding with the nucleophile.
-
Ensure Anhydrous Conditions: Water is a protic solvent and can also act as a competing nucleophile, leading to hydrolysis of the ester or cyano group, or reaction at the electrophilic site. Ensure your solvent and reagents are dry.
-
Increase Temperature: If solubility is an issue, gently heating the reaction mixture can improve it. However, be mindful of potential side reactions at elevated temperatures.
Q2: I am observing significant side product formation. How can the solvent be influencing this?
A2: Side product formation is often a consequence of the solvent's reactivity or its inability to control the reaction pathway. Key considerations include:
-
Solvent as a Nucleophile: Protic solvents, especially in the presence of a base, can act as nucleophiles. For example, using methanol as a solvent with a strong base could lead to methoxide formation, which can then compete with your desired nucleophile.
-
Hydrolysis: The presence of water, either as the solvent or as a contaminant, can lead to the hydrolysis of the methyl ester to a carboxylic acid or the cyano group to a carboxamide. This is particularly problematic under basic or acidic conditions.
-
Lack of Regioselectivity: While the fluorine at the C-2 position is highly activated by the ortho-nitro and para-cyano groups, in some cases with ambident nucleophiles, the solvent can influence the site of attack. A solvent that promotes the desired reactive form of the nucleophile is crucial.
Troubleshooting Steps:
-
Choose an Inert Solvent: Opt for a solvent that is unreactive under your reaction conditions. Polar aprotic solvents are generally preferred for this reason.
-
Control Water Content: Use anhydrous solvents and dry your reagents thoroughly to minimize hydrolysis.
-
Solvent Screening for Regioselectivity: If you are working with a nucleophile that can react at multiple sites, a solvent screening study may be necessary to find the optimal medium that favors the desired regioselectivity.
Q3: My reaction work-up is complicated by the high boiling point of the solvent (e.g., DMF, DMSO). What are my options?
A3: High-boiling polar aprotic solvents are excellent for SNAr reactions but can be challenging to remove. Here are some strategies:
-
Azeotropic Removal: For solvents like DMF, co-evaporation with a lower-boiling solvent like toluene or heptane under reduced pressure can facilitate removal.
-
Aqueous Extraction: Many polar aprotic solvents are miscible with water. Diluting the reaction mixture with a large volume of water and extracting the product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) is a common and effective technique. Multiple extractions may be necessary.
-
Alternative Solvents: Consider if a lower-boiling polar aprotic solvent like acetonitrile or acetone could be effective. While generally less polar than DMF or DMSO, they may be sufficient for highly reactive systems and are much easier to remove.
Frequently Asked Questions (FAQs)
Q1: Why are polar aprotic solvents generally the best choice for SNAr reactions with this compound?
A1: The superiority of polar aprotic solvents for this type of reaction is rooted in their ability to satisfy two key requirements of the SNAr mechanism. Firstly, their high polarity (high dielectric constant and dipole moment) effectively stabilizes the charge-delocalized Meisenheimer intermediate, which is the rate-determining step. This stabilization lowers the transition state energy and accelerates the reaction. Secondly, their aprotic nature means they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "bare" and highly reactive, maximizing its ability to attack the electron-deficient aromatic ring.
Q2: Can I use a protic solvent for my reaction?
A2: While not ideal, it is sometimes possible to use a protic solvent, particularly if the nucleophile is weak or if the reaction is run at a higher temperature. However, you should be aware of the potential for reduced reaction rates due to nucleophile solvation and the increased risk of solvolysis as a side reaction. If a protic solvent must be used, it is advisable to use the conjugate acid of the nucleophile as the solvent where possible (e.g., using an alcohol for an alkoxide substitution).
Q3: How does solvent polarity affect the rate of reaction?
A3: In general, for SNAr reactions, the rate of reaction increases with increasing solvent polarity. This is because the transition state leading to the Meisenheimer complex is more polar than the reactants. According to the Hughes-Ingold rules, a reaction that generates charge in the transition state will be accelerated by polar solvents. Therefore, moving from a non-polar solvent like benzene to a highly polar solvent like DMSO can lead to a dramatic increase in the reaction rate.
Q4: Are there any "green" solvent alternatives for these reactions?
A4: The development of more environmentally friendly reaction conditions is an active area of research. Some potential alternatives to traditional polar aprotic solvents include:
-
Ionic Liquids: These salts with low melting points can be highly polar and have been shown to be effective media for SNAr reactions. Their low vapor pressure also reduces emissions.
-
Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than the individual components. They can be designed to have high polarity and are often biodegradable.
-
Water with Surfactants: For some SNAr reactions, it is possible to use water as a solvent in the presence of a surfactant. The surfactant forms micelles that can create a non-polar microenvironment for the reaction to occur.
The suitability of these green solvents will depend on the specific nucleophile and reaction conditions and may require some optimization.
Data Presentation
Table 1: Properties of Common Solvents and Their Expected Impact on SNAr Reactions
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Type | Expected SNAr Rate | Potential Issues |
| Non-Polar | |||||
| Hexane | 1.88 | 0.08 | Aprotic | Very Slow | Poor solubility of substrate and intermediates. |
| Toluene | 2.38 | 0.31 | Aprotic | Very Slow | Poor solubility of substrate and intermediates. |
| Polar Aprotic | |||||
| Tetrahydrofuran (THF) | 7.58 | 1.75 | Aprotic | Moderate | Moderate polarity may not be sufficient for all nucleophiles. |
| Ethyl Acetate | 6.02 | 1.88 | Aprotic | Slow to Moderate | Can undergo hydrolysis or transesterification. |
| Acetone | 20.7 | 2.69 | Aprotic | Moderate to Fast | Lower boiling point limits reaction temperature. |
| Acetonitrile (MeCN) | 37.5 | 3.44 | Aprotic | Fast | Good general-purpose solvent. |
| Dimethylformamide (DMF) | 36.71 | 3.86 | Aprotic | Very Fast | High boiling point can complicate work-up. |
| Dimethyl Sulfoxide (DMSO) | 46.68 | 4.1 | Aprotic | Very Fast | High boiling point and can be difficult to remove completely. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | Aprotic | Very Fast | High boiling point. |
| Polar Protic | |||||
| Methanol | 32.70 | 2.87 | Protic | Slow to Moderate | Solvates nucleophiles; can act as a nucleophile. |
| Ethanol | 24.55 | 1.66 | Protic | Slow | Solvates nucleophiles; can act as a nucleophile. |
| Water | 80.1 | 1.87 | Protic | Very Slow | Strong nucleophile solvation; promotes hydrolysis. |
Data compiled from various sources.[3][4][5][6][7][8][9]
Experimental Protocols
Representative Protocol for SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a secondary amine, such as piperidine, in DMF.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K2CO3), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the solids.
-
To the stirred solution, add piperidine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Mandatory Visualizations
Caption: S-N-Ar Mechanism for this compound.
Caption: Workflow for selecting a suitable solvent for S-N-Ar reactions.
References
-
Properties of Common Laboratory Solvents. (n.d.). Retrieved from [Link]
-
Solubility of Nitrobenzene. (n.d.). Solubility of Things. Retrieved from [Link]
-
Nitro Compounds. (2020, March 29). Retrieved from [Link]
-
Common Solvent Properties. (n.d.). University of Rochester. Retrieved from [Link]
-
Solvent Physical Properties. (n.d.). Retrieved from [Link]
-
Solvent Physical Properties. (n.d.). Scribd. Retrieved from [Link]
-
Dielectric constant, dipole moment, a and van der Waals volume b for some common solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent Properties Table. (n.d.). ARCOR Epoxy Technologies. Retrieved from [Link]
-
Aromatic Nitro Compounds. (n.d.). Missouri S&T. Retrieved from [Link]
-
Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. (1951). National Bureau of Standards. Retrieved from [Link]
-
Dielectric Constant. (n.d.). Retrieved from [Link]
-
Nitro Compounds: Types and Reactions. (n.d.). Scribd. Retrieved from [Link]
-
Dielectric Constants of Common Solvents. (n.d.). Scribd. Retrieved from [Link]
-
24.6: Nitro Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
- Preparation method of mesosulfuron-methyl. (n.d.). Google Patents.
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
-
Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
United States Patent 10,676,468 B2. (2020, June 9). Retrieved from [Link]
- Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.). Google Patents.
- Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (n.d.). Google Patents.
- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (n.d.). Google Patents.
-
Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
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- 9. scribd.com [scribd.com]
Challenges in scaling up reactions with Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Technical Support Center: Methyl 4-cyano-2-fluoro-5-nitrobenzoate
A Guide to Navigating Scale-Up Challenges for Researchers and Process Chemists
Welcome to the technical support resource for this compound. As a Senior Application Scientist, my goal is to provide you with field-proven insights and actionable protocols to address the unique challenges this versatile but demanding intermediate presents during reaction scale-up. This guide is structured to help you anticipate and troubleshoot issues ranging from thermal safety to product purification, ensuring the integrity and success of your chemical syntheses.
Section 1: Foundational Principles & Core Safety (FAQs)
Scaling up reactions involving highly functionalized and energetic molecules like this compound is not merely about using larger flasks and more reagent.[1] It requires a fundamental understanding of how physical parameters change with volume and the specific chemical hazards posed by the substrate.
Q1: What are the primary intrinsic hazards of this compound that I should be aware of before scale-up?
A1: The primary hazards stem from the nitroaromatic system. Pure organic nitro compounds can decompose exothermically at elevated temperatures, sometimes violently.[2] While this specific molecule is not a high explosive, the presence of the nitro group significantly increases the risk of a thermal runaway reaction, especially in the presence of impurities or under adiabatic conditions that can develop at larger scales.[2][3] A thorough thermal stability assessment (e.g., using Differential Scanning Calorimetry, DSC) is highly recommended before proceeding beyond laboratory scale.
Q2: Why do reactions that work perfectly at 1g scale often fail or become dangerous at 100g scale?
A2: This is a classic chemical engineering problem rooted in the change of the surface-area-to-volume ratio.[3] Heat generated by a reaction is proportional to its volume (a cubic function), but heat is dissipated through the surface of the reactor (a square function). As you scale up, the volume increases much faster than the surface area, making heat removal significantly less efficient.[4] An exothermic reaction that is easily controlled by a simple ice bath at a 50 mL scale can quickly overwhelm the cooling capacity of a 5 L reactor, leading to a dangerous temperature spike.[3][5]
Section 2: Troubleshooting Guide for Scale-Up Reactions
This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format.
Issue Cluster 1: Thermal Management and Runaway Reactions
Q3: I am performing a nucleophilic aromatic substitution (SNAr) with an amine, and my batch temperature is rapidly increasing beyond the set point, even with full cooling. What is happening and what should I do?
A3: You are likely experiencing the onset of a thermal runaway. The SNAr reaction on this highly activated ring is very exothermic, and at scale, the heat generation rate is exceeding your system's heat removal capability.[4]
Immediate Corrective Actions:
-
Stop Reagent Addition: If you are in the process of adding a reagent, stop immediately.
-
Emergency Quenching (if planned): If you have a pre-planned and validated quenching procedure, execute it by adding a cold, inert solvent or a pre-determined quenching agent. Do not add a reactive quench without prior small-scale validation.
-
Alert Personnel: Inform colleagues in the lab of the situation.
Preventative Strategy for Future Batches:
-
Control the Addition: The most effective control strategy for exothermic reactions is to add one of the reagents slowly to the reaction mixture, allowing the cooling system to keep pace with the heat generated. This is known as a semi-batch process.[4]
-
Monitor Internal Temperature: Always monitor the internal temperature of the reactor, not just the bath temperature. The internal temperature is the true indicator of the reaction's state.[6]
-
Perform Calorimetry: Before scaling, use reaction calorimetry (RC1) or a similar technique to measure the heat of reaction and determine the maximum adiabatic temperature rise. This data is critical for safe process design.[1]
-
Ensure Adequate Cooling: Ensure your reactor's cooling system is appropriately sized for the calculated heat evolution.
Issue Cluster 2: Selectivity and Impurity Profile
Q4: In my scaled-up SNAr reaction, I am observing a significant amount of a di-substituted impurity that was only a trace component at the lab scale. Why is this happening?
A4: This issue often points to poor mixing and localized "hotspots."[3] At a larger scale, agitation that was sufficient for a small flask may not be adequate, leading to areas of high reagent concentration.[7] When you add your nucleophile, it can react once, and before the intermediate is dispersed throughout the batch, it reacts a second time in this localized, concentrated environment.
Troubleshooting & Optimization:
-
Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring for better bulk mixing in larger vessels.[5] The type of impeller (e.g., pitch-blade, anchor) can also have a significant impact.
-
Sub-surface Addition: Introduce the limiting reagent below the surface of the reaction mixture, close to the impeller, to ensure it is rapidly diluted and dispersed.
-
Lower Temperature: Reducing the reaction temperature can slow the rate of the second substitution relative to the first, improving selectivity.
-
Stoichiometry Control: Carefully control the stoichiometry. A slight excess of the this compound may help suppress di-substitution.
Issue Cluster 3: Work-up and Product Isolation
Q5: My product oiled out instead of crystallizing during the quench/anti-solvent addition. How can I achieve a clean, crystalline solid at scale?
A5: "Oiling out" is a common problem during crystallization, often caused by the rate of supersaturation being too high or the presence of impurities. The purification of similar nitrobenzoates often relies on a careful recrystallization process.[8][9][10]
Protocol for Improved Crystallization:
-
Solvent Selection: Ensure you are using an appropriate solvent system. For compounds like this, mixtures like ethanol/water are often effective.[8] The product should be highly soluble in the primary solvent at elevated temperatures and poorly soluble at room temperature, while impurities should remain soluble.
-
Control the Cooling Rate: Do not crash-cool the solution. Allow it to cool slowly to room temperature first, then transfer to an ice bath. Slow cooling promotes the growth of larger, purer crystals.[10]
-
Seeding: If you have a small amount of pure, crystalline product, add a few seed crystals once the solution is saturated during cooling. This provides a template for crystal growth and can prevent oiling out.
-
Anti-Solvent Addition Rate: If using an anti-solvent (e.g., adding water to an ethanol solution), add it slowly with vigorous stirring at a temperature where the product is still fully dissolved. Adding it too quickly will cause the product to precipitate as an oil.
Section 3: Illustrative Experimental Protocol & Scale-Up Considerations
This protocol describes a generic Nucleophilic Aromatic Substitution (SNAr) reaction and highlights key considerations for scaling from 1g to 20g.
Reaction: SNAr with a Primary Amine
| Parameter | 1g Scale (25 mL Flask) | 20g Scale (500 mL Reactor) | Rationale for Change |
| This compound | 1.0 g | 20.0 g | 20x Scale-up |
| Solvent (e.g., DMF) | 10 mL | 200 mL | Maintain concentration |
| Primary Amine | 1.1 equivalents | 1.1 equivalents | Maintain stoichiometry |
| Base (e.g., K₂CO₃) | 1.5 equivalents | 1.5 equivalents | Maintain stoichiometry |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures efficient mixing in larger volume.[5] |
| Temperature Monitoring | Thermometer in heating bath | Thermocouple in reaction mixture | Critical for monitoring the true reaction temp.[6] |
| Amine Addition | Added in one portion | Added dropwise over 60-90 min | Controls reaction exotherm.[4] |
| Cooling | Ice/water bath | Jacketed reactor with chiller | Provides necessary cooling capacity for the larger heat load. |
Step-by-Step Methodology (20g Scale):
-
Vessel Setup: Assemble a 500 mL jacketed reactor equipped with an overhead stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with this compound (20.0 g), K₂CO₃, and DMF (200 mL).
-
Initial Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the chiller.
-
Controlled Addition: Dissolve the primary amine in a small amount of DMF and add it to the dropping funnel. Add the amine solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the reaction progress by taking small aliquots and analyzing them by LCMS or TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into 1 L of ice-cold water with vigorous stirring.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with water to remove inorganic salts and residual DMF.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) as determined by small-scale trials.[8][10] Dry the final product under vacuum.
Section 4: Visualizing Workflows and Safety Concepts
Clear visual aids are essential for understanding complex relationships in process scale-up.
Diagram 1: Troubleshooting Workflow for Poor Scale-Up Results
Caption: Decision tree for troubleshooting common scale-up failures.
Diagram 2: Key Physical Principles of Chemical Scale-Up
Caption: Relationship between volume, physical properties, and safety risks.
Section 5: References
-
Directing Effect of the Nitro Group in EAS. (2017). YouTube. 11
-
Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. 12
-
What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? (2018). Quora. 13
-
In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Vedantu. 14
-
Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. 15
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. 2
-
Nitration of methyl benzoate. (2022). RSC Education. 8
-
Scale-up Reactions. (2019). Division of Research Safety | Illinois. 6
-
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem. 16
-
The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Scribd. 9
-
Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022). YouTube. 10
-
Scale Up Safety. (2023). Stanford Environmental Health & Safety. 5
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013). YouTube. 17
-
NITRATION OF METHYL BENZOATE. University of Missouri–St. Louis. 18
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. 3
-
SOME SCALE-UP CONSIDERATIONS. CatSci Ltd. 1
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). DEKRA. 19
-
This compound. MySkinRecipes. 20
-
Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate. Benchchem. 21
-
Rules of Thumb: Scale-up. (2023). The Chemical Engineer. 7
-
How do you safely scale up a given chemical reaction? (2023). Scientific Update. 22
-
This compound. (2024). Benchchem. 23
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. 24
-
Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. 25
References
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- 3. pubs.acs.org [pubs.acs.org]
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- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
- 13. quora.com [quora.com]
- 14. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. This compound [myskinrecipes.com]
- 21. benchchem.com [benchchem.com]
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- 25. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Incomplete Reactions of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Welcome to the Technical Support Center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with Methyl 4-cyano-2-fluoro-5-nitrobenzoate. This resource is designed to be a practical tool for troubleshooting common issues encountered during the chemical modification of this versatile synthetic intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve higher yields and purity.
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of kinase inhibitors and anti-inflammatory agents.[1] Its reactivity is primarily centered around two key transformations: nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and reduction of the nitro group. This guide will address incomplete reactions and other common challenges associated with these transformations in a direct question-and-answer format.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Issue 1: Incomplete Nucleophilic Aromatic Substitution (SNAr)
Q1: My SNAr reaction with this compound is showing significant amounts of unreacted starting material by TLC/LC-MS analysis. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete SNAr reactions with this substrate are common and can usually be resolved by systematically evaluating the following factors:
-
Insufficient Activation of the Aromatic Ring: The SNAr mechanism relies on the aromatic ring being sufficiently electron-deficient to be attacked by a nucleophile.[2][3] In this compound, the nitro (-NO₂) and cyano (-CN) groups are strong electron-withdrawing groups that activate the ring for nucleophilic attack, particularly at the ortho and para positions relative to their location. The fluorine atom is the leaving group. If your reaction is still sluggish, it's possible the nucleophile is not potent enough or the reaction conditions are not optimal.
-
Nucleophile Strength and Concentration: The rate of an SNAr reaction is directly influenced by the nucleophilicity and concentration of the attacking species. Weakly nucleophilic reagents will react slowly.
-
Solution:
-
Increase Nucleophile Concentration: Employing a slight excess (1.1 to 1.5 equivalents) of the nucleophile can often improve reaction rates.
-
Use a Stronger Base: If your nucleophile is an amine or alcohol, the addition of a non-nucleophilic base (e.g., DIPEA, DBU) or a stronger inorganic base (e.g., K₂CO₃, Cs₂CO₃) can deprotonate the nucleophile, increasing its nucleophilicity.
-
-
-
Reaction Temperature: SNAr reactions often have a significant activation energy barrier.
-
Solution: Gradually increasing the reaction temperature in increments of 10-20 °C can dramatically increase the reaction rate. Monitor the reaction closely for the formation of byproducts at higher temperatures.
-
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents are ideal for SNAr reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).
-
-
Steric Hindrance: Bulky nucleophiles or significant steric crowding around the reaction site can impede the approach of the nucleophile.[4][5][6] While the fluorine on this compound is not exceptionally hindered, a sterically demanding nucleophile can slow the reaction.
-
Solution: If steric hindrance is suspected, prolonged reaction times and higher temperatures may be necessary.
-
Q2: I'm observing the formation of a side product that appears to be the result of hydrolysis of the methyl ester. How can I prevent this?
A2: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, especially under basic conditions or if there is water present in the reaction mixture.
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: If a base is required, consider using a non-hydroxide base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also good alternatives.
-
Work-up Procedure: During the work-up, minimize the contact time with aqueous basic solutions. Neutralize the reaction mixture with a mild acid (e.g., saturated aqueous NH₄Cl) before extraction.[7]
Issue 2: Incomplete Reduction of the Nitro Group
Q3: I am trying to reduce the nitro group to an amine, but the reaction is incomplete, showing both starting material and the desired product. How can I improve the conversion?
A3: The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis.[8][9] Incomplete reduction can be due to several factors related to the choice of reducing agent and reaction conditions.
-
Choice of Reducing Agent and Catalyst Activity: The effectiveness of the reduction is highly dependent on the chosen method.
-
Catalytic Hydrogenation (H₂/Pd/C or Raney Nickel): This is a very common and effective method.[8][10]
-
Catalyst Deactivation: The catalyst (e.g., Palladium on carbon) can become poisoned by impurities in the starting material or solvent. Ensure high-purity reagents are used.
-
Insufficient Catalyst Loading: A typical catalyst loading is 5-10 mol% of the metal relative to the substrate. If the reaction is slow, increasing the catalyst loading may be beneficial.
-
Inadequate Hydrogen Pressure: For challenging reductions, increasing the hydrogen pressure (if your equipment allows) can improve the reaction rate.
-
-
Metal-Mediated Reductions (e.g., SnCl₂·2H₂O, Fe/HCl, Zn/AcOH): These methods are also widely used.[10][11]
-
Stoichiometry of the Reducing Agent: These reactions require a stoichiometric amount of the metal reductant. Ensure you are using a sufficient excess (typically 3-5 equivalents) of the metal.
-
Activation of the Metal: The surface of the metal may be oxidized. Pre-treating the metal with a dilute acid can sometimes improve its reactivity.
-
-
-
Reaction Time and Temperature: Nitro reductions can sometimes be slow at room temperature.
-
Solution: Increasing the reaction temperature (e.g., to 40-60 °C) can often accelerate the reaction. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Solvent Selection: The solvent must be compatible with the chosen reducing agent.
-
For Catalytic Hydrogenation: Methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF) are common choices.
-
For Metal-Mediated Reductions: Ethanol, methanol, acetic acid, or aqueous solutions of acids are typically used.
-
Q4: During the nitro group reduction, I am also seeing reduction of the cyano group. How can I achieve chemoselective reduction of the nitro group?
A4: While the cyano group is generally less reactive towards many reducing agents than the nitro group, over-reduction can occur under harsh conditions.
-
Milder Reducing Agents: Tin(II) chloride (SnCl₂) is known for its mildness and can often selectively reduce a nitro group in the presence of other reducible functional groups.[10]
-
Controlled Catalytic Hydrogenation: Using a less reactive catalyst or lower hydrogen pressure can sometimes provide better selectivity. Raney Nickel can be a good alternative to Pd/C in some cases, especially if dehalogenation is a concern with other substrates.[8][10]
-
Reaction Monitoring: Careful monitoring of the reaction is crucial.[12][13] Stop the reaction as soon as the starting material is consumed to prevent over-reduction of the desired product.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is a quick and effective method for routine reaction monitoring. For more quantitative and sensitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. More advanced techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can provide real-time data without the need for work-up.[14]
Q: My product is an oil and does not precipitate upon quenching the reaction. What is the best work-up procedure?
A: If your product is an oil or remains dissolved in the aqueous phase after quenching, you should perform a liquid-liquid extraction.[15] Transfer the quenched reaction mixture to a separatory funnel and extract several times with a suitable organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[16][17]
Q: I am having trouble with emulsions during the aqueous work-up. How can I resolve this?
A: Emulsions are common, especially when using basic washes.[15] To break an emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer. Gentle swirling of the separatory funnel instead of vigorous shaking can also help. In persistent cases, filtering the emulsified layer through a pad of Celite® or glass wool can be effective.[15]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) is added the nucleophile (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
The reaction mixture is stirred at room temperature or heated to 50-80 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
If a solid precipitates, it is collected by vacuum filtration and washed with water.
-
If no solid forms, the mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Nitro Group Reduction using SnCl₂·2H₂O
-
To a stirred solution of the nitro-containing starting material (1.0 eq) in ethanol or ethyl acetate (0.1-0.2 M) is added tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).
-
The reaction mixture is heated to reflux (typically 60-80 °C).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and a saturated aqueous solution of sodium bicarbonate is slowly added until the pH is ~8.
-
The resulting suspension is filtered through a pad of Celite® to remove the tin salts.
-
The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude amine.
Data Summary
| Parameter | SNAr Reaction | Nitro Group Reduction (SnCl₂) |
| Solvent | DMF, DMSO, NMP, MeCN | EtOH, EtOAc, MeOH |
| Temperature | 25 - 100 °C | 60 - 80 °C |
| Reagents | Nucleophile (1.1-1.5 eq), Base (e.g., K₂CO₃, 2.0 eq) | SnCl₂·2H₂O (4.0-5.0 eq) |
| Reaction Time | 1 - 24 hours | 1 - 6 hours |
| Work-up | Aqueous quench, extraction | Basic work-up, filtration of tin salts |
Visualizations
Caption: Troubleshooting workflow for incomplete SNAr reactions.
Caption: Troubleshooting workflow for incomplete nitro group reductions.
References
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
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Grokipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
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Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
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University of Calgary. (n.d.). Reduction of Nitro groups. Retrieved from [Link]
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Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
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American Chemical Society. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Retrieved from [Link]
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The Analytical Scientist. (n.d.). Real-Time Reaction Monitoring for the Synthetic Organic Chemist: Easy Sampling of Air-Sensitive Compounds. Retrieved from [Link]
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Cole-Parmer. (2024, August 5). Organic Synthesis and Reaction Monitoring Process. Retrieved from [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
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PubMed Central. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
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ResearchGate. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]
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University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
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Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
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Reddit. (2020, December 30). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. Retrieved from [Link]
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Scribd. (n.d.). Organic Reaction Workup Guide. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Quantifying Methyl 4-cyano-2-fluoro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of intermediates is paramount. Methyl 4-cyano-2-fluoro-5-nitrobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure the quality, consistency, and safety of the final drug product.[1][2][3] This guide provides an in-depth comparison of two common and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this critical intermediate. The validation of these methods is framed within the context of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, ensuring a foundation of scientific integrity and regulatory compliance.[4][5][6][7]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[8] This involves a thorough evaluation of performance characteristics such as accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[3][9][10] This guide will not only present hypothetical, yet scientifically grounded, methods for the analysis of this compound but will also delve into the causality behind the experimental choices and the self-validating nature of the described protocols.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Workhorse for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating and quantifying a wide array of compounds. For a polar, aromatic compound like this compound, a reversed-phase HPLC method with UV detection is a logical and efficient choice.
The Rationale Behind the Method
The selection of a reversed-phase method is based on the non-polar nature of the stationary phase (typically C18) and a polar mobile phase. This setup is ideal for retaining and separating moderately polar compounds like our target analyte. UV detection is suitable due to the presence of a chromophore (the nitroaromatic ring system) in the molecule, which will absorb UV light at a specific wavelength, allowing for sensitive and selective quantification.
Proposed HPLC-UV Method
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides excellent resolving power for a wide range of analytes. The dimensions and particle size offer a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | This isocratic mobile phase composition provides a suitable polarity to achieve a reasonable retention time for the analyte. Acetonitrile is a common organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | A typical flow rate that ensures good peak shape and a reasonable run time. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and improves peak symmetry. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the nitrobenzoate moiety. |
| Standard Solutions | Prepared in mobile phase | Dissolving the reference standard in the mobile phase ensures compatibility and good peak shape. |
| Sample Preparation | Dissolve in mobile phase | A simple and direct sample preparation method to minimize variability. |
Validation Protocol for the HPLC-UV Method
The validation of this HPLC method must adhere to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][11][12]
1.3.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][5]
-
Experimental Protocol:
-
Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a solution of the this compound reference standard.
-
Analyze a sample of the drug substance spiked with known related substances or impurities.
-
Subject a sample to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation and analyze the stressed sample to ensure that the degradation products do not interfere with the analyte peak.
-
1.3.2. Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.
-
1.3.3. Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[3][5][7]
-
Experimental Protocol:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine determinations (three replicates at each of the three concentration levels).
-
Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.
-
1.3.4. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[3][12]
-
Experimental Protocol (Repeatability):
-
Analyze a minimum of six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Calculate the RSD of the peak areas. The acceptance criterion is typically an RSD of ≤2%.
-
-
Experimental Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Compare the results from both studies.
-
1.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of known concentration.
-
Visualizing the HPLC Validation Workflow
Caption: Workflow for HPLC-UV method validation.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Trace Level Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the highly specific detection of MS. This makes it particularly suitable for identifying and quantifying compounds at low levels, and for providing structural information that confirms the identity of the analyte. For a semi-volatile compound like this compound, GC-MS offers an excellent alternative to HPLC.
The Rationale Behind the Method
The choice of GC-MS is driven by the volatility of the analyte and the desire for high specificity. The compound is expected to be sufficiently volatile to be analyzed by GC without derivatization. The mass spectrometer provides a "fingerprint" of the molecule in the form of a mass spectrum, which is highly specific and can be used for definitive identification and quantification, even in complex matrices.
Proposed GC-MS Method
| Parameter | Condition | Rationale |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar capillary column that is well-suited for the separation of a wide range of semi-volatile organic compounds. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature program allows for the separation of the analyte from any potential impurities with different boiling points. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas that is standard for GC-MS. |
| Injection Mode | Splitless (1 µL) | Suitable for trace analysis, ensuring that the entire sample is transferred to the column. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique that produces reproducible fragmentation patterns. |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | For quantification, monitoring specific ions of the analyte increases sensitivity and selectivity. Key ions for this compound would need to be determined from a full scan spectrum. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and the MS. |
| Ion Source Temp | 230 °C | An optimal temperature for ionization. |
Validation Protocol for the GC-MS Method
The validation of the GC-MS method will also follow the principles outlined in the ICH guidelines.
2.3.1. Specificity
In GC-MS, specificity is inherently high due to the detection of specific mass fragments.
-
Experimental Protocol:
-
Analyze a blank solvent to ensure no interfering peaks in the chromatogram at the retention time of the analyte for the selected ions.
-
Analyze a standard of this compound to determine its retention time and mass spectrum.
-
Confirm the identity of the analyte peak in a sample by comparing its retention time and mass spectrum to that of the reference standard.
-
Analyze spiked samples to demonstrate that matrix components do not interfere with the detection of the target ions.
-
2.3.2. Linearity
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions covering the expected concentration range.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration.
-
Perform a linear regression analysis and evaluate the correlation coefficient (r²), y-intercept, and slope.
-
2.3.3. Accuracy
-
Experimental Protocol:
-
Perform a recovery study by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., low, medium, and high).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery.
-
2.3.4. Precision
-
Experimental Protocol (Repeatability and Intermediate Precision):
-
Similar to the HPLC method, analyze replicate injections of a standard solution under the same conditions on the same day (repeatability) and under varied conditions (different day, analyst, instrument) for intermediate precision.
-
Calculate the RSD for the peak areas.
-
2.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Experimental Protocol:
-
These are typically determined based on the signal-to-noise ratio of the chromatogram for the quantifying ion, similar to the HPLC method.
-
Visualizing the GC-MS Validation Workflow
Caption: Workflow for GC-MS method validation.
Comparative Summary of Validated Methods
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the need for high throughput, the expected concentration of the analyte, and the complexity of the sample matrix.
| Parameter | HPLC-UV | GC-MS |
| Specificity | Good, based on retention time and UV spectrum. Potential for interference from co-eluting compounds with similar UV absorbance. | Excellent, based on retention time and unique mass fragmentation pattern. Highly definitive identification. |
| Sensitivity (LOD/LOQ) | Generally in the low ng range. | Can reach pg levels, especially in SIM mode. |
| Linearity (Typical r²) | >0.999 | >0.995 |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% |
| Precision (%RSD) | <2% | <5% |
| Sample Throughput | High, with typical run times of 5-15 minutes. | Moderate, with typical run times of 15-30 minutes. |
| Instrumentation Cost | Moderate | High |
| Robustness | Generally robust, but sensitive to changes in mobile phase composition and column temperature. | Robust, but sensitive to inlet and column activity. |
Conclusion: A Scientifically Sound Approach to Method Validation
The validation of analytical methods is a critical component of quality assurance in the pharmaceutical industry.[9] This guide has provided a comparative framework for validating two powerful analytical techniques, HPLC-UV and GC-MS, for the quantification of this compound. While the presented methods are illustrative, the validation protocols are grounded in the authoritative principles of the ICH and FDA.[4][13][14]
The choice of method will ultimately be dictated by the specific analytical needs. HPLC-UV offers a robust, high-throughput solution for routine quality control, while GC-MS provides unparalleled specificity and sensitivity, making it ideal for trace analysis and confirmatory testing. Regardless of the method chosen, a rigorous validation process is non-negotiable to ensure the generation of reliable and accurate data, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). ECA Academy. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]
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Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners. [Link]
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FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024). BioPharm International. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Starodub. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]
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Validating Analytical Methods in Pharmaceuticals - Pharmuni. (n.d.). Pharmuni. [Link]
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Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. [Link]
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Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]
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A Comparative Guide to Assessing the Biological Activity of Methyl 4-cyano-2-fluoro-5-nitrobenzoate Derivatives
For drug discovery researchers and medicinal chemists, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous biological evaluation. The Methyl 4-cyano-2-fluoro-5-nitrobenzoate core is a fascinating starting point, offering a rich tapestry of chemical handles for derivatization.[1] The electron-withdrawing properties of the nitro and cyano groups, combined with the metabolic stability often conferred by the fluorine atom, make its derivatives prime candidates for a range of therapeutic applications, including kinase inhibitors and novel antimicrobial agents.[1][2]
This guide provides an in-depth, technically-grounded framework for assessing the biological activity of a library of novel this compound derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust approach to data generation and interpretation.
The Central Role of the Nitro Group: A Prodrug Strategy
A foundational concept for understanding the activity of this compound class is the bioactivation of the nitroaromatic moiety.[3] The nitro group itself is often not the active agent but rather a prodrug element that requires enzymatic reduction within the target cell or microorganism to exert its effect.[4] This reduction, often carried out by nitroreductase enzymes, generates reactive intermediates like nitroso and hydroxylamine species, and ultimately reactive nitrogen or oxygen species (RNS/ROS), which can induce cellular damage, covalent modification of DNA, or other cytotoxic effects.[4][5][6] This reductive activation is a double-edged sword; it is the basis for therapeutic efficacy but also a potential source of toxicity and mutagenicity.[3][7]
Caption: General mechanism of nitroaromatic drug bioactivation.
A Validated Workflow for Biological Assessment
A systematic, multi-tiered approach is essential for efficiently screening a new library of derivatives. This ensures that resources are focused on the most promising candidates and that comprehensive data is collected for structure-activity relationship (SAR) analysis.
Caption: A systematic workflow for assessing novel chemical derivatives.
Part 1: Anticancer Activity Assessment
The structural motifs within these derivatives are common in molecules designed to target cellular proliferation, making anticancer screening a logical first step.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-malignant control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.
-
Self-Validation: Include wells with vehicle control (e.g., 0.1% DMSO) to establish baseline viability and a positive control (e.g., Doxorubicin) to confirm assay sensitivity.[10]
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[9]
Comparative Data: Cytotoxicity Profile (Illustrative)
The goal is to identify compounds with potent activity against cancer cells and significantly lower activity against non-malignant cells, indicating a favorable therapeutic window.
| Derivative ID | R-Group Modification | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HEK293 (µM) | Selectivity Index (SI)* |
| Parent | -H | 15.2 | 21.8 | 35.5 | ~1.9 |
| D-01 | 5-NH₂ | 2.5 | 4.1 | > 50 | > 15 |
| D-02 | 5-N(CH₃)₂ | 8.9 | 12.3 | 41.2 | ~4.1 |
| D-03 | 2-OCH₃ | 25.1 | 30.5 | 45.0 | ~1.6 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 2.5 | ~2.7 |
*Selectivity Index (SI) = IC₅₀ in HEK293 / Average IC₅₀ in Cancer Cells. A higher SI is desirable.
Part 2: Antimicrobial Activity Assessment
Nitroaromatic compounds have a long history as antimicrobial agents, particularly against anaerobic bacteria and certain parasites, where the low-oxygen environment facilitates the necessary reductive bioactivation.[4][6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that prevents visible microbial growth.
Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Inoculate each well with a standardized suspension of the microbial strain (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) to a final concentration of approximately 5 x 10⁵ CFU/mL.[8]
-
Controls (Self-Validation):
-
Negative Control: Wells with inoculated broth only (to confirm microbial growth).
-
Positive Control: Wells with a standard antibiotic (e.g., Ciprofloxacin) to confirm bacterial susceptibility and assay integrity.[11]
-
Sterility Control: Wells with uninoculated broth to check for contamination.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.
Comparative Data: Antimicrobial Profile (Illustrative)
| Derivative ID | R-Group Modification | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| Parent | -H | 64 | 128 |
| D-01 | 5-NH₂ | 128 | >256 |
| D-04 | 5-piperazinyl | 8 | 32 |
| D-05 | 5-morpholinyl | 16 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Part 3: Mechanistic Elucidation - Kinase Inhibition
The core structure of these derivatives resembles scaffolds known to interact with the ATP-binding pocket of protein kinases.[12][13] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.[13]
Rationale for Kinase Targeting
Many kinase inhibitors are heterocyclic structures that form hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The nitrobenzoate scaffold can be derivatized to mimic these interactions. For example, Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell signaling and a validated target in autoimmune diseases and B-cell malignancies.[12]
Caption: Simplified signaling pathway showing BTK as a therapeutic target.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Methodology:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the purified kinase enzyme (e.g., recombinant human BTK), and the test derivative at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding a mixture of the kinase substrate (a specific peptide) and ATP.[8]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature. The kinase will transfer a phosphate group from ATP to its substrate.
-
Detection: Add a "stop" solution containing a detection reagent. This reagent is often an antibody that specifically recognizes the phosphorylated substrate, linked to a fluorescent probe. The fluorescence intensity is proportional to the amount of phosphorylated product, and thus to the kinase activity.
-
Data Acquisition: Read the fluorescence signal on a suitable plate reader.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.
Comparative Data: Kinase Inhibition Profile (Illustrative)
| Derivative ID | R-Group Modification | BTK Inhibition IC₅₀ (nM) |
| Parent | -H | > 10,000 |
| D-01 | 5-NH₂ | 5,200 |
| D-06 | 5-(4-aminopiperidin-1-yl) | 15 |
| D-07 | 5-(4-hydroxypiperidin-1-yl) | 85 |
| Ibrutinib | (Positive Control) | 0.5 |
Conclusion and Forward Look
This guide outlines a robust, multi-faceted strategy for evaluating the biological potential of this compound derivatives. By systematically assessing their anticancer, antimicrobial, and specific enzyme-inhibitory activities, researchers can build a comprehensive structure-activity relationship profile. The illustrative data presented highlights a common scenario in drug discovery: subtle changes to a core scaffold (e.g., modifying the substituent at the 5-position) can dramatically alter biological activity and target specificity. Derivatives with an amino group (D-01) showed enhanced cytotoxicity with improved selectivity, while elaboration into piperazinyl (D-04) or piperidinyl (D-06) moieties conferred potent antimicrobial or kinase inhibitory activity, respectively. This underscores the importance of a diverse derivatization strategy coupled with a broad yet logical biological screening cascade to unlock the full therapeutic potential of this versatile chemical class.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 4-cyano-2-fluoro-5-nitrobenzoate Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the Methyl 4-cyano-2-fluoro-5-nitrobenzoate scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind analog design, detailed synthetic methodologies, and robust protocols for biological evaluation. By integrating established principles of medicinal chemistry with field-proven insights, this guide aims to serve as a practical resource for the exploration of this compound class and its therapeutic potential.
Introduction: The Therapeutic Potential of the this compound Scaffold
This compound is a synthetic organic compound characterized by a highly functionalized benzene ring.[1] The presence of electron-withdrawing groups such as the nitrile (-CN), fluoro (-F), and nitro (-NO2) moieties suggests a potential for diverse biological activities.[2] These functional groups are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their binding affinity to biological targets and metabolic stability.[3] Specifically, the nitroaromatic scaffold is a well-established pharmacophore in various antimicrobial and anticancer agents, where its activity is often linked to bioreduction processes within target cells.[4]
While extensive SAR studies on this compound itself are not widely published, its structural motifs are present in numerous biologically active molecules. This guide will, therefore, extrapolate from the known SAR of related compound classes to propose a systematic exploration of its analogs. The core hypothesis is that modifications to the ester, nitrile, and aromatic substituents will significantly impact the compound's biological profile, offering pathways to optimize potency, selectivity, and safety.
Strategic Design and Synthesis of Analog Libraries
A systematic SAR study begins with the rational design of an analog library.[5] The goal is to probe the influence of various structural modifications on biological activity. For the this compound scaffold, we will focus on three key regions for modification: the methyl ester, the cyano group, and the aromatic ring substituents.
Proposed Synthetic Workflow
The synthesis of analogs will be based on established organic chemistry principles, starting from commercially available precursors. The general workflow is designed to be modular, allowing for the efficient generation of a diverse library of compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.
Experimental Protocol: Synthesis of this compound Analogs
The following protocols are examples that can be adapted for the synthesis of a diverse library of analogs.
Protocol 2.2.1: Esterification of the Parent Carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve the corresponding 4-cyano-2-fluoro-5-nitrobenzoic acid (1 equivalent) in methanol (10 mL per gram of acid).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture over ice water. Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl ester.
Protocol 2.2.2: Amide Formation via the Ester
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring by TLC. For less reactive amines, a base such as triethylamine may be added.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel.
Comparative Biological Evaluation
Based on the structural motifs present in the core scaffold, it is anticipated that the analogs will exhibit antimicrobial and/or anticancer activities.[3][4] The following experimental protocols are designed to screen for these potential biological effects.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Protocol 3.1.1: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: Grow a pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
In Vitro Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity and is widely employed to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.[4]
Protocol 3.2.1: Cytotoxicity Screening
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Structure-Activity Relationship Analysis and Data Interpretation
The data obtained from the biological assays will be compiled and analyzed to establish clear SAR trends.[6] The following table provides a hypothetical framework for summarizing the data.
| Analog ID | R1 (Ester/Amide) | R2 (Nitrile/Tetrazole) | Aromatic Substituent | MIC (µg/mL) | IC50 (µM) |
| Parent | -OCH3 | -CN | 2-F, 5-NO2 | ||
| A-1 | -NHCH3 | -CN | 2-F, 5-NO2 | ||
| A-2 | -N(CH3)2 | -CN | 2-F, 5-NO2 | ||
| B-1 | -OCH3 | Tetrazole | 2-F, 5-NO2 | ||
| C-1 | -OCH3 | -CN | 2-Cl, 5-NO2 | ||
| C-2 | -OCH3 | -CN | 2-F, 5-NH2 |
Key SAR Insights (Hypothetical)
-
Influence of the Ester/Amide Group (R1): Conversion of the methyl ester to small alkyl amides may enhance activity due to the potential for additional hydrogen bonding interactions with the biological target.
-
Role of the Nitrile Group (R2): Bioisosteric replacement of the nitrile with a tetrazole ring could improve metabolic stability and aqueous solubility, potentially leading to an improved pharmacokinetic profile.
-
Impact of Aromatic Substituents:
-
The position and nature of the halogen (e.g., F vs. Cl) can influence lipophilicity and cell permeability.
-
Reduction of the nitro group to an amine is expected to significantly alter the electronic properties and may either increase or decrease activity depending on the mechanism of action.
-
Caption: Logical relationships in the SAR study of the core scaffold.
Conclusion and Future Directions
This guide outlines a systematic approach to the SAR exploration of this compound analogs. The proposed synthetic strategies and biological evaluation protocols provide a robust framework for identifying novel compounds with potential therapeutic applications. Future work should focus on the synthesis of the designed analog library, followed by the comprehensive biological testing outlined herein. Promising lead compounds can then be subjected to further optimization and mechanistic studies to elucidate their mode of action. The integration of computational methods, such as molecular docking and QSAR, could further accelerate the drug discovery process.[5]
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A Comparative Spectroscopic Guide to Methyl 4-cyano-2-fluoro-5-nitrobenzoate and Its Key Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Methyl 4-cyano-2-fluoro-5-nitrobenzoate is a valuable building block in medicinal chemistry, offering multiple reaction sites for the synthesis of complex pharmaceutical intermediates.[1][2] Understanding the spectroscopic signatures of this starting material and its subsequent products is crucial for reaction monitoring, quality control, and the unambiguous confirmation of molecular identity.
This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound and its derivatives resulting from three common transformations: reduction of the nitro group, hydrolysis of the methyl ester, and nucleophilic substitution of the fluorine atom. By examining the expected changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this document serves as a practical reference for scientists working with these and similar compounds.
The Parent Compound: this compound
The molecular structure of this compound incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro (-NO₂), cyano (-CN), and fluoro (-F) groups, along with the methyl ester (-COOCH₃), significantly influences the electronic environment of the aromatic ring, which is directly observable in its spectra.
Spectroscopic Comparison with Key Derivatives
The true utility of spectroscopic analysis becomes evident when comparing the parent compound to its reaction products. The following sections detail the expected spectral shifts and changes upon transformation of this compound.
Reduction of the Nitro Group: Formation of Methyl 4-cyano-2-fluoro-5-aminobenzoate
The reduction of the nitro group to an amine is a common and powerful transformation in organic synthesis. This change from a strongly electron-withdrawing group to an electron-donating group results in dramatic and predictable changes across all spectroscopic methods.
Comparative Spectroscopic Data: Nitro vs. Amino Derivative
| Spectroscopic Technique | This compound (Parent) | Methyl 4-cyano-2-fluoro-5-aminobenzoate (Product) | Rationale for Change |
| ¹H NMR | Aromatic protons are significantly deshielded (downfield shifts).[3] | Aromatic protons experience significant shielding (upfield shifts) due to the electron-donating NH₂ group. Appearance of a broad singlet for the -NH₂ protons.[4] | The -NH₂ group donates electron density to the aromatic ring, increasing the shielding of the aromatic protons. |
| ¹³C NMR | Aromatic carbons are deshielded. The carbon bearing the nitro group is particularly deshielded.[5] | Aromatic carbons are shielded. The carbon attached to the amino group shows a significant upfield shift. | The electron-donating nature of the -NH₂ group increases the electron density on the aromatic carbons. |
| IR Spectroscopy | Strong asymmetric and symmetric N-O stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹.[6] | Disappearance of N-O stretching bands. Appearance of two N-H stretching bands around 3300-3500 cm⁻¹ and an N-H bending band around 1600 cm⁻¹.[7] | The nitro group is replaced by the primary amine group, which has characteristic N-H vibrational modes. |
| UV-Vis Spectroscopy | Absorption maximum at a shorter wavelength due to the electron-withdrawing nitro group.[8] | A significant red shift (bathochromic shift) in the absorption maximum.[9][10] | The amino group extends the conjugation and acts as a strong auxochrome, lowering the energy gap for electronic transitions. |
| Mass Spectrometry | Molecular ion peak (M⁺). Characteristic fragmentation includes the loss of -NO₂ and -OCH₃.[11] | Molecular ion peak (M⁺) at a lower m/z. Fragmentation patterns will be dominated by the amine functionality. | The reduction of the nitro group to an amine results in a decrease in molecular weight by 30 amu (NO₂ vs. NH₂). |
Hydrolysis of the Methyl Ester: Formation of 4-cyano-2-fluoro-5-nitrobenzoic Acid
Hydrolysis of the methyl ester to a carboxylic acid is a fundamental reaction for creating precursors for amide bond formation or for altering the solubility of a compound. The spectroscopic changes are primarily localized to the ester functionality.
Comparative Spectroscopic Data: Ester vs. Carboxylic Acid Derivative
| Spectroscopic Technique | This compound (Parent) | 4-cyano-2-fluoro-5-nitrobenzoic Acid (Product) | Rationale for Change |
| ¹H NMR | Presence of a sharp singlet around 3.9 ppm for the -OCH₃ protons.[12] | Disappearance of the -OCH₃ singlet. Appearance of a broad singlet at a downfield chemical shift (typically >10 ppm) for the carboxylic acid -OH proton. | The methyl group of the ester is removed and replaced by the acidic proton of the carboxylic acid. |
| ¹³C NMR | Presence of a signal for the methoxy carbon (-OCH₃) around 53 ppm. | Disappearance of the methoxy carbon signal. | The methoxy group is no longer present in the molecule. |
| IR Spectroscopy | Strong C=O stretching band for the ester around 1720-1740 cm⁻¹. C-O stretching bands around 1250-1300 cm⁻¹. | C=O stretching band for the carboxylic acid shifts to a lower wavenumber (around 1700-1725 cm⁻¹) due to hydrogen bonding. Appearance of a very broad O-H stretching band from 2500-3300 cm⁻¹.[13] | The ester group is converted to a carboxylic acid, which exhibits characteristic broad O-H stretching due to dimerization via hydrogen bonding. |
| UV-Vis Spectroscopy | Minor changes in the absorption maximum are expected. | The electronic transitions of the aromatic system are not significantly altered by the hydrolysis of the ester group.[14] | The chromophore, the nitroaromatic system, remains largely unchanged. |
| Mass Spectrometry | Molecular ion peak (M⁺). | Molecular ion peak (M⁺) at a lower m/z. Fragmentation may show loss of -COOH.[12] | The molecular weight decreases by 14 amu (CH₂). |
Nucleophilic Aromatic Substitution of Fluorine: Formation of Methyl 4-cyano-2-methoxy-5-nitrobenzoate
The activated fluorine atom is susceptible to nucleophilic aromatic substitution. Reaction with a nucleophile like methoxide results in the replacement of the fluorine with a methoxy group, which has a distinct effect on the spectroscopy of the molecule.
Comparative Spectroscopic Data: Fluoro vs. Methoxy Derivative
| Spectroscopic Technique | This compound (Parent) | Methyl 4-cyano-2-methoxy-5-nitrobenzoate (Product) | Rationale for Change |
| ¹H NMR | Aromatic protons will show coupling to the fluorine atom. | Disappearance of ¹H-¹⁹F coupling. Appearance of a new singlet for the aromatic methoxy group protons around 3.9-4.1 ppm.[15][16] | The fluorine atom is replaced by a methoxy group, which introduces new protons and removes the source of ¹H-¹⁹F coupling. |
| ¹³C NMR | The carbon attached to the fluorine will appear as a doublet with a large ¹J(C-F) coupling constant. Other aromatic carbons will show smaller C-F couplings. | Disappearance of C-F coupling. The carbon attached to the new methoxy group will shift, and a new signal for the methoxy carbon will appear around 56 ppm. | The replacement of fluorine with a methoxy group alters the electronic environment and removes the C-F coupling. |
| IR Spectroscopy | Presence of a C-F stretching band, typically in the 1000-1400 cm⁻¹ region. | Disappearance of the C-F stretching band. Appearance of C-O stretching bands for the aromatic ether. | The C-F bond is replaced by a C-O bond, leading to a change in the vibrational modes in the fingerprint region. |
| UV-Vis Spectroscopy | The absorption maximum may experience a slight shift. | The introduction of the electron-donating methoxy group can cause a small bathochromic shift. | The auxochromic effect of the methoxy group can slightly alter the energy of the electronic transitions. |
| Mass Spectrometry | Molecular ion peak (M⁺). | Molecular ion peak (M⁺) at a higher m/z. | The replacement of a fluorine atom (atomic weight ~19) with a methoxy group (-OCH₃, molecular weight ~31) results in an increase in molecular weight. |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following general protocols are recommended.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrumentation : A high-field Fourier Transform NMR (FT-NMR) spectrometer operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition :
-
¹H NMR : Utilize a standard single-pulse experiment with a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.
-
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used with the neat solid.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Processing : The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the analyte (typically 10⁻⁴ to 10⁻⁶ M) in a UV-transparent solvent such as ethanol or methanol.[8]
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Use a cuvette containing the pure solvent as a blank to zero the instrument. Then, record the absorbance of the sample solution over a wavelength range of approximately 200 to 800 nm.
-
Data Analysis : Identify the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI). For Gas Chromatography-Mass Spectrometry (GC-MS), a more volatile solvent like dichloromethane or ethyl acetate is preferred.[11]
-
Instrumentation : A mass spectrometer equipped with a suitable ionization source (e.g., ESI or Electron Ionization - EI) and mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition : Infuse the sample solution directly into the ion source or inject it into a gas chromatograph coupled to the mass spectrometer. Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the chemical transformations discussed and the general workflow for spectroscopic analysis.
Caption: Reaction pathways of this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a clear and detailed picture of the molecular transformations occurring. By understanding the characteristic spectral changes associated with common reactions such as nitro group reduction, ester hydrolysis, and nucleophilic substitution, researchers can confidently track the progress of their syntheses and verify the identity of their products. This guide serves as a foundational resource, empowering scientists to leverage the full potential of spectroscopic techniques in their research and development endeavors.
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A Senior Application Scientist’s Guide: Cost-Benefit Analysis of Methyl 4-cyano-2-fluoro-5-nitrobenzoate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. This has led to a high demand for versatile, fluorinated building blocks. Among these, Methyl 4-cyano-2-fluoro-5-nitrobenzoate has emerged as a crucial intermediate, particularly in the synthesis of targeted cancer therapies such as PARP (Poly ADP-ribose polymerase) inhibitors. This guide provides a comprehensive cost-benefit analysis of utilizing this reagent, comparing it with a viable alternative, 3-Fluoro-4-formylbenzonitrile , in the context of synthesizing a key precursor for the PARP inhibitor Olaparib.
This analysis is grounded in the principles of scientific integrity, drawing upon peer-reviewed literature and established chemical synthesis protocols to provide a balanced and objective comparison. Our goal is to equip researchers and drug development professionals with the necessary data and insights to make informed decisions about their synthetic strategies, balancing considerations of cost, efficiency, safety, and scalability.
The Synthetic Crossroads: Two Pathways to a Key Olaparib Intermediate
The synthesis of Olaparib, a first-in-class PARP inhibitor, provides an excellent case study for comparing the utility of this compound and its alternatives. A key intermediate in many reported syntheses of Olaparib is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid [1]. The journey to this intermediate can be approached from different starting points, two of which are highlighted below.
Pathway A: The Nucleophilic Aromatic Substitution (SNAr) Approach with this compound
This pathway leverages the inherent reactivity of the electron-deficient aromatic ring of this compound. The presence of a nitro group and a fluorine atom ortho and para to the cyano and ester groups activates the ring for nucleophilic aromatic substitution (SNAr).
Mechanistic Insight: The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. In this case, the highly electronegative fluorine atom serves as an excellent leaving group, and the nitro group provides powerful resonance stabilization to the anionic intermediate, thereby facilitating the reaction.
The general synthetic sequence is as follows:
-
SNAr Reaction: Reaction of this compound with a suitable phthalazinone precursor. The nucleophilic attack displaces the fluoride.
-
Reduction: The nitro group is reduced to an amine.
-
Further Transformations: Subsequent steps, including hydrolysis of the ester and nitrile groups, lead to the desired carboxylic acid intermediate.
Advantages:
-
High Regioselectivity: The positions of the activating groups direct the nucleophilic attack, leading to a specific isomer.
-
Milder Conditions: SNAr reactions on highly activated systems can often be carried out under relatively mild conditions.
Disadvantages:
-
Multi-step Process: The need to reduce the nitro group adds steps to the overall synthesis.
-
Potential for Side Reactions: The presence of multiple reactive sites (ester, nitrile, nitro) could lead to side reactions if not carefully controlled.
Pathway B: The Olefination Approach with 3-Fluoro-4-formylbenzonitrile
This alternative pathway begins with a different set of functionalities on the aromatic ring. Here, a formyl group (aldehyde) is used as a handle for carbon-carbon bond formation.
Mechanistic Insight: A common strategy in this pathway is the Horner-Wadsworth-Emmons (HWE) reaction. This involves the reaction of the aldehyde (3-Fluoro-4-formylbenzonitrile) with a phosphonate ylide to form an alkene. The geometry of the resulting alkene can often be controlled by the reaction conditions.
The general synthetic sequence is as follows:
-
Horner-Wadsworth-Emmons Reaction: Condensation of 3-Fluoro-4-formylbenzonitrile with a phosphonate ester derived from 2-formylbenzoic acid. This forms a stilbene-like intermediate[2].
-
Cyclization: Reaction with hydrazine hydrate leads to the formation of the phthalazinone ring system.
-
Hydrolysis: The nitrile group is hydrolyzed to the carboxylic acid.
Advantages:
-
Convergent Synthesis: The HWE reaction allows for the coupling of two complex fragments, which can be an efficient strategy.
-
Fewer Steps Post-Coupling: The core phthalazinone structure is assembled in a single step from the HWE product.
Disadvantages:
-
Reagent Stoichiometry and Purity: The HWE reaction can be sensitive to the purity of the reagents and stoichiometry, potentially impacting yield.
-
Stereoselectivity: The HWE reaction can produce a mixture of E and Z isomers, which may require separation or specific conditions to control.
Head-to-Head Comparison: A Data-Driven Analysis
| Feature | This compound (Pathway A) | 3-Fluoro-4-formylbenzonitrile (Pathway B) |
| Starting Material Cost | Generally higher due to a more complex multi-step synthesis. | Generally lower as it can be synthesized from more readily available precursors. |
| Overall Yield | Can be high, but the multi-step nature can lead to lower overall yields. | Reported overall yields for Olaparib synthesis via this route are competitive, with some eco-friendly methods reporting around 51%[3][4]. |
| Key Transformation | Nucleophilic Aromatic Substitution (SNAr) | Horner-Wadsworth-Emmons Olefination |
| Scalability | Generally scalable, but the reduction of the nitro group can pose challenges on a large scale. | The HWE reaction is a well-established and scalable industrial process. |
| Safety & Handling | The nitro group introduces toxicity and potential thermal instability. | The aldehyde can be an irritant. Some precursors like liquid bromine are hazardous. |
Cost Analysis: A direct cost comparison is challenging as prices fluctuate based on supplier, purity, and quantity. However, a qualitative assessment can be made based on the synthetic complexity of the starting materials. This compound, with its multiple functional groups, generally requires a more involved synthesis than 3-Fluoro-4-formylbenzonitrile. This suggests that for large-scale production, the latter may offer a cost advantage.
Performance Analysis: The overall yield is a critical factor in process efficiency. While SNAr reactions can be high-yielding for a single step, the cumulative yield over multiple steps in Pathway A may be lower than the more convergent approach of Pathway B. Recent developments in eco-friendly synthetic routes for Olaparib utilizing an HWE-type strategy have reported impressive overall yields of 51% in just four steps from commercially available materials[4].
Safety and Handling: Both pathways involve hazardous chemicals. Nitroaromatic compounds like this compound are often toxic and can be thermally unstable. The synthesis of 3-Fluoro-4-formylbenzonitrile can involve hazardous reagents such as liquid bromine or cuprous cyanide, although alternative, safer routes are being developed. A thorough risk assessment is essential for both pathways, especially during scale-up.
Experimental Protocols: From Bench to Scale
To provide a practical context, here are illustrative, high-level protocols for key transformations in both pathways.
Pathway A: Illustrative SNAr Protocol
Step-by-Step:
-
To a solution of this compound in a suitable aprotic polar solvent such as DMF, add the phthalazinone precursor and a mild, non-nucleophilic base (e.g., potassium carbonate).
-
Heat the reaction mixture to a temperature typically between 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
Pathway B: Illustrative Horner-Wadsworth-Emmons Protocol
Step-by-Step:
-
To a suspension of a strong base (e.g., sodium hydride) in an anhydrous solvent like THF at 0 °C, add a solution of the phosphonate ester dropwise.
-
Stir the mixture at this temperature for about 30 minutes to allow for the formation of the phosphonate ylide.
-
Add a solution of 3-Fluoro-4-formylbenzonitrile in the same solvent dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product, often a mixture of E/Z isomers, by column chromatography.
Senior Application Scientist's Recommendation
The choice between this compound and 3-Fluoro-4-formylbenzonitrile as a starting material for the synthesis of Olaparib intermediates is not straightforward and depends heavily on the specific objectives of the project.
-
For early-stage research and analog synthesis, the SNAr approach with This compound can be advantageous due to its predictable regioselectivity, which is beneficial when exploring structure-activity relationships. The modularity of this approach allows for the easy introduction of various nucleophiles.
-
For process development and large-scale manufacturing, the olefination pathway starting from 3-Fluoro-4-formylbenzonitrile appears to be more promising. The potential for a more convergent and shorter synthesis, coupled with a likely lower starting material cost, makes it an attractive option for producing large quantities of the target molecule. The development of greener and more atom-economical routes based on this starting material further enhances its appeal[4].
Ultimately, the decision should be based on a thorough evaluation of the specific project requirements, including budget, timeline, scale, and the available expertise and equipment. It is also crucial to consider the continuous evolution of synthetic methodologies, as new and more efficient routes are constantly being developed.
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A Researcher's Comparative Guide to Confirming the Purity of Synthesized Methyl 4-cyano-2-fluoro-5-nitrobenzoate
<_>
Abstract
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is a foundational requirement for advancing any research endeavor. This guide provides an in-depth, comparative analysis of various analytical methodologies for confirming the purity of Methyl 4-cyano-2-fluoro-5-nitrobenzoate, a key intermediate in the synthesis of pharmaceuticals.[1] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
Introduction: The Criticality of Purity in Drug Intermediates
This guide will compare and contrast the most effective techniques for this purpose:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Differential Scanning Calorimetry (DSC)
-
Elemental Analysis (EA)
Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Absolute Purity
Quantitative NMR (qNMR) stands as a powerful primary ratio method for determining the purity of small molecules without the need for a specific reference standard of the analyte itself.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[4] This allows for a direct comparison of the analyte's signal intensity to that of a certified internal standard of known purity.
Why qNMR is a Superior Choice for this Analyte
For a molecule like this compound, ¹H qNMR is particularly well-suited. The aromatic region of the spectrum is expected to show distinct, well-resolved signals for the two aromatic protons, minimizing the risk of overlap with potential impurities. Furthermore, the methyl ester protons provide an additional, clean singlet for quantification. The non-destructive nature of the technique is also a significant advantage when dealing with precious, synthesized material.[5]
Experimental Protocol: ¹H qNMR for Purity Determination
Objective: To determine the absolute purity of synthesized this compound using an internal standard.
Materials:
-
Synthesized this compound (Analyte)
-
Certified Internal Standard (e.g., Maleic Anhydride, 1,4-Dinitrobenzene) of known purity (≥99.5%)
-
Deuterated Solvent (e.g., DMSO-d₆, CDCl₃)
-
High-resolution NMR Spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized analyte into a clean vial.
-
Accurately weigh an equimolar amount of the internal standard into the same vial. The goal is to have a 1:1 intensity ratio between the analyte and standard peaks for optimal integration accuracy.[4]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. This requires careful attention to acquisition parameters to ensure full signal relaxation.
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified. A conservative value of 30-60 seconds is often used.
-
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio (S/N > 150:1).
-
-
-
Data Processing and Calculation:
-
Process the spectrum with a zero-filling and a small amount of line broadening if necessary.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity using the following equation[4]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Data Presentation and Interpretation
| Analyte Signal (this compound) | Expected ¹H Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| Aromatic CH | ~8.2-8.5 | d | 1H |
| Aromatic CH | ~7.8-8.1 | d | 1H |
| Methyl Ester (-OCH₃) | ~3.9-4.1 | s | 3H |
Table 1: Predicted ¹H NMR data for this compound.
Any additional signals in the spectrum should be considered potential impurities and integrated to estimate their relative amounts.
Logical Workflow for qNMR Analysis
Caption: Workflow for purity determination by qNMR.
High-Performance Liquid Chromatography (HPLC): A Powerful Orthogonal Technique
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for purity assessment, offering excellent separation of the target compound from impurities.[6] It serves as an excellent orthogonal method to qNMR, as its separation is based on physicochemical interactions with the stationary phase rather than the magnetic properties of atomic nuclei.[7]
Method Development Considerations
For a polar, aromatic compound like this compound, a reversed-phase HPLC method is most appropriate. The primary challenge is often the separation of closely related positional isomers that may have formed during the nitration step of the synthesis.[8][9]
Experimental Protocol: Reversed-Phase HPLC
Objective: To separate and quantify the purity of this compound and detect any related impurities.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A gradient elution is often necessary to resolve both polar and non-polar impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or monitor multiple wavelengths with a DAD)
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
-
Data Analysis: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Comparative Data: HPLC vs. qNMR
| Method | Principle | Strengths | Weaknesses | Best For |
| qNMR | Nuclear magnetic resonance | Absolute quantification without a specific reference standard, non-destructive, provides structural information.[5][10] | Lower sensitivity than HPLC, requires careful parameter optimization. | Unambiguous purity determination of the main component. |
| HPLC | Differential partitioning | High sensitivity, excellent for resolving closely related impurities and isomers.[11][12] | Purity by area percent can be inaccurate without response factors, requires a pure reference standard for identity confirmation. | Detecting and quantifying trace impurities. |
Table 2: Comparison of qNMR and HPLC for purity analysis.
Complementary Spectroscopic and Thermal Methods
While qNMR and HPLC are the primary workhorses for purity determination, other techniques provide valuable confirmatory data.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further corroborating the compound's identity. The fragmentation pattern can also offer structural insights.[13] For this compound (C₉H₅FN₂O₄), the expected exact mass is approximately 224.0209.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups. For the target compound, the IR spectrum should exhibit characteristic stretching frequencies for:
-
C≡N (nitrile): ~2230 cm⁻¹
-
C=O (ester): ~1730 cm⁻¹
-
NO₂ (nitro): Asymmetric stretch ~1530-1550 cm⁻¹ and symmetric stretch ~1350-1360 cm⁻¹.[14][15]
The absence of broad -OH stretches (from hydrolyzed starting materials) or N-H stretches (from potential side-products) can provide further evidence of purity.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material. For a pure, crystalline solid, DSC will show a sharp, well-defined melting endotherm. The presence of impurities will typically cause a depression and broadening of the melting peak.[16] DSC can be used to determine purity for compounds that are at least 98% pure and do not decompose upon melting.[6][17] This method is based on the van't Hoff equation and provides a global assessment of eutectic impurities.[18]
Elemental Analysis (EA)
Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a sample.[19][20] The experimentally determined percentages should be within ±0.4% of the theoretical values for the proposed formula (C₉H₅FN₂O₄).[21]
Theoretical Composition for C₉H₅FN₂O₄:
-
C: 48.23%
-
H: 2.25%
-
N: 12.50%
Integrated Approach to Purity Confirmation
A single analytical technique is rarely sufficient to definitively establish the purity of a newly synthesized compound. A robust and trustworthy purity assessment relies on an integrated approach, leveraging the orthogonal strengths of multiple methods.
Caption: Integrated workflow for purity confirmation.
Conclusion
Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. While ¹H qNMR provides the most reliable method for determining absolute purity, HPLC is unparalleled in its ability to detect and resolve trace impurities. The combination of these two techniques, supported by confirmatory data from MS, FTIR, DSC, and Elemental Analysis, creates a self-validating system that ensures the highest level of scientific integrity. For researchers in drug development, adopting such a rigorous and comprehensive purity assessment strategy is paramount for generating reliable data and making informed decisions in the progression of new chemical entities.
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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RSSL. qNMR: A powerful tool for purity determination. [Link]
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Swartz, M. E., & Krull, I. S. (2005). Validation of Impurity Methods, Part II. LCGC North America. [Link]
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Szepesi, G., & Lipták, M. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis. [Link]
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U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
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Ali, S., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Thermal Analysis and Calorimetry. [Link]
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ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]
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Singh, S., et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
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Hussain, S., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Slideshare. (2015). Purity determination by dsc. [Link]
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Jackson, A. Z., et al. (2017). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
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Chemistry LibreTexts. (2023). 6.8: Calculating Empirical Formulas for Compounds. [Link]
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El-Sheikh, R., et al. (2018). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Giraudeau, P., & Akoka, S. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
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IntechOpen. (2018). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]
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Stuart, B. H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
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Yuniarto, A., & Zainuddin, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. [Link]
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Ghosh, S., et al. (2022). Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. Journal of the American Chemical Society. [Link]
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A Comparative Review of Synthetic Routes to Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Methyl 4-cyano-2-fluoro-5-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its highly functionalized aromatic ring, featuring nitro, fluoro, cyano, and methyl ester groups, provides a versatile scaffold for the development of novel active ingredients. The arrangement of these substituents, particularly the electron-withdrawing nitro and cyano groups, activates the aromatic ring for further chemical transformations. This guide provides a comparative overview of two plausible and scientifically robust synthetic routes to this important compound, offering insights into the strategic choices and experimental considerations for its preparation.
Proposed Synthetic Strategies
Two primary synthetic strategies are proposed and analyzed:
-
Route A: Nucleophilic Aromatic Substitution of a halogenated precursor.
-
Route B: Sandmeyer Reaction of an aromatic amine.
These routes are built upon fundamental principles of organic synthesis and leverage known reactivity patterns of substituted benzene derivatives.
Route A: Nucleophilic Aromatic Substitution of a Halogenated Precursor
This strategy focuses on the late-stage introduction of the cyano group via a nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized benzene ring. The key precursor is a methyl benzoate bearing a suitable leaving group, such as a halogen, at the 4-position.
Rationale and Key Transformations
The presence of strong electron-withdrawing groups (nitro and methoxycarbonyl) ortho and para to the halogen at position 4 makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. This activation is crucial for the displacement of the halide by a cyanide nucleophile.
The synthesis can be envisioned in two main steps:
-
Synthesis of Methyl 4-halo-2-fluoro-5-nitrobenzoate: This precursor can be prepared from commercially available starting materials. For instance, the synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate is documented.[3]
-
Cyanation: The displacement of the halogen with a cyanide source, such as copper(I) cyanide or zinc cyanide, to yield the final product.
Visualizing Route A
Caption: Synthetic pathway for Route A.
Experimental Data and Protocols
Step 1: Synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Precursor)
The synthesis of the parent acid, 2-chloro-4-fluoro-5-nitrobenzoic acid, can be achieved by the nitration of 2-chloro-4-fluorobenzoic acid.[4] Subsequent esterification with methanol in the presence of an acid catalyst yields the desired methyl ester. A documented procedure for a similar esterification involves dissolving 2-chloro-4-fluoro-5-nitrobenzoic acid in methanol with sulfuric acid and heating at 65°C.[3]
Step 2: Cyanation of Methyl 2-chloro-4-fluoro-5-nitrobenzoate
While a specific protocol for this exact substrate is not published, a general and reliable method for the cyanation of aryl halides is the Rosenmund-von Braun reaction. A patent for a similar transformation, the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester from a bromo-iodo precursor, details the use of cuprous cyanide in a polar aprotic solvent like DMF or NMP at elevated temperatures.[5]
Representative Protocol for Cyanation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add copper(I) cyanide (1.2-1.5 eq).
-
Heat the reaction mixture to 120-150°C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route B: Sandmeyer Reaction of an Aromatic Amine
This approach involves the transformation of an amino group at the 4-position into a cyano group via a diazonium salt intermediate. This is a classic and powerful method for introducing a variety of functional groups onto an aromatic ring.[6]
Rationale and Key Transformations
The Sandmeyer reaction is a two-step process:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Cyanide Displacement: The diazonium salt is then reacted with a copper(I) cyanide solution, which catalyzes the displacement of the diazonium group by cyanide.
The synthesis of the required precursor, Methyl 4-amino-2-fluoro-5-nitrobenzoate, would likely start from a commercially available nitroaniline derivative, followed by esterification and potentially other functional group manipulations. The synthesis of a similar compound, 4-amino-2-fluoro-N-methyl-benzamide, has been documented, suggesting the feasibility of preparing the necessary precursor.[7]
Visualizing Route B
Caption: Synthetic pathway for Route B.
Experimental Data and Protocols
Step 1: Synthesis of Methyl 4-amino-2-fluoro-5-nitrobenzoate (Precursor)
This precursor could be synthesized from 4-amino-2-fluoro-5-nitrobenzoic acid via Fischer esterification with methanol and a catalytic amount of strong acid, similar to the esterification step in Route A.
Step 2: Sandmeyer Cyanation of Methyl 4-amino-2-fluoro-5-nitrobenzoate
The Sandmeyer reaction is a well-documented transformation. A general protocol for the cyanation of an aromatic amine is provided below, adapted from established procedures.[8]
Representative Protocol for Sandmeyer Cyanation:
-
Diazotization:
-
Dissolve Methyl 4-amino-2-fluoro-5-nitrobenzoate (1.0 eq) in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 15-30 minutes.
-
-
Cyanide Displacement:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2-1.5 eq) in an aqueous solution of sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to manage gas evolution (N2).
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Comparative Analysis
| Feature | Route A: Nucleophilic Aromatic Substitution | Route B: Sandmeyer Reaction |
| Starting Materials | Readily available halogenated toluenes or benzoic acids. | Requires a specific amino-functionalized precursor, which may need to be synthesized. |
| Key Transformation | SNAr reaction. | Diazotization followed by Sandmeyer reaction. |
| Reaction Conditions | Cyanation step often requires high temperatures (120-150°C) and polar aprotic solvents. | Diazotization requires low temperatures (0-5°C). The Sandmeyer step may require gentle heating. |
| Reagents & Safety | Uses toxic cyanide salts (e.g., CuCN). Requires careful handling in an inert atmosphere. | Uses toxic cyanide salts and generates unstable diazonium salts, which can be explosive if isolated. Requires strict temperature control. |
| Potential Byproducts | Incomplete reaction, potential for side reactions at other positions if not sufficiently activated. | Diazonium salt decomposition can lead to phenol byproducts. Incomplete reaction. |
| Scalability | Generally more amenable to large-scale synthesis due to less hazardous intermediates. | The instability of diazonium salts can pose challenges for large-scale production. |
Conclusion
Both Route A and Route B represent viable strategies for the synthesis of this compound.
Route A (Nucleophilic Aromatic Substitution) is likely the more industrially favored approach due to its more stable intermediates and generally more straightforward scalability. The primary challenge lies in the potentially harsh conditions required for the cyanation step and the need for a suitably halogenated and activated precursor.
Route B (Sandmeyer Reaction) offers a classic and powerful alternative. However, the synthesis of the required amino precursor and the inherent instability of the diazonium salt intermediate are significant considerations, particularly regarding safety and scalability.
The choice between these routes will ultimately depend on the specific resources available, the scale of the synthesis, and the safety infrastructure in place. For laboratory-scale synthesis, both routes are feasible, while for industrial production, Route A may present a more practical and safer option. Further process development and optimization would be necessary to determine the most efficient and cost-effective method for the large-scale production of this valuable chemical intermediate.
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Efficacy Unleashed: A Comparative Guide to Kinase Inhibitors Derived from Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is relentless. The chemical scaffold of a molecule is a critical determinant of its biological activity, and certain starting materials have proven to be particularly fruitful in generating successful drug candidates. While a direct lineage of kinase inhibitors from Methyl 4-cyano-2-fluoro-5-nitrobenzoate is not extensively documented in publicly available literature, this guide will explore the efficacy of prominent kinase inhibitors derived from structurally analogous benzonitrile precursors. The underlying chemistry of these precursors, characterized by a cyanophenyl group bearing electron-withdrawing fluoro and nitro substituents, provides a rich foundation for the synthesis of potent kinase inhibitors.
This guide will delve into a comparative analysis of three such inhibitors: Alectinib , Brigatinib , and Ibrutinib . We will examine their synthesis from related precursors, their mechanisms of action, comparative efficacy based on experimental data, and the detailed protocols for the assays used to determine their potency. This comparative approach will illuminate the structure-activity relationships that govern their efficacy and provide valuable insights for the design of next-generation kinase inhibitors.
The Progenitor Scaffold: The Role of Substituted Benzonitriles
The choice of a starting material in medicinal chemistry is a strategic decision that profoundly influences the properties of the final compound. Substituted benzonitriles, such as 4-fluoro-3-nitrobenzonitrile, a close structural relative of this compound, are valuable precursors in the synthesis of kinase inhibitors for several key reasons:
-
Reactive Sites for Chemical Elaboration: The presence of a nitro group provides a handle for reduction to an amine, a common step in building complex heterocyclic structures found in many kinase inhibitors. The fluorine atom is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various side chains that can modulate potency and selectivity.
-
Electron-Withdrawing Nature: The cyano and nitro groups are potent electron-withdrawing groups. This electronic feature can be crucial for the binding affinity of the final inhibitor to the ATP-binding pocket of the target kinase.
-
Scaffold Rigidity and Planarity: The benzene ring provides a rigid scaffold that can be strategically decorated with functional groups to optimize interactions with the kinase active site.
The inhibitors discussed in this guide, while not all originating from the exact same precursor, share a common heritage of being built upon a substituted aromatic core that dictates their fundamental interaction with their kinase targets.
Comparative Efficacy of Selected Kinase Inhibitors
The following sections will provide a detailed comparison of Alectinib, Brigatinib, and Ibrutinib, focusing on their target kinases, mechanism of action, and in vitro efficacy.
Alectinib: A Potent and Selective ALK and RET Inhibitor
Alectinib is a second-generation, highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and REarranged during Transfection (RET) proto-oncogene.[1][2] It is a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1]
Mechanism of Action: Alectinib competitively binds to the ATP-binding pocket of the ALK tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as STAT3 and PI3K/AKT.[1][3][4] This blockade of ALK signaling ultimately leads to the inhibition of tumor cell proliferation and induction of apoptosis.[1][4] A notable feature of Alectinib is its ability to cross the blood-brain barrier, making it effective against brain metastases.[3][4]
Synthesis Precursor: The synthesis of Alectinib involves the use of 4-fluoro-3-nitrobenzonitrile, a compound structurally similar to this compound.[5][6]
Brigatinib: A Multi-Kinase Inhibitor with Potent ALK Activity
Brigatinib is a potent, next-generation inhibitor of ALK and also shows activity against a range of other kinases, including Epidermal Growth Factor Receptor (EGFR) with certain mutations.[7][8] It is particularly effective against ALK resistance mutations that can emerge after treatment with first-generation inhibitors.[9][10]
Mechanism of Action: Brigatinib is a tyrosine kinase inhibitor that targets the ATP-binding site of ALK, leading to the inhibition of its autophosphorylation and downstream signaling pathways, including STAT3, AKT, and ERK1/2.[11] Its ability to inhibit a broader range of kinases may contribute to its efficacy in overcoming resistance.[12]
Synthesis Precursor: The synthesis of Brigatinib involves precursors such as 5-fluoro-2-nitrobenzyl ether, highlighting the utility of the fluoronitro aromatic scaffold in its construction.[13]
Ibrutinib: An Irreversible Inhibitor of Bruton's Tyrosine Kinase (BTK)
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[14][15][16] It is a key therapeutic agent for various B-cell malignancies.[15]
Mechanism of Action: Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[14][15] This blockade of BTK activity disrupts the BCR signaling cascade, which is essential for B-cell proliferation, survival, and trafficking.[14][15][17][18]
Synthesis Precursor: The synthesis of Ibrutinib involves building a pyrazolopyrimidine core, with key starting materials like 4-phenoxybenzoic acid.[19][20] While not directly a benzonitrile derivative, its complex heterocyclic structure showcases the diversity of scaffolds used in kinase inhibitor design.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of Alectinib, Brigatinib, and Ibrutinib against their primary kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
| Inhibitor | Primary Target(s) | IC50 (in vitro) | Reference(s) |
| Alectinib | ALK | ~1.9 nM | [2] |
| RET | ~4.8 nM | [3] | |
| Brigatinib | ALK | 0.6 nM | [7][9] |
| ROS1 | 1.5 nM | [9] | |
| FLT3 | 1.5 nM | [9] | |
| EGFR (L858R) | 2.1 nM | [7][9] | |
| Ibrutinib | BTK | 0.5 nM | [14][16][21][22] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the potency of these kinase inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified kinase (e.g., ALK, BTK) in a suitable assay buffer.
-
Prepare a stock solution of the kinase inhibitor (e.g., Alectinib, Brigatinib, Ibrutinib) in 100% DMSO.
-
Prepare a solution of the kinase-specific substrate and ATP in the assay buffer.
-
-
Assay Procedure:
-
Serially dilute the inhibitor stock solution in assay buffer to create a range of concentrations.
-
In a 96-well or 384-well plate, add the purified kinase to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate produced or the amount of ATP consumed, often using luminescence-based or fluorescence-based detection methods.
-
-
Data Analysis:
-
Plot the kinase activity as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[23]
-
Cellular Proliferation Assay (General Protocol)
This assay assesses the effect of an inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase for their survival.
Methodology:
-
Cell Culture:
-
Culture the appropriate cancer cell lines (e.g., ALK-positive NSCLC cells for Alectinib and Brigatinib, B-cell lymphoma cells for Ibrutinib) in their recommended growth medium.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the kinase inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assess cell viability using a suitable method, such as the MTT assay, which measures the metabolic activity of living cells, or a cell counting method.[24]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.[24]
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: ALK Signaling Pathway and Inhibition by Alectinib and Brigatinib.
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
Conclusion
While the direct synthesis of a wide range of kinase inhibitors from this compound is not prominently featured in the current body of scientific literature, the analysis of inhibitors derived from structurally related benzonitriles provides invaluable insights. Alectinib and Brigatinib, both stemming from fluoronitro-substituted aromatic precursors, demonstrate the power of this chemical scaffold in generating highly potent ALK inhibitors with distinct selectivity profiles. In contrast, Ibrutinib, with its unique heterocyclic core, highlights the diverse chemical space that can be explored to achieve potent and irreversible kinase inhibition.
The comparative efficacy data, coupled with the detailed experimental protocols, underscores the importance of rigorous in vitro characterization in the drug discovery process. For researchers and drug development professionals, the principles gleaned from the structure-activity relationships of these successful inhibitors can guide the rational design of future therapeutics. The strategic use of substituted benzonitriles and other privileged scaffolds will undoubtedly continue to be a cornerstone in the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
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Gettinger, S., Bazhenova, L., Langer, C. J., Salgia, R., Gold, K. A., Rosell, R., ... & Kerstein, D. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 59(10), 4948-4964. [Link]
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Introduction to Methyl 4-cyano-2-fluoro-5-nitrobenzoate: A Profile of a Modern Synthetic Intermediate
As a Senior Application Scientist, this guide provides an in-depth environmental and safety assessment framework for Methyl 4-cyano-2-fluoro-5-nitrobenzoate. Given the limited publicly available experimental data on this specific molecule, we will employ a structure-activity relationship (SAR) analysis based on its constituent functional groups. This guide will compare its anticipated safety and environmental profile with known data from structural analogues and outline a comprehensive experimental workflow for its definitive characterization. This approach is designed for researchers, scientists, and drug development professionals who handle novel chemical entities where complete datasets are not yet available.
This compound (CAS No. 1149388-51-1) is a substituted aromatic compound increasingly utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the unique combination of reactive functional groups: a nitrile (-CN), a fluoro (-F), and a nitro (-NO2) group, all attached to a methyl benzoate scaffold. These features make it a versatile building block for constructing complex molecular architectures, particularly in the design of kinase inhibitors and other biologically active molecules.[1][4]
However, the very features that make it synthetically attractive also raise significant questions about its environmental and safety profile. The molecule combines three classes of compounds—nitroaromatics, organofluorines, and benzonitriles—each with well-documented toxicological and ecotoxicological concerns. This guide will deconstruct the molecule to assess its potential hazards and provide a roadmap for a thorough, data-driven evaluation.
Hazard Analysis Based on Structural Moieties
The potential environmental and safety profile of this compound can be inferred by examining the known effects of its key functional groups.
The Nitroaromatic Moiety (-NO₂)
Nitroaromatic compounds are notorious for their environmental and health risks.[5]
-
Toxicity and Carcinogenicity : Many nitroaromatic compounds are acutely toxic, mutagenic, and are suspected or established carcinogens.[6][5] Their toxicity often arises from the enzymatic reduction of the nitro group to form reactive intermediates, such as nitrenium ions, which can form adducts with DNA, leading to mutations.[7] The position of the nitro group and the presence of other functional groups can significantly influence the mutagenic and carcinogenic potential of these chemicals.[5]
-
Environmental Persistence : The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes nitroaromatic compounds resistant to oxidative degradation.[5] This recalcitrance can lead to their persistence in soil and groundwater, posing long-term environmental risks.[5][8]
The Organofluorine Moiety (-F)
The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts unique properties to organofluorine compounds.
-
Environmental Persistence : This strong C-F bond makes many organofluorine compounds highly resistant to natural degradation processes, leading to their persistence in the environment.[9][10] While lightly fluorinated molecules can be expected to break down, the overall stability is a concern.[9]
-
Bioaccumulation and Toxicity : Some organofluorine compounds, particularly highly fluorinated ones, are known to be bioaccumulative and toxic.[9][11] While the single fluorine atom in the target molecule is less concerning than in perfluorinated compounds, its contribution to the overall environmental fate cannot be dismissed without data. Metabolism of some fluorinated compounds can also release toxic fluoride ions or other toxic metabolites.[12]
The Benzonitrile Moiety (-CN)
Benzonitriles are aromatic compounds containing a cyano group.
-
Acute Toxicity and Irritation : Benzonitrile itself is irritating to the skin, eyes, and respiratory tract.[13][14] Acute exposure can lead to severe respiratory distress.[13] While not all benzonitriles are metabolized to cyanide, the potential for this toxic release pathway must be considered in a comprehensive safety assessment.[13] The toxicity of substituted benzonitriles can vary significantly based on the nature and position of other substituents.[13][15][16]
Comparative Analysis with Structural Analogues
In the absence of direct data for this compound, we can draw comparisons with structurally similar compounds for which Safety Data Sheets (SDS) are available. This provides a baseline for anticipating its hazard profile.
| Compound | CAS No. | Molecular Formula | Key Hazards (from SDS) |
| This compound (Target) | 1149388-51-1 | C₉H₅FN₂O₄ | Data not available; hazards inferred. |
| Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 | C₈H₆FNO₄ | Skin Irritation, Eye Irritation, May cause respiratory irritation.[17] |
| Methyl 5-fluoro-2-nitrobenzoate | 393-85-1 | C₈H₆FNO₄ | May cause an allergic skin reaction. Harmful to aquatic life with long lasting effects.[18] |
| Methyl 2-chloro-4-fluoro-5-nitrobenzoate | 85953-30-6 | C₈H₅ClFNO₄ | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[19] |
| Methyl 4-nitrobenzoate | 619-50-1 | C₈H₇NO₄ | Harmful to aquatic life with long lasting effects. |
| Methyl 2-nitrobenzoate | 606-27-9 | C₈H₇NO₄ | Not classified as a hazardous substance or mixture. |
Analysis of Comparison : The analogues, particularly those containing both fluoro and nitro groups, consistently show skin, eye, and respiratory irritation. Several are also noted for their aquatic toxicity. This strongly suggests that this compound should be handled with appropriate personal protective equipment (PPE) and that its release into the environment should be strictly avoided until ecotoxicity data is available. The differing hazard classifications (e.g., Methyl 2-nitrobenzoate vs. Methyl 4-nitrobenzoate) underscore that small changes in structure can significantly alter the toxicological profile, reinforcing the need for specific data on the target compound.
Proposed Experimental Assessment Workflow
To address the data gaps, a tiered experimental approach is recommended. This workflow prioritizes in silico and in vitro methods to minimize animal testing, in line with modern toxicological practices.
Detailed Protocols for Key Experiments
Experiment 1: Ames Test for Mutagenicity (OECD Test Guideline 471)
-
Objective : To assess the potential of the compound to induce gene mutations in bacteria.
-
Methodology :
-
Select several strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.
-
Prepare a range of concentrations of this compound.
-
Expose the bacterial strains to the test compound, both with and without an external metabolic activation system (e.g., rat liver S9 fraction, to simulate mammalian metabolism).
-
Plate the treated bacteria on a minimal medium that lacks the essential amino acid the bacteria are unable to produce.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the essential amino acid).
-
-
Interpretation : A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Experiment 2: Ready Biodegradability - CO₂ Evolution Test (OECD Test Guideline 301B)
-
Objective : To determine the extent and rate of aerobic biodegradation of the compound in an aqueous medium.
-
Methodology :
-
Prepare a defined mineral medium inoculated with a small amount of microorganisms from a source like activated sludge.
-
Add this compound as the sole source of organic carbon at a concentration of 10-20 mg/L.
-
Aerate the system with CO₂-free air and incubate in the dark at a constant temperature (e.g., 22°C) for 28 days.
-
Measure the amount of CO₂ evolved from the test system over the 28-day period. CO₂ can be trapped in a solution of barium or sodium hydroxide and quantified by titration.
-
Calculate the percentage of biodegradation by comparing the amount of CO₂ produced to the theoretical maximum amount based on the carbon content of the test substance.
-
-
Interpretation : If the compound reaches >60% of its theoretical CO₂ production within the 28-day window (and within a 10-day window following the lag phase), it is considered "readily biodegradable."
Comparison with Greener Synthetic Alternatives
A complete assessment includes evaluating not just the final product, but the entire lifecycle, including its synthesis. Traditional methods for introducing cyano and nitro groups often involve hazardous reagents. Green chemistry principles encourage the use of safer alternatives.[20][21]
Greener Cyanation : Traditional cyanation reactions often use highly toxic alkali metal cyanides like NaCN or KCN.[22] Greener alternatives are emerging that significantly reduce these risks.
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) : This compound is a much less toxic and more stable source of cyanide.[23] It has been successfully used in copper- or palladium-catalyzed cyanation of aryl halides, providing a safer alternative to traditional methods.[23]
-
Formamide : In some protocols, formamide can serve as both the cyanide source and the solvent, completely avoiding the use of metal cyanides.[22]
Greener Nitration : Similarly, traditional nitration using a mixture of concentrated sulfuric and nitric acids is highly corrosive and produces significant acidic waste. Alternative methods include:
-
Solid Acid Catalysts : Using solid acid catalysts like zeolites or clays can improve selectivity and allow for easier separation and reuse of the catalyst, reducing waste.[21]
-
Alternative Solvents : Replacing hazardous chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran (derived from renewable resources) or cyclopentyl methyl ether can reduce the environmental footprint of the synthesis.[24]
By considering these greener synthetic pathways, researchers can reduce the overall environmental and safety impact associated with the production of this compound, contributing to a more sustainable chemical lifecycle.
Conclusion and Recommendations
This compound is a valuable synthetic intermediate, but its molecular structure suggests a significant potential for human and environmental toxicity. Based on structure-activity relationship analysis with known nitroaromatics, organofluorines, and benzonitriles, this compound should be handled as a probable irritant, a potential mutagen, and a substance likely to be persistent and harmful to aquatic life.
Key Recommendations:
-
Assume Hazard : Until empirical data is available, treat this compound with a high degree of caution. Use appropriate PPE, including gloves, eye protection, and respiratory protection if aerosols or dusts are generated.
-
Containment : All uses should be in well-ventilated areas, and all waste must be disposed of as hazardous chemical waste. Prevent any release to the environment.
-
Prioritize Testing : Researchers using or synthesizing this compound are strongly encouraged to perform the tiered experimental assessment outlined in this guide, starting with in vitro and ecotoxicity tests.
-
Adopt Green Chemistry : Evaluate and adopt greener synthetic alternatives for the cyanation and nitration steps to minimize the use of highly toxic reagents and reduce the overall lifecycle impact.
By adopting this proactive and data-driven approach, the scientific community can responsibly manage the risks associated with novel chemical entities like this compound, ensuring that innovation in drug development and materials science does not come at the cost of safety or environmental health.
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A Comparative Patent Guide to the Synthetic Utility of Methyl 4-cyano-2-fluoro-5-nitrobenzoate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the patent landscape surrounding the applications of Methyl 4-cyano-2-fluoro-5-nitrobenzoate and its structural analogs in the synthesis of high-value pharmaceutical compounds. By examining and comparing patented synthetic routes for the androgen receptor inhibitor Apalutamide, this document offers insights into current manufacturing processes, highlights alternative strategies, and provides detailed experimental data to inform research and development.
Introduction to this compound: A Versatile Intermediate
This compound (CAS No. 1149388-51-1) is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry.[1][2] Its structure incorporates several reactive sites: a nitrile group, a fluorine atom, a nitro group, and a methyl ester. This unique combination of functional groups makes it a valuable precursor for the synthesis of complex heterocyclic molecules, particularly those with applications as kinase inhibitors and anti-inflammatory agents.[1] The fluorinated and nitrated aromatic system can enhance the biological activity of target molecules.[1]
Chemical Structure and Properties:
-
Molecular Formula: C₉H₅FN₂O₄[1]
-
Molecular Weight: 224.15 g/mol [1]
-
Key Features: The electron-withdrawing nature of the nitro and cyano groups, combined with the presence of a fluorine atom, activates the aromatic ring for nucleophilic aromatic substitution reactions. The methyl ester and nitrile functionalities offer multiple avenues for further chemical transformations.
While direct patent applications detailing the use of this compound as a starting material for major pharmaceuticals are not prevalent in the public domain, its structural motifs are central to the synthesis of Apalutamide. This guide will, therefore, focus on the patented synthetic routes to Apalutamide that utilize closely related precursors, providing a comparative framework for evaluating different manufacturing strategies.
Patent Analysis: Competing Synthetic Routes to Apalutamide
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[3] Its synthesis has been the subject of numerous patents, each aiming to improve efficiency, reduce cost, and ensure high purity. Below is a comparative analysis of several key patented routes.
Route 1: Synthesis via Alkylation of 4-amino-2-fluoro-N-methylbenzamide (US 2021/0206742 A1)
This patent describes a process that avoids the use of highly toxic reagents like potassium cyanide.[4] The key steps involve the selective alkylation of 4-amino-2-fluoro-N-methylbenzamide.[4]
Experimental Protocol:
-
Alkylation: 4-amino-2-fluoro-N-methylbenzamide is reacted with an alkyl halide, such as 1-bromocyclobutane-1-carboxylic acid, in the presence of a base like triethylamine (TEA) in a solvent such as dioxane. The reaction mixture is heated to around 60°C for approximately 20 hours.[4]
-
Activation and Condensation: The resulting carboxylic acid intermediate is activated and then condensed with an isothiocyanate derivative to form the Apalutamide core structure.[4]
-
Purification: The crude Apalutamide is purified by crystallization.[4]
Performance Data:
| Step | Key Reagents | Solvent | Temperature | Time | Yield | Purity (HPLC) |
| Alkylation | 4-amino-2-fluoro-N-methylbenzamide, 1-bromocyclobutane-1-carboxylic acid, TEA | Dioxane | 60°C | ~20 hours | Good | High |
| Condensation & Cyclization | Activated intermediate, Isothiocyanate | Isopropyl acetate, DMSO | Reflux (~90°C) | ~17 hours | 72-73% | >99% |
Logical Workflow (Route 1):
Caption: Synthetic workflow for Apalutamide via alkylation.
Route 2: Synthesis Utilizing 4-bromo-2-fluoro-N-methylbenzamide (CN 107501237 B)
This patented method also aims to avoid the use of toxic cyanide reagents by starting with a brominated precursor.[5]
Experimental Protocol:
-
Coupling Reaction: 4-bromo-2-fluoro-N-methylbenzamide is reacted with 1-aminocyclobutanecarboxylic acid in the presence of a copper iodide (CuI) catalyst and an acid-binding agent like potassium carbonate in DMF. The reaction is heated to 110-120°C for 24-36 hours.[5][6]
-
Cyclization: The resulting intermediate is then reacted with 5-amino-3-trifluoromethyl-2-cyanopyridine and thiophosgene to yield Apalutamide.[5]
Performance Data:
| Step | Key Reagents | Solvent | Temperature | Time | Yield | Purity |
| Coupling | 4-bromo-2-fluoro-N-methylbenzamide, 1-aminocyclobutanecarboxylic acid, CuI, K₂CO₃ | DMF | 110-120°C | 24-36 hours | Not specified | Not specified |
| Cyclization | Intermediate, 5-amino-3-trifluoromethyl-2-cyanopyridine, thiophosgene | Not specified | Not specified | Not specified | Not specified | Not specified |
Logical Workflow (Route 2):
Caption: Synthetic workflow for Apalutamide from a brominated precursor.
Route 3: Synthesis from 2-Fluoro-4-nitrobenzoic acid (Referenced in Solid State Forms of Apalutamide Patent US 11,001,552 B2)
This route starts from a more basic precursor and involves the synthesis of key intermediates.
Experimental Protocol:
-
Amidation: 2-Fluoro-4-nitrobenzoic acid is converted to its corresponding N-methylbenzamide.
-
Nitro Reduction: The nitro group is reduced to an amino group.
-
Cyanation and Cyclobutylation: The amino group is then reacted with cyclobutanone and sodium cyanide to introduce the cyanocyclobutylamino moiety.
-
Final Condensation: The resulting intermediate is condensed with 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile to form Apalutamide.
Performance Data:
| Step | Key Reagents | Yield | Purity |
| Amidation & Reduction | 2-Fluoro-4-nitrobenzoic acid, Thionyl chloride, Methylamine | 83.3% (for the amide) | Not specified |
| Cyanation/Cyclobutylation | 4-Amino-2-fluoro-N-methylbenzamide, Sodium cyanide, Cyclobutanone | 85% | Not specified |
| Final Condensation | Intermediate, Thiophosgene, 5-Amino-3-(trifluoromethyl)-2-pyridinecarbonitrile | Not specified | Not specified |
Logical Workflow (Route 3):
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the disposal of Methyl 4-cyano-2-fluoro-5-nitrobenzoate, a compound whose complex structure necessitates a thorough understanding of its potential hazards.
This document is structured to provide immediate, essential safety information and a clear logistical plan for disposal. The procedures outlined are based on best practices for handling halogenated nitroaromatic compounds and are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment: Deconstructing the Molecule
Before handling any chemical, a comprehensive understanding of its potential hazards is paramount. The structure of this compound contains several functional groups that inform its risk profile. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we must infer its hazards from these constituent parts. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and the compound's specific SDS, if available.
| Functional Group | Implied Hazard | Rationale |
| Fluorinated Aromatic Ring | Halogenated Organic Waste; Potential for HF formation upon combustion. | Organic compounds containing halogens (F, Cl, Br, I) are typically categorized as regulated halogenated waste.[1][2] Combustion can produce hazardous byproducts like hydrogen fluoride.[3] |
| Nitro Group (-NO2) | Toxicity; Environmental Hazard. | Nitroaromatic compounds are often toxic and can be harmful to aquatic life with long-lasting effects.[4][5] |
| Cyano Group (-C≡N) | Potential for Toxic Byproducts. | While the nitrile group is relatively stable, improper treatment (e.g., with strong acids or bases) could potentially lead to the release of highly toxic cyanide compounds.[6][7] |
| Benzoate Ester | General Organic Compound | The core structure is a common organic scaffold. |
Given this profile, this compound must be treated as a hazardous chemical waste stream, requiring segregation and professional disposal.
Immediate Safety and Handling Precautions
Proper personal protective equipment (PPE) is non-negotiable when handling this compound, including during preparation for disposal.
-
Eye Protection : Wear chemical safety goggles and a face shield, especially when handling the solid material or solutions.[8][9]
-
Hand Protection : Use nitrile or other chemically resistant gloves. Double-gloving is recommended if there is a significant risk of contact.[8][9]
-
Body Protection : A flame-resistant lab coat should be worn at all times.[8][9]
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.
-
Eye Contact : Flush eyes immediately with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is containment and professional management . Do not attempt to neutralize or chemically treat this waste in the laboratory. The risk of creating unknown, potentially more hazardous byproducts is significant.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification : Identify all waste streams containing this compound. This includes:
-
Waste Segregation :
-
Crucially, this waste must be classified as HALOGENATED ORGANIC WASTE. [1][2]
-
Do NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexanes, ethyl acetate).[1] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.
-
Keep this waste stream separate from acids, bases, and oxidizers to prevent unintended reactions.[10]
-
-
Containerization :
-
Select a chemically compatible, leak-proof hazardous waste container with a secure, threaded cap.[10][12] A high-density polyethylene (HDPE) carboy is often suitable for liquid waste.
-
For solid waste (e.g., contaminated gloves, vials), use a designated, sealable container or a securely lined plastic bag.[11][9]
-
-
Labeling :
-
Accumulation and Storage :
-
Keep the waste container tightly sealed when not in use.[1][12]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be under the control of laboratory personnel, properly segregated, and ideally within secondary containment.[1]
-
Inspect the SAA weekly for any signs of leaks or container degradation.[10]
-
-
Arranging Final Disposal :
-
Once the container is three-quarters full, or if you will no longer be generating this waste stream, arrange for pickup through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a chemical waste collection.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
The Scientific Rationale: Why Professional Disposal is Essential
As scientists, understanding the "why" behind a protocol is as important as the "what." The requirement for professional disposal of this compound is rooted in the chemical reactivity of its functional groups.
-
The Halogenated Dilemma : Fluorinated organic compounds are categorized as halogenated wastes.[2] The carbon-fluorine bond is exceptionally strong, making these compounds persistent in the environment. The primary disposal method for such waste is high-temperature incineration, which requires specialized facilities to scrub for acidic gases like hydrogen fluoride (HF) that are formed during combustion.[11][3] Disposing of this as non-halogenated waste would contaminate a large volume of other solvents and violate regulatory requirements.
-
The Nitro Group's Environmental Impact : Nitroaromatic compounds are listed by the EPA as a class of chemicals with potential environmental concerns.[5] Their persistence and toxicity to aquatic organisms mean they must not enter wastewater streams.[4] Sewer disposal is strictly forbidden for hazardous waste pharmaceuticals and, by extension, for novel compounds with similar hazard profiles.[13]
-
The Cyanide Consideration : While the cyano group (a nitrile) in this molecule is covalently bonded and not present as a free cyanide ion, its destruction requires careful consideration. Oxidation is a common method for destroying cyanides, often converting them to the less toxic cyanate.[6][14] However, these reactions require controlled conditions (e.g., alkaline chlorination, UV/peroxide) that are not feasible or safe to perform as a routine laboratory cleanup.[6][7] An uncontrolled reaction could lead to hazardous outcomes.
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- Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Labor
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- Destruction of Cyanide - UV-Oxid
- Cyanide Remediation: Current and Past Technologies. Department of Toxic Substances Control.
- Methyl 5-fluoro-2-nitrobenzoate Safety D
- Halogenated Solvents in Laboratories.
- Hazardous Waste Segreg
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Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Understanding the Hazard Profile: A Triad of Reactivity
Methyl 4-cyano-2-fluoro-5-nitrobenzoate presents a complex hazard profile due to its constituent functional groups. Each group contributes to its potential reactivity and toxicity, necessitating a multi-faceted approach to safe handling.
-
Cyano (-CN) Group: Compounds containing a cyano group can be toxic if inhaled, ingested, or absorbed through the skin. A significant danger arises from their potential to react with acids or water to produce highly toxic hydrogen cyanide gas.[1][2]
-
Nitroaromatic (-NO2) Group: Aromatic nitro compounds are often toxic and can be environmental hazards.[3] They can cause irritation and, in some cases, more severe health effects. The presence of a nitro group on an aromatic ring can also increase the compound's reactivity and potential for explosive decomposition, especially when heated or in contact with certain other chemicals.[4]
-
Halogenated (Fluoro, -F) Aromatic Ring: The fluorine substituent and the overall halogenated aromatic structure require careful consideration for disposal, as halogenated organic compounds are typically subject to specific waste regulations.[5][6] These compounds can also be irritants.
Given these characteristics, it is imperative to treat this compound with a high degree of caution, assuming it to be toxic, an irritant, and potentially reactive under certain conditions.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each component.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Provides protection from splashes and potential dust hazards.[1][5] |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile). | Ensures a robust barrier against skin absorption. Regularly inspect gloves for any signs of degradation or tearing.[1][7] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills and splashes.[5][7] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders outside of a certified chemical fume hood or if there is a risk of aerosol generation.[5][8] | Prevents inhalation of the compound, which could be harmful. |
Operational Plan: From Receipt to Reaction
A meticulous, step-by-step approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect upon Receipt: Visually inspect the container for any damage or leaks before accepting the shipment.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, date of receipt, and date opened.[9]
-
Segregated Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[7][9]
-
Acids: Store separately to prevent the potential generation of hydrogen cyanide gas.[1][2]
-
Oxidizing and Reducing Agents: Keep away from strong oxidizers and reducing agents to prevent exothermic and potentially explosive reactions.
-
Heat Sources: Store away from direct sunlight and other heat sources.[9]
-
-
Secondary Containment: Store the primary container within a chemically resistant secondary container to contain any potential leaks or spills.[7][9]
Handling and Use
-
Designated Area: All work with this compound must be conducted within a certified chemical fume hood.[1][7]
-
Never Work Alone: Always ensure at least one other person is aware of the work being conducted and is in the vicinity.[2]
-
Weighing and Transfer:
-
Dispense solids carefully to avoid creating dust.
-
Use appropriate tools (e.g., spatulas, powder funnels) to minimize the risk of spills.
-
-
In-Reaction Precautions:
-
Be mindful of reaction temperatures and potential for exotherms, especially when combining with other reagents.
-
Ensure adequate cooling is available if necessary.
-
The following diagram illustrates the core workflow for safely handling this compound:
Caption: Safe Handling Workflow for this compound.
Emergency Procedures: Be Prepared
Rapid and correct response to an emergency situation can significantly mitigate potential harm.
Spills
-
Small Spill (Inside Fume Hood):
-
Ensure proper PPE is worn.[1]
-
Use an absorbent material to collect the spilled solid or liquid.
-
Clean the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution if cyanide compounds are suspected to have reacted.[1]
-
Place all contaminated materials in a sealed container for hazardous waste disposal.[1]
-
-
Large Spill (or any spill outside a fume hood):
Personal Exposure
| Exposure Route | First Aid Response |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2][5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Fire
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
-
Do not use water jets, which may spread the material.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation:
-
Halogenated Waste: All waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[6]
-
Solid vs. Liquid: Collect solid and liquid waste in separate, appropriate containers.
-
-
Container Management:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Consult your EHS department for guidance.[5]
The following diagram outlines the decision-making process for waste segregation:
Caption: Waste Segregation Decision Tree.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering an environment of scientific discovery that prioritizes the well-being of all laboratory personnel.
References
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
- Rutgers University Institutional Planning and Operations. (n.d.). Cyanide Salts.
- 911Metallurgist. (2018, January 18). Cyanide Safety.
- Sigma-Aldrich. (2025, April 30). Safety Data Sheet: Methyl 4-nitrobenzoate.
- International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
- Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts.
- Kamat Lab. (n.d.). Standard Operating Procedure for Handling, Storage and Disposal for Time Sensitive Chemicals.
- National Oceanic and Atmospheric Administration. (n.d.). Report | CAMEO Chemicals.
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- Fisher Scientific. (2024, April 1). Safety Data Sheet: Methyl 4-fluoro-3-nitrobenzoate.
- Sigma-Aldrich. (2022, April 15). Safety Data Sheet: Methyl 2-nitrobenzoate.
- TCI Chemicals. (n.d.). Safety Data Sheet: Methyl 3-Methyl-4-nitrobenzoate.
- National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. In PubChem.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- ChemScene. (2025, October 24). Safety Data Sheet: methyl 4-fluoro-3-hydroxybenzoate.
- P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics.
- Fisher Scientific. (2024, March 30). Safety Data Sheet: Methyl 5-fluoro-2-nitrobenzoate.
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Apollo Scientific. (2023, July 11). Safety Data Sheet: Methyl 2,4-difluoro-5-nitrobenzoate.
- National Oceanic and Atmospheric Administration. (1992). Report | CAMEO Chemicals: 2-AMINO-6-NITROBENZOTHIAZOLE.
- National Oceanic and Atmospheric Administration. (1992). Report | CAMEO Chemicals: 1,3-DIMETHYL-4-NITROBENZENE.
Sources
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kamatlab.com [kamatlab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. fishersci.com [fishersci.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
